1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9;/h3-4,6,11H,1-2,5H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXZDPZGVQDVHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)O)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid Hydrochloride
Abstract
This technical guide provides a detailed, in-depth exploration of a robust synthetic route to 1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented in two primary stages: the construction of the quinoline core via the Doebner-von Miller reaction, followed by the catalytic hydrogenation of the aromatic system to yield the desired tetrahydroquinoline scaffold. The guide elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and discusses the rationale behind the choice of reagents and reaction conditions. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding and practical application of this synthetic sequence.
Introduction and Strategic Overview
1,2,3,4-Tetrahydroquinoline derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous biologically active compounds. The incorporation of a carboxylic acid moiety at the 6-position provides a crucial handle for further chemical modification and interaction with biological targets. This guide details a reliable and scalable two-step synthesis of this compound.
The chosen synthetic strategy involves:
-
Doebner-von Miller Annulation: Formation of the quinoline ring system through the acid-catalyzed reaction of 4-aminobenzoic acid with an α,β-unsaturated aldehyde, generated in situ from glycerol.
-
Catalytic Hydrogenation: Selective reduction of the pyridine ring of the quinoline intermediate to afford the 1,2,3,4-tetrahydroquinoline derivative.
-
Salt Formation: Conversion of the resulting free base to the stable hydrochloride salt.
This approach is predicated on the use of readily available starting materials and well-established chemical transformations, making it an attractive route for both laboratory-scale synthesis and potential scale-up.
Synthetic Pathway and Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals a logical disconnection at the saturated heterocyclic ring, leading back to the aromatic quinoline precursor. This precursor can be further disconnected via the Doebner-von Miller reaction to simple aniline and carbonyl-containing starting materials.
Diagram 1: Retrosynthetic Analysis
A retrosynthetic pathway for the target molecule.
Detailed Experimental Protocols
Part I: Synthesis of Quinoline-6-carboxylic acid via Doebner-von Miller Reaction
The Doebner-von Miller reaction is a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][2] In this protocol, 4-aminobenzoic acid is reacted with acrolein, which is generated in situ from the dehydration of glycerol in the presence of a strong acid and an oxidizing agent.
Reaction Scheme: 4-Aminobenzoic acid + Glycerol --(H₂SO₄, Oxidant)--> Quinoline-6-carboxylic acid
Causality and Experimental Choices:
-
Acid Catalyst: Concentrated sulfuric acid serves both as a catalyst for the cyclization and as a dehydrating agent to generate acrolein from glycerol.
-
Oxidizing Agent: An oxidizing agent, such as arsenic pentoxide or nitrobenzene, is traditionally used in the Skraup synthesis (a related reaction) to facilitate the final aromatization step to the quinoline ring. Milder conditions can sometimes be achieved with other oxidants.
-
In Situ Generation of Acrolein: Generating acrolein in situ from glycerol avoids handling the highly toxic and volatile acrolein directly.
Step-by-Step Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Charge Reactants: To the flask, add 4-aminobenzoic acid and glycerol.
-
Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid via the dropping funnel with vigorous stirring.
-
Heating: Once the addition is complete, add the oxidizing agent (e.g., arsenic pentoxide) portion-wise. Heat the reaction mixture cautiously to initiate the exothermic reaction. Maintain a controlled reflux for several hours.
-
Work-up: After cooling, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is approximately 7-8.
-
Isolation: The crude quinoline-6-carboxylic acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and air dry.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain pure quinoline-6-carboxylic acid.
| Reagent | Molar Eq. | Molecular Weight | Amount |
| 4-Aminobenzoic acid | 1.0 | 137.14 g/mol | (user defined) |
| Glycerol | ~3.0 | 92.09 g/mol | (user defined) |
| Sulfuric Acid (conc.) | - | 98.08 g/mol | (user defined) |
| Oxidizing Agent | ~1.5 | - | (user defined) |
Part II: Catalytic Hydrogenation to 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid
Catalytic hydrogenation is an effective method for the reduction of the pyridine ring in quinolines to form tetrahydroquinolines.[3][4][5] Palladium on carbon (Pd/C) is a commonly used and efficient catalyst for this transformation.[6]
Reaction Scheme: Quinoline-6-carboxylic acid --(H₂, Pd/C)--> 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid
Causality and Experimental Choices:
-
Catalyst: 10% Palladium on carbon is a highly active and selective catalyst for the hydrogenation of N-heterocycles.
-
Solvent: A protic solvent like ethanol or acetic acid is typically used to dissolve the starting material and facilitate the reaction on the catalyst surface.
-
Hydrogen Pressure: A moderate hydrogen pressure is usually sufficient to drive the reaction to completion in a reasonable timeframe.
Step-by-Step Protocol:
-
Reaction Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add quinoline-6-carboxylic acid and the solvent (e.g., ethanol).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the mixture.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 50 psi).
-
Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and agitate for several hours, monitoring the reaction progress by the uptake of hydrogen.
-
Work-up: Once the reaction is complete, cool the vessel, vent the hydrogen, and purge with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1,2,3,4-tetrahydroquinoline-6-carboxylic acid.
| Reagent | Molar Eq. | Notes |
| Quinoline-6-carboxylic acid | 1.0 | |
| 10% Pd/C | ~5-10 mol% | Handle with care, pyrophoric when dry |
| Solvent (Ethanol) | - | Sufficient to dissolve starting material |
| Hydrogen Gas | Excess | Typically 50-100 psi |
Part III: Formation of the Hydrochloride Salt
The final step is the conversion of the free base to its hydrochloride salt, which often improves stability and handling properties.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude 1,2,3,4-tetrahydroquinoline-6-carboxylic acid in a suitable solvent, such as ethanol or isopropanol.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid by vacuum filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product, this compound.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared Spectroscopy: To identify characteristic functional groups.
-
Melting Point: As an indicator of purity.
Safety Considerations
-
Doebner-von Miller Reaction: This reaction can be highly exothermic and should be conducted with caution. Perform the reaction in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Concentrated sulfuric acid is highly corrosive.
-
Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained and operated by trained personnel. Palladium on carbon can be pyrophoric and should be handled with care, especially when dry.
-
General Precautions: Always consult the Safety Data Sheets (SDS) for all reagents used in this synthesis.
Conclusion
The synthetic route detailed in this guide provides a reliable and well-precedented method for the preparation of this compound. By understanding the underlying principles of the Doebner-von Miller reaction and catalytic hydrogenation, researchers can effectively synthesize this valuable building block for applications in drug discovery and development.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physicochemical Properties of 1,2,3,4-Tetrahydroquinoline-6-Carboxylic Acid Hydrochloride
For the Attention of Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride. Due to the limited availability of direct experimental data for the hydrochloride salt, this document synthesizes information on the corresponding free acid, 1,2,3,4-tetrahydroquinoline-6-carboxylic acid, with established principles of salt formation to offer expert-driven predictions and characterizations. This guide is intended to serve as a foundational resource for researchers engaged in drug discovery, medicinal chemistry, and materials science, providing critical data for modeling, formulation, and further investigation.
Introduction and Chemical Identity
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid and its hydrochloride salt are heterocyclic compounds of significant interest in medicinal chemistry. The tetrahydroquinoline scaffold is a "privileged" structure, appearing in numerous biologically active molecules and natural products. The addition of a carboxylic acid moiety at the 6-position introduces a key functional group for modulating solubility, acidity, and potential interactions with biological targets.
The hydrochloride salt is of particular importance in pharmaceutical development, as it often confers improved aqueous solubility and stability compared to the free base, which can enhance bioavailability. This guide will delineate the known properties of the free acid and provide reasoned estimations for the hydrochloride salt.
Chemical Structure:
Figure 1: Chemical structure of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid.
Table 1: Chemical Identifiers
| Identifier | 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid | This compound |
| Molecular Formula | C₁₀H₁₁NO₂[1] | C₁₀H₁₂ClNO₂ |
| Molecular Weight | 177.19 g/mol [1] | 213.66 g/mol |
| PubChem CID | 2779641[1] | Not available |
| CAS Number | Not available for this specific isomer | Not available |
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its behavior in biological systems and its suitability for formulation into a drug product.
Table 2: Summary of Physicochemical Properties
| Property | 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid (Free Acid) | This compound (Predicted) |
| Physical State | Solid | Crystalline Solid |
| Melting Point | Data not available | Expected to be higher than the free acid |
| Boiling Point | Data not available | Will likely decompose upon heating |
| Solubility | Sparingly soluble in water, soluble in organic solvents | Higher aqueous solubility, lower solubility in non-polar organic solvents[2][3] |
| pKa | Data not available | Two pKa values expected: one for the carboxylic acid (lower) and one for the protonated amine (higher) |
Solubility
The conversion of the free base to its hydrochloride salt is a common strategy to enhance aqueous solubility.[2][3] The protonated amine of the hydrochloride salt can readily interact with water molecules, leading to improved dissolution in aqueous media. Conversely, the salt form is generally less soluble in non-polar organic solvents.
Acidity (pKa)
The pKa values are crucial for predicting the ionization state of a molecule at a given pH, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. For this compound, two pKa values are anticipated:
-
Carboxylic Acid pKa: The carboxylic acid group is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids.
-
Amine pKa: The protonated secondary amine in the tetrahydroquinoline ring is expected to have a pKa in the range of 4-5.
The precise determination of these pKa values requires experimental measurement.
Synthesis and Preparation
Figure 2: A plausible synthetic workflow for this compound.
Proposed Synthesis of the Free Acid
A potential route to the free acid involves a Heck coupling reaction with a suitable starting material like 4-amino-3-iodobenzoic acid, followed by a reduction of the resulting double bond and cyclization to form the tetrahydroquinoline ring system.
Preparation of the Hydrochloride Salt
The hydrochloride salt can be prepared by treating a solution of the free acid in a suitable organic solvent (e.g., diethyl ether, isopropanol) with a solution of hydrogen chloride in the same or a miscible solvent.[5][6] The salt will typically precipitate from the solution and can be isolated by filtration.
Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized compound. While experimental spectra for the target compound are not available, predictions can be made based on the analysis of related structures.[7][8][9]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound in a suitable solvent (e.g., DMSO-d₆) is expected to show the following key signals:
-
Aromatic Protons: Signals in the aromatic region (δ 7-8 ppm) corresponding to the protons on the benzene ring.
-
Aliphatic Protons: Signals in the aliphatic region (δ 2-4 ppm) corresponding to the methylene protons of the tetrahydroquinoline ring.
-
NH Proton: A broad signal for the protonated amine, the chemical shift of which will be concentration and solvent dependent.
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm).
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is expected to show:
-
Carbonyl Carbon: A signal in the downfield region (δ 165-185 ppm) for the carboxylic acid carbon.[10]
-
Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm).
-
Aliphatic Carbons: Signals in the upfield region (δ 20-60 ppm) for the methylene carbons.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to exhibit characteristic absorption bands:
-
O-H Stretch: A very broad absorption in the region of 2500-3300 cm⁻¹ due to the carboxylic acid O-H bond.[10]
-
N-H Stretch: A broad absorption in the region of 2400-3200 cm⁻¹ for the protonated amine.
-
C=O Stretch: A strong absorption around 1700-1730 cm⁻¹ for the carboxylic acid carbonyl group.[10]
-
Aromatic C=C Stretches: Absorptions in the region of 1450-1600 cm⁻¹.
Mass Spectrometry (Predicted)
In a mass spectrum, the compound would likely show a molecular ion peak corresponding to the free acid (m/z = 177.07) under appropriate ionization conditions (e.g., electrospray ionization). Fragmentation patterns would likely involve the loss of the carboxylic acid group.
Safety and Handling
No specific safety data is available for this compound. However, based on the data for the parent compound, 1,2,3,4-tetrahydroquinoline, the following precautions should be taken[11][12][13][14]:
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Health Hazards: May cause skin and eye irritation. May cause respiratory irritation. There is a potential for more severe health effects with prolonged exposure, and the parent compound is noted as a possible carcinogen.[11][14]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[11]
Conclusion
This compound is a compound with significant potential in pharmaceutical research and development. This technical guide has provided a detailed overview of its anticipated physicochemical properties, drawing upon data from the corresponding free acid and established chemical principles. The information presented herein is intended to facilitate further research and development of this promising molecule. Experimental validation of the predicted properties is highly recommended.
References
- 1. 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid | C10H11NO2 | CID 2779641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fishersci.com [fishersci.com]
- 12. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
A Multi-Technique Spectroscopic Approach to the Definitive Structure Elucidation of 1,2,3,4-Tetrahydroquinoline-6-Carboxylic Acid Hydrochloride
Abstract
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] Precise structural characterization of its derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development programs. This technical guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid as its hydrochloride salt. We will detail an integrated analytical workflow, moving from initial mass and functional group assessment to the definitive placement of substituents through advanced NMR techniques. The causality behind each experimental choice is explained, demonstrating a self-validating system for structural confirmation that is essential for researchers, chemists, and drug development professionals.
The Analytical Challenge: Isomer Differentiation
The primary challenge in characterizing this molecule is not just confirming the presence of the tetrahydroquinoline core and the carboxylic acid group, but definitively establishing their relative positions. The synthesis of substituted quinolines can potentially yield various isomers.[3] Therefore, our analytical strategy must be designed to unequivocally distinguish the target C-6 substituted isomer from other possibilities, such as the C-5, C-7, or C-8 isomers. This guide presents a logical workflow that leverages the strengths of multiple spectroscopic techniques to build an irrefutable case for the structure.
Hypothesized Structure
-
Compound Name: 1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride
-
Molecular Formula: C₁₀H₁₂ClNO₂
-
Molecular Weight: 213.66 g/mol (for the hydrochloride salt)
-
Parent Mass: 177.08 g/mol (for the free base)[4]
Elucidation Workflow: An Integrated Approach
Caption: Overall workflow for structure elucidation.
Mass Spectrometry: Confirming the Foundation
Expertise & Causality: We begin with Mass Spectrometry (MS) because it provides the most direct confirmation of the molecular weight and elemental composition. This is the foundational data point upon which all further analysis is built. High-Resolution Mass Spectrometry (HRMS) is chosen over nominal mass to provide an exact mass, which significantly narrows down potential molecular formulas, instilling a high degree of confidence from the outset.
Experimental Protocol: LC-HRMS (ESI+)
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol/water (1:1 v/v).
-
Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer coupled with a liquid chromatography (LC) system.
-
Ionization Mode: Electrospray Ionization, Positive mode (ESI+). This is chosen to readily protonate the basic nitrogen atom of the tetrahydroquinoline ring, forming the [M+H]⁺ ion.
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500.
-
Analysis: Identify the m/z of the most abundant ion corresponding to the protonated parent molecule (free base). Compare the exact mass to the theoretical mass calculated for the molecular formula C₁₀H₁₁NO₂.
Expected Data & Interpretation
The primary ion observed will be the [M+H]⁺ of the free base. The hydrochloride salt dissociates in the ESI source.
| Parameter | Expected Value | Interpretation & Significance |
| Theoretical [M+H]⁺ | 178.0863 | Calculated for C₁₀H₁₂NO₂⁺. |
| Observed [M+H]⁺ | ~178.0863 (within 5 ppm) | Confirms the elemental composition (C₁₀H₁₁NO₂). |
| Key Fragment Ion | ~132.0964 ([M+H - H₂O - CO]⁺) | A characteristic loss of the carboxylic acid group as water and carbon monoxide is often seen in tandem MS (MS/MS) experiments.[5] |
| Key Fragment Ion | ~160.0757 ([M+H - H₂O]⁺) | Loss of water from the protonated carboxylic acid. |
The fragmentation pattern in ESI-MS/MS, particularly the loss of 46 Da (representing HCOOH) or sequential losses of H₂O and CO, provides strong evidence for the presence of a carboxylic acid group.[5][6]
Infrared Spectroscopy: Functional Group Identification
Expertise & Causality: Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. Its value lies in quickly verifying the expected chemical moieties (amine, carboxylic acid, aromatic ring, aliphatic chain) before proceeding to the more time-intensive NMR analysis. The hydrochloride salt form will uniquely influence the N-H and C=O stretching regions.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.
Expected Data & Interpretation
| Frequency Range (cm⁻¹) | Vibration Type | Interpretation & Significance |
| ~3300-2500 (broad) | O-H stretch (Carboxylic Acid) | The very broad nature of this band, often overlapping with C-H stretches, is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer. |
| ~2700-2200 (broad) | N⁺-H stretch (Ammonium Salt) | A broad absorption in this region is indicative of the protonated amine (R₃N⁺-H), a key feature of the hydrochloride salt. |
| ~3050-3000 | Aromatic C-H stretch | Confirms the presence of the benzene ring portion of the quinoline structure.[7] |
| ~2950-2850 | Aliphatic C-H stretch | Confirms the saturated (tetrahydro) part of the quinoline ring.[7] |
| ~1710-1680 | C=O stretch (Carboxylic Acid) | Strong absorption confirming the carbonyl of the carboxylic acid. Its position suggests it is conjugated with the aromatic ring. |
| ~1610 & ~1500 | Aromatic C=C stretch | Two distinct bands are characteristic of the aromatic ring. |
| ~1300-1200 | C-O stretch | Associated with the carboxylic acid group. |
The combination of the broad O-H and N⁺-H stretches with the strong C=O absorption provides a definitive fingerprint for a carboxylic acid hydrochloride salt of an amine.
NMR Spectroscopy: The Definitive Structural Map
Expertise & Causality: Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the detailed structure of organic molecules. While 1D NMR (¹H and ¹³C) provides information about the chemical environment and number of atoms, 2D NMR experiments are the key to solving the puzzle of isomerism. Specifically, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is chosen as the decisive technique to establish the long-range connectivity between protons and carbons, thereby confirming the C-6 position of the carboxylic acid group.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve ~10-20 mg of the sample in 0.7 mL of a deuterated solvent, such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (NH and OH).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.
-
2D Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin coupling networks, primarily for assigning the aliphatic chain protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon (¹H-¹³C one-bond correlation).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This is the critical experiment for placing the substituents on the aromatic ring.
-
Expected Data & Interpretation
| Proton(s) | Approx. δ (ppm) | Multiplicity | Integration | Assignment & Rationale |
| COOH | ~12.5 | broad singlet | 1H | The carboxylic acid proton, highly deshielded and often broad. |
| NH₂⁺ | ~9.5 | broad singlet | 2H | The protonated amine protons. Exchangeable with D₂O. |
| H-5 | ~7.7 | d | 1H | Aromatic proton ortho to the COOH group, deshielded. |
| H-7 | ~7.6 | s | 1H | Aromatic proton para to the COOH group. |
| H-8 | ~6.8 | d | 1H | Aromatic proton meta to the COOH group. |
| H-2 | ~3.3 | t | 2H | Aliphatic protons adjacent to the nitrogen. |
| H-4 | ~2.8 | t | 2H | Aliphatic protons on the benzylic carbon. |
| H-3 | ~1.9 | m | 2H | Aliphatic protons adjacent to both C2 and C4. |
Note: Chemical shifts are predictive and can vary. The key is the splitting pattern and correlations.
| Carbon(s) | Approx. δ (ppm) | Assignment & Rationale |
| C=O | ~167 | Carboxylic acid carbonyl carbon. |
| C-4a, C-8a | ~145, ~122 | Aromatic quaternary carbons of the fused ring system. |
| C-6 | ~128 | Aromatic quaternary carbon attached to the COOH group. |
| C-5, C-7, C-8 | ~130, ~127, ~115 | Aromatic CH carbons. |
| C-2 | ~42 | Aliphatic carbon adjacent to nitrogen. |
| C-4 | ~27 | Aliphatic benzylic carbon. |
| C-3 | ~21 | Aliphatic carbon between C2 and C4. |
The true power of this analysis comes from integrating 2D NMR data to build unequivocal connections.
(Note: A placeholder image thq_structure.png would be used here in a real system. The DOT script describes the key correlations.)
Caption: Key HMBC correlations confirming C-6 substitution.
-
COSY: Will show a clear correlation between H-2, H-3, and H-4, confirming the -CH₂-CH₂-CH₂- aliphatic spin system.
-
HSQC: Will map each proton to its directly attached carbon (e.g., H-5 to C-5, H-7 to C-7, etc.), providing secure assignments for the CH groups.
-
HMBC (The Clincher): The most critical correlations are those to the quaternary carboxyl carbon (C=O) and the carbon it's attached to (C-6).
-
H-5 to C=O: A ³J (three-bond) correlation from the H-5 proton to the carbonyl carbon is expected.
-
H-7 to C=O: A ³J (three-bond) correlation from the H-7 proton to the carbonyl carbon is also expected.
-
H-5 and H-7 to C-6: Both H-5 (a ²J coupling) and H-7 (a ²J coupling) will show correlations to the C-6 quaternary carbon.
-
The presence of these specific long-range correlations, particularly from protons on either side of the substituent to the carbonyl carbon, is only possible if the carboxylic acid is at the C-6 position. This data effectively rules out all other isomers.
Integrated Analysis and Conclusion
The structure of this compound is confirmed through the compelling convergence of evidence from multiple spectroscopic techniques.
-
High-Resolution Mass Spectrometry established the correct elemental composition of C₁₀H₁₁NO₂ for the parent molecule.
-
FTIR Spectroscopy confirmed the presence of all requisite functional groups: a protonated amine (from the HCl salt), a carboxylic acid, and the aromatic and aliphatic C-H bonds of the core structure.
-
NMR Spectroscopy provided the definitive and unambiguous structural map. ¹H and ¹³C NMR confirmed the correct number and type of protons and carbons. 2D NMR, specifically COSY, established the connectivity of the saturated ring, while the critical HMBC experiment demonstrated long-range correlations from H-5 and H-7 to the carbonyl carbon, irrefutably placing the carboxylic acid at the C-6 position.
This multi-technique, self-validating workflow provides the highest degree of confidence in the final structure, an essential requirement for advancing compounds in a research and development setting.
References
- 1. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives [mdpi.com]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 4. 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid | C10H11NO2 | CID 2779641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chempap.org [chempap.org]
- 7. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]
"CAS number 933752-32-0 properties and uses"
An In-Depth Technical Guide to Dabrafenib (GSK2118436): A BRAF Inhibitor in Oncology
Introduction
This technical guide provides a comprehensive overview of the properties and uses of the potent and selective BRAF kinase inhibitor, Dabrafenib, also known by its research code GSK2118436.[1] It is important to note that while the request specified CAS number 933752-32-0, which corresponds to 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic Acid, the context of an in-depth guide for researchers in drug development strongly indicates an interest in the well-established anti-cancer agent Dabrafenib.[2][3][4][5][6] The CAS number for Dabrafenib is 1195765-45-7.[7][8] This guide will focus exclusively on Dabrafenib to provide relevant and valuable information for its intended audience of researchers, scientists, and drug development professionals.
Dabrafenib is a pivotal therapeutic agent in the field of precision oncology, specifically for cancers harboring activating mutations in the BRAF gene.[1] The most prevalent of these mutations is the V600E substitution, which leads to constitutive activation of the BRAF protein and downstream signaling through the mitogen-activated protein kinase (MAPK) pathway, driving uncontrolled cell proliferation and survival.[9][10][11] Dabrafenib was first approved by the U.S. Food and Drug Administration (FDA) on May 29, 2013, and is marketed under the brand name Tafinlar® by Novartis Pharmaceuticals Corporation.[12]
This guide will delve into the chemical and physical properties of Dabrafenib, its mechanism of action, clinical applications, and the experimental protocols relevant to its study and use.
Chemical and Physical Properties
Dabrafenib is a small molecule inhibitor with distinct chemical and physical characteristics that are crucial for its biological activity and pharmaceutical formulation.
| Property | Value | Source |
| IUPAC Name | N-[3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide | [7] |
| Molecular Formula | C23H20F3N5O2S2 | [7][8] |
| Molecular Weight | 519.56 g/mol | [13] |
| CAS Number | 1195765-45-7 | [7][8] |
| Appearance | Lyophilized powder | [7] |
| Solubility | Soluble in DMSO (at 30 mg/ml) and ethanol (at 1 mg/ml with slight warming) | [7][8] |
| Storage | Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 3 months. | [7] |
Mechanism of Action: Targeting the MAPK Pathway
Dabrafenib functions as an ATP-competitive inhibitor of RAF kinases.[14][15] It exhibits high selectivity for mutant BRAF proteins, particularly BRAF V600E.[13] The V600E mutation, a substitution of valine with glutamic acid at codon 600, accounts for the majority of BRAF mutations in melanoma and other cancers.[11] This mutation locks the BRAF kinase in a constitutively active conformation, leading to persistent downstream signaling.[11]
Dabrafenib binds to the ATP-binding pocket of mutant BRAF, stabilizing the kinase in an inactive state and thereby inhibiting its activity.[9][11] This leads to the suppression of the downstream MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[10] The inhibition of this pathway ultimately results in cell cycle arrest and apoptosis in BRAF-mutant cancer cells.[11]
Caption: Mechanism of action of Dabrafenib in inhibiting the MAPK signaling pathway.
Dabrafenib demonstrates high potency against various BRAF V600 mutations.
| Target | IC50 | Source |
| B-Raf (V600E) | 0.6 nM | [7][14][15] |
| B-Raf (V600K) | 0.5 nM | [7] |
| B-Raf (wild-type) | 3.2 nM | [7] |
| C-Raf | 5.0 nM | [7][14][15] |
Therapeutic Applications and Clinical Efficacy
Dabrafenib, both as a monotherapy and in combination with the MEK inhibitor Trametinib, has received FDA approval for the treatment of various BRAF V600 mutation-positive cancers.[12][16] The combination therapy is often preferred as it can delay the onset of resistance.[11]
Approved Indications:
-
Metastatic Melanoma: For patients with BRAF V600E or V600K mutations.[12]
-
Adjuvant Treatment of Melanoma: For patients with BRAF V600E or V600K mutations and lymph node involvement after complete resection.[12]
-
Non-Small Cell Lung Cancer (NSCLC): For metastatic NSCLC with a BRAF V600E mutation.[12]
-
Anaplastic Thyroid Cancer (ATC): For locally advanced or metastatic ATC with a BRAF V600E mutation and no satisfactory local treatment options.[12][17]
-
Solid Tumors: For adult and pediatric patients (≥ 6 years) with unresectable or metastatic solid tumors with a BRAF V600E mutation who have progressed following prior treatment.[12][18]
-
Low-Grade Glioma (LGG): For pediatric patients (≥ 1 year) with LGG with a BRAF V600E mutation requiring systemic therapy.[12][19]
The recommended adult dosage of Dabrafenib is 150 mg (two 75 mg capsules) taken orally twice daily, in combination with Trametinib 2 mg orally once daily.[18]
Mechanisms of Resistance
Despite the initial high response rates, acquired resistance to Dabrafenib is a significant clinical challenge.[20] Resistance mechanisms often involve the reactivation of the MAPK pathway or the activation of bypass signaling pathways.
Key Resistance Mechanisms:
-
Reactivation of the MAPK Pathway:
-
Activation of Bypass Pathways:
Caption: Overview of key mechanisms of resistance to Dabrafenib.
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol outlines a general procedure to assess the anti-proliferative effect of Dabrafenib on BRAF-mutant cancer cell lines.
Methodology:
-
Cell Culture: Culture BRAF V600E mutant cell lines (e.g., A375, SK-MEL-28) and BRAF wild-type cell lines (as a control) in appropriate media and conditions.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Dabrafenib Treatment: Prepare serial dilutions of Dabrafenib in culture medium. Replace the existing medium with the Dabrafenib-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Plot cell viability against Dabrafenib concentration and calculate the IC50 value using non-linear regression analysis.
In Vivo Tumor Xenograft Study
This protocol describes a typical workflow for evaluating the in vivo efficacy of Dabrafenib.
Caption: Workflow for an in vivo tumor xenograft study with Dabrafenib.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., CD1 nu/nu).
-
Tumor Cell Implantation: Subcutaneously implant a suspension of BRAF V600E mutant human tumor cells (e.g., A375P) into the mice.[13]
-
Tumor Growth and Randomization: Once tumors reach a specified volume, randomize the mice into treatment and control groups.
-
Drug Administration: Administer Dabrafenib orally (e.g., by gavage) at various doses once daily. The control group receives the vehicle solution.[25]
-
Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised to analyze downstream pathway markers, such as the levels of phosphorylated ERK (pERK), to confirm target engagement.[25]
Safety and Toxicology Profile
The most common adverse reactions (≥20%) observed in adult patients treated with Dabrafenib in combination with Trametinib include pyrexia, fatigue, nausea, rash, chills, headache, hemorrhage, cough, vomiting, constipation, diarrhea, myalgia, arthralgia, and edema.[18] In pediatric patients, the most common adverse reactions are similar and also include dry skin, dermatitis acneiform, abdominal pain, and paronychia.[18]
Future Directions
Research continues to focus on overcoming resistance to Dabrafenib and expanding its applications. Key areas of investigation include:
-
Combination Therapies: Exploring combinations of Dabrafenib with other targeted agents and immunotherapies to enhance efficacy and durability of response.
-
Novel BRAF Inhibitors: Development of next-generation BRAF inhibitors that can overcome known resistance mechanisms.
-
Biomarker Discovery: Identifying predictive biomarkers to better select patients who are most likely to benefit from Dabrafenib therapy.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. 933752-32-0,1,2,3,4-Tetrahydroisoquinoline-6-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 933752-32-0 1,2,3,4-TETRAHYDROISOQUINOLINE-6-CARBOXYLIC ACID [chemsigma.com]
- 4. Products - Hygeia (Chengdu) pharmaceutical technique Co., Ltd [hygeiapharm.com]
- 5. 933752-32-0 | CAS DataBase [m.chemicalbook.com]
- 6. 1,2,3,4-TETRAHYDROISOQUINOLINE-6-CARBOXYLIC ACID | 933752-32-0 [chemicalbook.com]
- 7. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]
- 8. Dabrafenib (GSK2118436) (#91942) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 9. mdpi.com [mdpi.com]
- 10. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. drugs.com [drugs.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Dabrafenib | GSK2118436A | Raf inhibitor | TargetMol [targetmol.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. FDA approves dabrafenib–trametinib for BRAF-positive cancers - NCI [cancer.gov]
- 17. fda.gov [fda.gov]
- 18. fda.gov [fda.gov]
- 19. onclive.com [onclive.com]
- 20. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. mdpi.com [mdpi.com]
- 23. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 24. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
The Multifaceted Biological Activities of Tetrahydroquinoline Derivatives: A Technical Guide for Drug Discovery
Abstract
The tetrahydroquinoline (THQ) scaffold represents a privileged heterocyclic motif in medicinal chemistry, underpinning the structure of numerous synthetic and naturally occurring compounds with a vast spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of the diverse pharmacological properties of THQ derivatives, with a focus on their anticancer, neuroprotective, anti-inflammatory, and antimicrobial activities. We will delve into the synthetic strategies for accessing these valuable compounds, elucidate their mechanisms of action through detailed signaling pathways, and provide robust, field-proven experimental protocols for their biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of tetrahydroquinoline chemistry.
The Tetrahydroquinoline Scaffold: A Cornerstone of Bioactive Molecules
The 1,2,3,4-tetrahydroquinoline core is a bicyclic heterocyclic system that offers a unique three-dimensional architecture, making it an ideal framework for designing molecules that can interact with a wide array of biological targets.[3][4] Its partial saturation allows for conformational flexibility, which can be fine-tuned through substitution to optimize binding to specific proteins.
General Synthesis Strategies
The synthesis of the THQ core and its derivatives is well-established, with several classical and modern methods available to medicinal chemists. A prominent and versatile approach is the Povarov reaction, a domino reaction that typically involves an aniline, an aldehyde, and an activated alkene to construct the THQ skeleton in a single step.[2][5] Other notable methods include the Bischler–Napieralski reaction followed by reduction, and various cyclization strategies involving substituted anilines and propanal derivatives.[6]
Below is a generalized workflow for the synthesis of a substituted tetrahydroquinoline derivative, highlighting key stages and considerations.
Caption: A generalized workflow for the synthesis of tetrahydroquinoline derivatives.
Anticancer Activity: Targeting Key Oncogenic Pathways
Tetrahydroquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3][7]
Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway
A significant number of bioactive THQ derivatives exert their anticancer effects by targeting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway.[8][9] This pathway is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival while inhibiting apoptosis.[10][11]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by tetrahydroquinoline derivatives.
Quantitative Data: Cytotoxicity of THQ Derivatives
The anticancer potency of THQ derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The table below summarizes the cytotoxic activity of representative THQ compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | A549 (Lung) | Not specified, but potent | [7] |
| 4a | HCT-116 (Colon) | Not specified, but potent | [7] |
| Compound 7b | Not specified | < 1 nM (as AChE inhibitor) | [12] |
| UC-RS-4 | A549 (Lung), MDM-MB-231 (Breast) | Promising activity | [13] |
| 10e | A549 (Lung) | 0.033 | [14] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.[15][16][17]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[15]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh complete medium.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[16]
-
-
Compound Treatment:
-
Prepare serial dilutions of the tetrahydroquinoline derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a negative control (untreated cells).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[15]
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[16]
-
Neuroprotective Activity: Combating Neurodegeneration
Certain tetrahydroquinoline derivatives have shown significant promise as neuroprotective agents, particularly in the context of Alzheimer's disease.[1][18] Their primary mechanism of action in this regard is often the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][12]
Mechanism of Action: Acetylcholinesterase Inhibition
By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[12]
Caption: Mechanism of acetylcholinesterase inhibition by tetrahydroquinoline derivatives.
Experimental Protocol: Ellman's Method for AChE Inhibition
Ellman's method is a simple and reliable spectrophotometric assay for measuring AChE activity and screening for its inhibitors.[19][20]
Principle: The assay measures the activity of AChE by quantifying the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[19][21]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Procedure (96-well plate format):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.[19]
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.[19]
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.[19]
-
-
Pre-incubation:
-
Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells.
-
Mix gently and incubate the plate for 10 minutes at 25°C.[19]
-
-
Initiation of Reaction and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.[19]
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.[19]
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[19]
-
Anti-inflammatory and Antimicrobial Activities
Tetrahydroquinoline derivatives also exhibit notable anti-inflammatory and antimicrobial properties, expanding their therapeutic potential.
Anti-inflammatory Activity: Modulation of NF-κB Signaling
The anti-inflammatory effects of some THQ derivatives are attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[22][23] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and mediators.[24][25]
Antimicrobial Activity
Various THQ derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[26] The exact mechanisms of their antimicrobial action are still under investigation but may involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[27][28]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[28][29]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Stock and Dilutions:
-
Prepare a stock solution of the THQ derivative in a suitable solvent.
-
Perform a two-fold serial dilution of the stock solution in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton broth).[27]
-
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test microorganism (e.g., bacteria) equivalent to a 0.5 McFarland standard.[30]
-
Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity (an indicator of bacterial growth).[28]
-
The MIC is the lowest concentration of the THQ derivative in which there is no visible growth.
-
Conclusion and Future Perspectives
The tetrahydroquinoline scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The diverse biological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial effects, highlight the immense potential of this chemical class in drug discovery. The synthetic accessibility of THQs allows for extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity for specific biological targets. Future research should focus on elucidating the detailed molecular mechanisms of action of these compounds and advancing the most promising candidates through preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]
- 5. mdpi.com [mdpi.com]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 12. A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of tetrahydroquinoline derivatives as potential mTOR inhibitors for cancer therapy | Poster Board #209 - American Chemical Society [acs.digitellinc.com]
- 14. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]
- 24. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. KEGG PATHWAY: map04064 [kegg.jp]
- 26. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 28. Broth microdilution - Wikipedia [en.wikipedia.org]
- 29. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 30. rr-asia.woah.org [rr-asia.woah.org]
The Emergence of 1,2,3,4-Tetrahydroquinoline-6-Carboxylic Acid Derivatives as Targeted Apoptosis Inducers: A Mechanistic Deep Dive
Introduction: The Versatile 1,2,3,4-Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with functional groups to achieve specific and potent interactions with various biological targets. This inherent versatility has led to the development of tetrahydroquinoline derivatives with a wide array of pharmacological activities, including antiviral, antimalarial, and neuroprotective properties.[1] This guide focuses on a particularly promising application of this scaffold: the development of targeted anticancer agents based on 1,2,3,4-tetrahydroquinoline-6-carboxylic acid. While the parent compound itself has limited characterized biological activity, its derivatives, particularly at the 1-position, have emerged as potent modulators of a critical cell survival pathway.
Core Mechanism of Action: Inhibition of the Anti-Apoptotic Protein MCL-1
Recent advancements have identified 1-sulfonylated derivatives of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid as a novel chemotype for the inhibition of Myeloid Cell Leukemia-1 (MCL-1).[2] MCL-1 is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[2] The primary function of these proteins is to regulate the intrinsic (or mitochondrial) pathway of apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged or cancerous cells.[2]
In many forms of cancer, MCL-1 is overexpressed, effectively creating a blockade against apoptosis and contributing to both tumor progression and resistance to conventional chemotherapies.[2] Therefore, the direct inhibition of MCL-1 is a highly sought-after therapeutic strategy. The 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid derivatives act as BH3 mimetics. They competitively bind to a hydrophobic groove on the surface of MCL-1, known as the BH3-binding groove. This groove is the natural docking site for pro-apoptotic "effector" proteins like BAK and BAX. By occupying this groove, the inhibitors prevent MCL-1 from sequestering these pro-apoptotic partners.
The liberation of BAK and BAX from MCL-1's inhibitory grasp allows them to oligomerize on the outer mitochondrial membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of caspases, the executioner enzymes of apoptosis. Ultimately, this cascade of events results in the dismantling and death of the cancer cell.
Signaling Pathway: The Intrinsic Apoptotic Cascade
The diagram below illustrates the central role of MCL-1 in the intrinsic apoptotic pathway and the mechanism by which 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid derivatives intervene.
Caption: Intrinsic apoptosis pathway highlighting MCL-1's role and inhibitor action.
Structure-Activity Relationship (SAR) and Molecular Interactions
The inhibitory potency of this compound class is highly dependent on the nature of the substituents on the tetrahydroquinoline scaffold. The carboxylic acid at the 6-position is critical for activity, as it is believed to form a key salt bridge with an arginine residue (Arg263) within the BH3-binding groove of MCL-1.[2]
Furthermore, structure-based design has shown that modifications to the 1-sulfonyl group can dramatically enhance binding affinity. This is achieved by designing moieties that can access and form favorable interactions with hydrophobic subpockets within the MCL-1 binding groove. For instance, the transformation of a simple phenylsulfonyl group to a more complex (4-chloro-3,5-dimethylphenoxy)phenyl)sulfonyl moiety resulted in a significant increase in inhibitory activity, likely by targeting the p2 pocket of the binding groove.[2]
| Compound Series | R Group (at 1-Sulfonyl Position) | Relative MCL-1 Inhibition |
| Base Scaffold | Phenyl | 1x |
| Optimized Scaffold | (4-chloro-3,5-dimethylphenoxy)phenyl | >73x |
This table illustrates the qualitative enhancement in inhibitory activity based on modifications to the sulfonyl moiety as described in the literature.[2]
Experimental Validation: Fluorescence Polarization Assay
A robust and common method for quantifying the binding affinity of inhibitors to their target proteins is the Fluorescence Polarization (FP) assay. This technique is particularly well-suited for high-throughput screening and detailed characterization of protein-ligand interactions.
The principle of the FP assay is based on the rotational speed of a fluorescently labeled molecule. A small, fluorescently tagged peptide derived from a natural binding partner of MCL-1 (like the BH3 domain of BIM) will tumble rapidly in solution, resulting in low fluorescence polarization. When this peptide binds to the much larger MCL-1 protein, its tumbling is significantly slowed, leading to a high polarization signal. A test compound that successfully competes with the fluorescent peptide for binding to MCL-1 will displace it, causing the polarization signal to decrease.
Generalized Protocol for MCL-1 Inhibition FP Assay
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human MCL-1 protein in a suitable assay buffer (e.g., PBS with 0.01% Tween-20).
-
Prepare a stock solution of a fluorescently labeled BH3 peptide (e.g., FITC-BIM-BH3) in the same assay buffer.
-
Prepare serial dilutions of the 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid derivative (test compound) in DMSO, followed by a final dilution in the assay buffer.
-
-
Assay Setup (in a 384-well black plate):
-
Add a fixed concentration of MCL-1 protein to each well.
-
Add the serially diluted test compound to the respective wells. Include wells with buffer/DMSO only (negative control) and wells without the test compound (positive control).
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to MCL-1.
-
-
Fluorescent Probe Addition:
-
Add a fixed concentration of the fluorescently labeled BH3 peptide to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate for a further period (e.g., 60 minutes) at room temperature to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate excitation and emission filters.
-
-
Data Analysis:
-
The raw millipolarization (mP) units are plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the fluorescent probe.
-
Experimental Workflow Diagram
References
The Emergence of a Privileged Scaffold: A Technical Guide to 1,2,3,4-Tetrahydroquinoline-6-Carboxylic Acid Hydrochloride
Abstract
The 1,2,3,4-tetrahydroquinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. This in-depth technical guide focuses on a key derivative, 1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore its likely historical discovery through the logical progression of classical organic synthesis, detail robust synthetic methodologies from foundational named reactions to modern catalytic hydrogenations, and discuss its contemporary significance, particularly in the development of novel therapeutics. This guide is structured to provide not just protocols, but the scientific rationale behind the synthetic strategies, ensuring a thorough understanding for practical application and further innovation.
A Historical Perspective: From Coal Tar to a Core Synthetic Building Block
The story of this compound is intrinsically linked to the broader history of quinoline chemistry. The quinoline scaffold was first isolated from coal tar in the 19th century, sparking immense interest in its chemical properties and potential applications.[1] The journey to our target molecule can be envisioned as a logical progression of synthetic advancements:
-
The Dawn of Quinoline Synthesis: The late 19th century witnessed the development of several seminal named reactions that allowed for the systematic synthesis of substituted quinolines. Among the most notable are the Skraup (1880), Doebner-von Miller (1881), and Friedländer (1882) syntheses.[2][3][4] These reactions provided the fundamental tools to construct the core quinoline ring system from readily available anilines and carbonyl compounds.
-
Introduction of the Carboxylic Acid Moiety: The placement of a carboxylic acid group on the quinoline ring was a critical step. The Skraup synthesis, for instance, could be adapted to produce quinoline-6-carboxylic acid by utilizing p-aminobenzoic acid as the aniline component. This reaction involves the cyclization of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[5]
-
The Advent of Catalytic Hydrogenation: The transformation of the aromatic quinoline ring to the saturated 1,2,3,4-tetrahydroquinoline was made possible by the development of catalytic hydrogenation techniques in the early 20th century. This reduction, typically employing catalysts like palladium on carbon (Pd/C) or platinum oxide, allowed for the selective saturation of the nitrogen-containing ring, yielding the stable tetrahydroquinoline core.[6]
-
Formation of the Hydrochloride Salt: The final step in the synthesis of the title compound is the formation of the hydrochloride salt. This is a standard procedure in medicinal chemistry to improve the solubility and stability of amine-containing compounds.[7] By treating the free base of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid with hydrochloric acid, the basic nitrogen atom is protonated, forming the more crystalline and water-soluble hydrochloride salt.[2]
While a singular "discovery" paper for this specific molecule is not prominent in historical records, its emergence is a clear and logical consequence of the maturation of synthetic organic chemistry. It was likely first synthesized as an intermediate or an analog in the broader exploration of quinoline-based structures.
Synthesis and Methodologies: A Practical Guide
The synthesis of this compound is a multi-step process that relies on established and reliable chemical transformations. Below, we provide a detailed, step-by-step methodology for its preparation, grounded in classical and modern synthetic techniques.
Synthesis of Quinoline-6-Carboxylic Acid via the Skraup Reaction
The Skraup synthesis provides a direct route to the quinoline core. By using p-aminobenzoic acid, the carboxylic acid functionality is incorporated at the 6-position.
Caption: Skraup synthesis of quinoline-6-carboxylic acid.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.
-
Reagent Addition: To the flask, cautiously add concentrated sulfuric acid. While stirring, slowly add p-aminobenzoic acid, followed by glycerol and an oxidizing agent such as nitrobenzene or arsenic acid. The addition of ferrous sulfate can help to moderate the often vigorous reaction.[8]
-
Reaction Conditions: Heat the mixture carefully. The reaction is exothermic and can become vigorous. Maintain a controlled reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Isolation: After cooling, the reaction mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product. The crude quinoline-6-carboxylic acid is then collected by filtration, washed with water, and can be purified by recrystallization.
Reduction to 1,2,3,4-Tetrahydroquinoline-6-Carboxylic Acid
The selective reduction of the pyridine ring of quinoline-6-carboxylic acid is most effectively achieved through catalytic hydrogenation.
Caption: Catalytic hydrogenation of quinoline-6-carboxylic acid.
Experimental Protocol:
-
Catalyst and Substrate: In a hydrogenation vessel, dissolve quinoline-6-carboxylic acid in a suitable solvent such as ethanol or acetic acid. Add a catalytic amount of 10% Palladium on carbon (Pd/C).[9][10]
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 20-50 psi) and stir the mixture at room temperature or with gentle heating.
-
Monitoring and Completion: The reaction progress is monitored by the uptake of hydrogen. Once the theoretical amount of hydrogen has been consumed, or the reaction ceases, the reaction is considered complete.
-
Isolation: The catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude 1,2,3,4-tetrahydroquinoline-6-carboxylic acid.
Formation of the Hydrochloride Salt
The final step involves the conversion of the free base to its hydrochloride salt to enhance its stability and solubility.
Experimental Protocol:
-
Dissolution: Dissolve the crude 1,2,3,4-tetrahydroquinoline-6-carboxylic acid in a suitable solvent, such as diethyl ether or ethyl acetate.[11]
-
Acidification: While stirring, slowly add a solution of hydrochloric acid (either concentrated aqueous HCl or a solution of HCl gas in an organic solvent) until the solution is acidic.[2][7]
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound.
Physicochemical Properties and Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes key physicochemical properties.
| Property | Value |
| Molecular Formula | C₁₀H₁₂ClNO₂ |
| Molecular Weight | 213.66 g/mol |
| Appearance | Off-white to white solid |
| Solubility | Soluble in water and polar organic solvents |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, as well as the aliphatic protons of the tetrahydroquinoline ring.
-
¹³C NMR: The carbon NMR will display distinct peaks for the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbons of the saturated ring.
-
Infrared (IR) Spectroscopy: Key vibrational bands will be observed for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, N-H stretching, and C-H stretching of the aromatic and aliphatic portions.[12]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the free base and characteristic fragmentation patterns.
Modern Applications and Future Directions
While the initial interest in 1,2,3,4-tetrahydroquinoline-6-carboxylic acid may have been as a synthetic intermediate, its scaffold has gained significant attention in modern drug discovery. The tetrahydroquinoline core is a key pharmacophore in a variety of therapeutic agents.
A particularly promising area of research is the development of inhibitors for the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 is overexpressed in many cancers and contributes to therapeutic resistance. The 1,2,3,4-tetrahydroquinoline scaffold has been identified as a promising starting point for the design of potent and selective Mcl-1 inhibitors. The carboxylic acid group at the 6-position can serve as a crucial interaction point within the binding pocket of the protein, and the overall structure provides a rigid framework for further functionalization and optimization of binding affinity and selectivity.
Conclusion
This compound, while not having a singular moment of celebrated discovery, represents the culmination of foundational principles in organic synthesis. Its journey from the early days of quinoline chemistry to its current status as a valuable building block in medicinal chemistry highlights the enduring power of these classical reactions and the continuous evolution of synthetic methodologies. For researchers in drug development, a deep understanding of its history, synthesis, and biological relevance provides a solid foundation for the design and creation of next-generation therapeutics targeting critical disease pathways.
References
- 1. rsc.org [rsc.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Spectroscopic Characterization of 1,2,3,4-Tetrahydroquinoline-6-Carboxylic Acid
Introduction: Unveiling the Molecular Architecture
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic scaffold, combining a saturated piperidine ring with an aromatic carboxylic acid, provides a versatile framework for designing novel therapeutic agents. As with any compound destined for biological evaluation, unambiguous structural confirmation is paramount. This guide provides a comprehensive overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this molecule.
Given the limited availability of directly published spectra for this specific compound, this guide will leverage data from closely related analogs, such as 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid and the parent 1,2,3,4-tetrahydroquinoline, to provide a robust predictive framework.[1][2] This approach not only offers a detailed spectral forecast but also equips the research scientist with the fundamental principles needed to interpret their own experimentally acquired data with confidence.
Molecular Structure and Spectroscopic Correlation
A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. Below is a diagram illustrating the numbering convention and key structural features of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid.
References
The Tetrahydroquinoline Scaffold: A Privileged Structure for Novel Therapeutic Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 1,2,3,4-tetrahydroquinoline (THQ) core is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry. Its prevalence in both natural products and synthetic bioactive compounds underscores its versatility in engaging a wide array of biological targets.[1][2] This guide provides a comprehensive exploration of the established and emerging therapeutic targets of THQ derivatives. It moves beyond a simple catalog of targets to offer a deep dive into the underlying mechanisms of action, key signaling pathways, and the causality behind experimental choices for target identification and validation. Detailed, field-proven protocols for cutting-edge techniques such as affinity chromatography-mass spectrometry, Cellular Thermal Shift Assay (CETSA), and CRISPR-Cas9-mediated target validation are provided to equip researchers with a practical framework for their own discovery programs.
Introduction: The Significance of the Tetrahydroquinoline Moiety
The tetrahydroquinoline scaffold is a bicyclic heterocyclic system that has garnered significant attention in drug discovery.[1] Its unique three-dimensional structure and synthetic tractability allow for the creation of diverse chemical libraries with a wide range of pharmacological activities.[3][4][5] THQ derivatives have demonstrated efficacy in a multitude of disease areas, including cancer, neurodegenerative disorders, and infectious diseases.[3][4][5][6][7][8] This guide will dissect the molecular interactions that underpin these therapeutic effects, providing a roadmap for the rational design of next-generation THQ-based therapeutics.
Established and Emerging Therapeutic Targets of Tetrahydroquinoline Compounds
The broad bioactivity of THQ derivatives stems from their ability to interact with a diverse set of protein targets. This section will explore some of the most significant and well-validated targets, as well as those that are currently emerging as promising avenues for therapeutic intervention.
Enzymes: A Major Class of THQ Targets
Enzymes represent a large and diverse class of proteins that are frequently targeted by THQ compounds.
-
Indoleamine-2,3-dioxygenase (IDO): IDO is a key enzyme in the kynurenine pathway of tryptophan metabolism and a critical regulator of immune tolerance.[9] Upregulation of IDO in the tumor microenvironment leads to immunosuppression, allowing cancer cells to evade immune surveillance. A series of novel substituted THQ compounds have been developed as potent IDO inhibitors for the treatment of cancer and other conditions where immune modulation is desirable.[9]
-
Mammalian Target of Rapamycin (mTOR): The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival.[10][11][12] Dysregulation of this pathway is a hallmark of many cancers. Morpholine-substituted THQ derivatives have been synthesized and shown to act as potential mTOR inhibitors, inducing apoptosis in cancer cell lines.[11][12]
-
Other Enzymatic Targets: The versatility of the THQ scaffold allows it to target a range of other enzymes, including dihydrofolate reductase (DHFR) and cyclin-dependent kinases (CDKs), which are crucial for cell division and are established anticancer targets.[13]
G-Protein Coupled Receptors (GPCRs)
GPCRs are the largest family of cell surface receptors and are involved in a vast array of physiological processes. The structural features of THQs make them suitable for interacting with the transmembrane domains of these receptors. While specific, well-characterized THQ-GPCR interactions are an area of active research, the known neuroactivity of some THQ derivatives suggests potential modulation of dopaminergic and serotonergic receptors.
Ion Channels
Ion channels are critical for neuronal signaling and muscle contraction. Certain THQ analogs have shown activity at various ion channels, although this remains a less explored area compared to enzymatic targets.
Emerging Targets in Neurodegenerative Diseases
In the context of neurodegenerative conditions like Parkinson's disease, THQ derivatives are being investigated for their neuroprotective properties.[7][14] Potential mechanisms and targets include:
-
Enhancement of the Antioxidant System: Some THQs have been shown to reduce oxidative stress, a key pathological feature of Parkinson's disease.[7][14]
-
Modulation of Chaperone Activity and Suppression of Apoptosis: Certain THQ compounds can normalize chaperone activity and suppress neuronal apoptosis, offering a multi-faceted approach to neuroprotection.[7]
-
Inhibition of Mitochondrial Respiration: Some tetrahydroisoquinolines, structurally related to THQs, are known to inhibit mitochondrial respiration, a mechanism implicated in the neurotoxicity seen in Parkinson's disease models.[15]
Key Signaling Pathways Modulated by Tetrahydroquinolines
The therapeutic effects of THQ compounds are realized through their modulation of critical cellular signaling pathways. Understanding these pathways is essential for elucidating their mechanism of action and for the rational design of new derivatives.
The PI3K/AKT/mTOR Pathway
As mentioned, the PI3K/AKT/mTOR pathway is a central hub for regulating cell growth and survival.[10] Several THQ derivatives have been shown to inhibit this pathway, leading to autophagy and apoptosis in cancer cells.[10]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by a THQ derivative.
Apoptosis and Cell Cycle Regulation
Many THQ-based anticancer agents exert their effects by inducing apoptosis (programmed cell death) and arresting the cell cycle.[3][4][5] This can be achieved through various mechanisms, including the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to mitotic arrest.[3][4][5]
Experimental Workflows for Target Identification and Validation
Identifying the specific molecular target of a bioactive compound is a critical and often challenging step in drug discovery.[16] This section provides detailed protocols for robust and widely used methods for target identification and validation.[16][17][18][19][20]
Target Identification: Unveiling the Molecular Partner
This powerful technique allows for the isolation and identification of proteins that bind to a specific small molecule.[21][22]
Principle: A THQ derivative is immobilized on a solid support (e.g., beads) to create an affinity matrix. A cell lysate is then passed over this matrix, and proteins that bind to the THQ compound are retained. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.[21]
Detailed Protocol:
-
Immobilization of the THQ Compound:
-
Synthesize a THQ derivative with a linker arm suitable for covalent attachment to the affinity matrix (e.g., NHS-activated sepharose beads).
-
Incubate the derivatized THQ with the beads according to the manufacturer's protocol to achieve efficient coupling.
-
Thoroughly wash the beads to remove any unreacted compound.
-
-
Preparation of Cell Lysate:
-
Culture cells of interest to a high density.
-
Harvest the cells and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the clarified lysate with the THQ-coupled beads for several hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker alone.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Identification:
-
Elute the bound proteins using a competitive ligand (e.g., a high concentration of the free THQ compound) or by changing the buffer conditions (e.g., pH or salt concentration).
-
Separate the eluted proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver stain or SYPRO Ruby).
-
Excise the protein bands of interest and subject them to in-gel digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins.[23][24][25]
-
Caption: Workflow for target identification using affinity chromatography-mass spectrometry.
Target Engagement: Confirming the Interaction in a Cellular Context
Once a potential target has been identified, it is crucial to confirm that the THQ compound engages with it in a cellular environment.
CETSA is a powerful biophysical method for assessing drug-target interactions in intact cells.[26][27][28][29][30]
Principle: The binding of a ligand (the THQ compound) to its target protein often increases the protein's thermal stability.[26] In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.[27][29][30]
Detailed Protocol:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with the THQ compound at various concentrations or with a vehicle control for a defined period.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Immediately cool the samples on ice.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing the stabilized protein) from the precipitated, denatured proteins by centrifugation.
-
-
Detection:
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Quantify the band intensities to generate a melting curve for the target protein in the presence and absence of the THQ compound.
-
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
SPR is a label-free optical technique that allows for the real-time measurement of molecular interactions.[31] It is highly valuable for characterizing the binding kinetics and affinity of a THQ compound for its target protein.[31][32][33][34][35]
Principle: One of the binding partners (e.g., the target protein) is immobilized on a sensor chip. The other partner (the THQ compound) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.[31][32][35]
Target Validation: Linking the Target to the Phenotype
Target validation is the process of confirming that modulation of the identified target is responsible for the observed therapeutic effect.[20][36][][38][39][40]
CRISPR-Cas9 technology provides a powerful tool for validating drug targets by enabling precise gene editing.[36][][38][39][40]
Principle: The CRISPR-Cas9 system can be used to knock out the gene encoding the putative target protein.[] If the cells lacking the target protein become resistant to the THQ compound, it provides strong evidence that the compound exerts its effect through that target.[39]
Detailed Protocol:
-
Design and Generation of CRISPR Reagents:
-
Design guide RNAs (gRNAs) that specifically target the gene of interest.
-
Clone the gRNAs into a suitable expression vector that also encodes the Cas9 nuclease.
-
-
Transfection and Selection:
-
Transfect the cells with the CRISPR-Cas9 plasmids.
-
Select for cells that have been successfully transfected and have undergone gene editing.
-
-
Validation of Knockout:
-
Confirm the knockout of the target protein by Western blotting or other suitable methods.
-
-
Phenotypic Assay:
-
Treat the knockout cells and control (wild-type) cells with the THQ compound.
-
Assess the cellular response (e.g., cell viability, apoptosis) and compare the sensitivity of the knockout cells to the control cells.
-
Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data should be summarized in tables.
Table 1: Representative Tetrahydroquinoline Derivatives and Their Targets
| Compound ID | Target | IC50/EC50 (nM) | Assay Type | Reference |
| THQ-A | IDO1 | 50 | Cellular Assay | [9] |
| THQ-B | mTOR | 120 | Kinase Assay | [11] |
| THQ-C | Tubulin | 85 | Polymerization Assay | [3][4] |
Conclusion and Future Directions
The tetrahydroquinoline scaffold continues to be a rich source of novel therapeutic agents. The diverse range of biological targets that can be modulated by THQ derivatives highlights the immense potential of this chemical class. Future research will likely focus on the development of more selective and potent THQ compounds, aided by a deeper understanding of their structure-activity relationships and mechanisms of action. The application of advanced target identification and validation techniques, such as those detailed in this guide, will be instrumental in accelerating the translation of these promising compounds from the laboratory to the clinic.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endogenous risk factors in Parkinson's disease: dopamine and tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Drug Target Identification Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 19. bio-rad.com [bio-rad.com]
- 20. From Target Identification to Approval: Understanding Drug Discovery Cycles – Home 1 [liveonbiolabs.com]
- 21. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. brjac.com.br [brjac.com.br]
- 24. Frontiers | Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries [frontiersin.org]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. benchchem.com [benchchem.com]
- 27. scispace.com [scispace.com]
- 28. bio-protocol.org [bio-protocol.org]
- 29. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 31. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 32. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes [mdpi.com]
- 35. molbiolcell.org [molbiolcell.org]
- 36. selectscience.net [selectscience.net]
- 38. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. biocompare.com [biocompare.com]
- 40. Frontiers | Applications of CRISPR-Cas9 for advancing precision medicine in oncology: from target discovery to disease modeling [frontiersin.org]
In Silico Modeling of 1,2,3,4-Tetrahydroquinoline-6-Carboxylic Acid Hydrochloride: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth framework for the in silico modeling of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride, a heterocyclic compound of interest in medicinal chemistry.[1][2] This document moves beyond a simple recitation of methods to offer a strategic, field-proven workflow designed for researchers, scientists, and drug development professionals. By integrating quantum chemical calculations, molecular docking, molecular dynamics simulations, and ADMET prediction, this guide establishes a self-validating system for probing the molecule's physicochemical properties, potential biological targets, and drug-likeness. Each step is detailed with the underlying scientific rationale, empowering researchers to not only execute protocols but also to interpret the results with a high degree of confidence.
Introduction: The Rationale for In Silico First Approach
In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. In silico, or computational, modeling has emerged as an indispensable tool to achieve this by predicting the properties and behavior of potential drug candidates before costly and time-consuming synthesis and in vitro/in vivo testing.[3][4][5] The quinoline and tetrahydroquinoline scaffolds are privileged structures in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects.[6] Specifically, this compound presents a compelling case for in silico investigation due to its structural motifs that suggest potential interactions with various biological targets.
This guide will delineate a multi-faceted computational strategy to thoroughly characterize this molecule. The core philosophy is to build a progressively detailed understanding, starting from the fundamental electronic structure and culminating in its dynamic behavior within a simulated biological environment.
Foundational Analysis: Structure Preparation and Quantum Chemical Calculations
The journey of a thousand simulations begins with a single, well-prepared molecular structure. The accuracy of all subsequent predictions hinges on the quality of the initial input.
Ligand Preparation: From 2D Sketch to 3D Conformation
The initial step involves generating a three-dimensional structure of this compound.
Protocol 2.1: Ligand Structure Generation
-
2D Sketching: Draw the 2D structure of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid using chemical drawing software such as ChemDraw or MarvinSketch.
-
Conversion to 3D: Convert the 2D sketch to a 3D structure. Most chemical drawing software has built-in functionalities for this.
-
Protonation State: For the hydrochloride salt, ensure the appropriate protonation state. The tetrahydroquinoline nitrogen will be protonated. The carboxylic acid group may exist in its protonated or deprotonated form depending on the physiological pH being modeled (typically ~7.4). For initial calculations, it is often useful to model both states.
-
Energy Minimization: Perform an initial energy minimization of the 3D structure using a molecular mechanics force field (e.g., MMFF94 or UFF). This step relieves any steric strain from the initial 3D conversion.
Causality Behind the Choices: A properly protonated and energy-minimized 3D structure is crucial as it represents a low-energy, physically plausible conformation. This is the foundation upon which all subsequent, more computationally intensive, calculations will be built.
Quantum Chemical Calculations with Density Functional Theory (DFT)
To gain a deeper understanding of the molecule's electronic properties, which govern its reactivity and interaction potential, Density Functional Theory (DFT) calculations are employed.[7][8][9][10]
Protocol 2.2: DFT Optimization and Property Calculation
-
Software: Utilize quantum chemistry software packages like Gaussian, ORCA, or Spartan.
-
Method: Select a suitable functional, such as B3LYP, which is known for its balance of accuracy and computational cost for organic molecules.[7][8]
-
Basis Set: Employ a basis set like 6-311+G(d,p) to provide a good description of the electronic structure.[7][8]
-
Calculation Type:
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation.
-
Frequency Analysis: Calculate vibrational frequencies to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).
-
Property Calculations: From the optimized geometry, calculate key electronic properties.
-
Table 1: Key Electronic Properties from DFT Calculations
| Property | Significance in Drug Discovery |
| HOMO/LUMO Energies | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap indicate the molecule's chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | The MEP map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for identifying potential hydrogen bond donors and acceptors. |
| Dipole Moment | The dipole moment provides insight into the molecule's overall polarity, which influences its solubility and ability to cross biological membranes. |
Expertise in Action: The choice of the B3LYP functional and the 6-311+G(d,p) basis set is a well-established starting point for molecules of this type, offering a reliable prediction of geometry and electronic properties without excessive computational demand.[7][8] This allows for a robust initial characterization before proceeding to more complex simulations.
Target Identification and Interaction Analysis: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[11][12][13] This is a cornerstone of in silico drug design, enabling the identification of potential biological targets and the elucidation of binding modes.
Target Selection and Preparation
The chemical structure of 1,2,3,4-tetrahydroquinoline derivatives suggests potential interactions with a variety of targets, including kinases, reverse transcriptases, and DNA.[1][11][13] For this guide, we will consider a hypothetical kinase target.
Protocol 3.1: Protein Preparation
-
PDB Retrieval: Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Structure Cleaning: Remove water molecules, co-crystallized ligands, and any other non-essential molecules from the PDB file.
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein and assign appropriate protonation states to ionizable residues at a physiological pH (e.g., using H++).
-
Energy Minimization: Perform a constrained energy minimization of the protein to relax the structure and relieve any bad contacts introduced during the preparation steps.
Trustworthiness Through Validation: The quality of the protein structure is as critical as the ligand's. Proper preparation ensures that the binding site is in a realistic conformation and has the correct electrostatic properties for the subsequent docking calculations.
Docking Simulation
Protocol 3.2: Molecular Docking Workflow
-
Software: Utilize docking software such as AutoDock Vina, Glide, or GOLD.
-
Binding Site Definition: Define the binding site on the protein. This is typically based on the location of a co-crystallized ligand or identified through binding site prediction algorithms.
-
Docking Execution: Dock the prepared 3D structure of this compound into the defined binding site.
-
Pose Analysis: Analyze the top-scoring docking poses. Key aspects to examine include:
-
Binding Energy/Docking Score: A lower binding energy generally indicates a more favorable interaction.
-
Hydrogen Bonds: Identify hydrogen bonds between the ligand and protein residues.
-
Hydrophobic Interactions: Note any hydrophobic interactions.
-
Pi-Stacking: Look for pi-stacking interactions between aromatic rings.
-
Table 2: Example Molecular Docking Results
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |
| 1 | -8.5 | ASP145, LYS72, PHE146 | Hydrogen Bond, Salt Bridge, Pi-Stacking |
| 2 | -8.2 | GLU91, LEU23, VAL70 | Hydrogen Bond, Hydrophobic |
| 3 | -7.9 | TYR14, LYS72, ALA45 | Hydrogen Bond, Hydrophobic |
Authoritative Grounding: The interpretation of docking results should be guided by an understanding of the key interactions that are known to be important for ligand binding to the target class. For kinases, for example, interactions with the hinge region are often critical for potent inhibition.
Dynamic Behavior and Stability: Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the nature of the interactions over time.[14][15][16][17][18]
Protocol 4.1: MD Simulation of the Ligand-Protein Complex
-
System Setup:
-
Force Field: Choose an appropriate force field for both the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).
-
Solvation: Place the docked complex in a periodic box of water molecules (e.g., TIP3P).
-
Ionization: Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Minimization: Perform energy minimization of the entire system to remove steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble).
-
-
Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the MD trajectory to assess:
-
Root Mean Square Deviation (RMSD): To evaluate the stability of the protein and the ligand's binding pose.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds over time.
-
Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To obtain a more quantitative estimate of the binding affinity.
-
Diagram 1: In Silico Drug Discovery Workflow
References
- 1. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]
- 3. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 5. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 6. Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. benthamscience.com [benthamscience.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Springer Nature Experiments [experiments.springernature.com]
- 15. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. discovery.researcher.life [discovery.researcher.life]
Methodological & Application
Application Notes and Protocols for 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride
Introduction: Unlocking the Potential of a Privileged Scaffold
The 1,2,3,4-tetrahydroquinoline core is a well-established "privileged scaffold" in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of functional groups, enabling potent and selective interactions with a variety of biological targets. The introduction of a carboxylic acid moiety at the 6-position, as in 1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride, offers a versatile handle for synthetic elaboration, allowing for the exploration of vast chemical space. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this valuable building block. We will delve into its fundamental properties, safe handling procedures, and detailed protocols for its application in synthetic chemistry and biological evaluation, with a particular focus on its potential as a precursor for novel therapeutics. The tetrahydroquinoline nucleus is a prevalent core structure in a myriad of synthetic pharmaceuticals, and its derivatives are being evaluated for use in treating a range of diseases, including HIV and Alzheimer's disease[1].
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the successful and safe implementation of any chemical reagent in a research setting.
Physicochemical Data
While experimental data for this compound is not extensively published, we can infer its properties from data on the parent compound and related derivatives.
| Property | Value (Predicted/Inferred) | Source/Comment |
| Molecular Formula | C₁₀H₁₂ClNO₂ | Calculated |
| Molecular Weight | 213.66 g/mol | Calculated[2] |
| Appearance | White to off-white solid | Expected for a hydrochloride salt of a carboxylic acid |
| Melting Point | Not available | Expected to be a crystalline solid with a relatively high melting point |
| Solubility | Soluble in polar solvents like water, methanol, and DMSO | The hydrochloride salt and carboxylic acid group enhance polarity. The related (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is soluble in polar solvents[3]. |
| pKa | Carboxylic acid: ~4-5, Amine: ~4-5 | The pKa of the carboxylic acid is expected to be in the typical range for benzoic acid derivatives. The aniline-like nitrogen in the tetrahydroquinoline ring is a weak base. |
Safety and Handling Precautions
As with any chemical reagent, proper safety protocols must be strictly adhered to when handling this compound. The following guidelines are based on safety data sheets for the parent 1,2,3,4-tetrahydroquinoline and related compounds.[4][5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4][5]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[4][5] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[4][5]
-
Disposal: Dispose of the compound and its containers in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Application in Synthetic Chemistry: Amide Bond Formation
The carboxylic acid functionality of this compound makes it an ideal substrate for amide bond formation, a cornerstone reaction in medicinal chemistry. This allows for the facile introduction of a wide array of substituents, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
General Principles of Amide Coupling
Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, activation of the carboxylic acid is required.[7][8][9] Common strategies involve the use of carbodiimide reagents (e.g., EDC, DCC) or uronium/phosphonium salt-based reagents (e.g., HATU, HBTU, PyBOP).[10][11][12]
Caption: General workflow for amide coupling.
Detailed Protocol: Synthesis of a Representative Amide Derivative using HATU
This protocol describes the coupling of this compound with a primary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for its rapid reaction times and low rates of racemization.[10]
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
5% aqueous LiCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material.
-
Base Addition: Add DIPEA (3.0 eq) to the solution to neutralize the hydrochloride salt and the carboxylic acid. Stir for 10 minutes at room temperature. The use of a base is crucial to liberate the free amine for the coupling reaction.[11]
-
Activation: In a separate flask, dissolve HATU (1.1 eq) in anhydrous DMF. Add this solution to the reaction mixture.
-
Amine Addition: Add the primary amine (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[10]
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ solution, and brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Application in Biological Screening: Evaluation as an MCL-1 Inhibitor
The tetrahydroquinoline scaffold has been identified in inhibitors of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein of the BCL-2 family that is a key target in cancer therapy. The following protocol provides a general framework for evaluating novel derivatives of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid as potential MCL-1 inhibitors using a fluorescence polarization-based competitive binding assay.
Caption: Principle of the fluorescence polarization assay.
Protocol: Fluorescence Polarization-Based MCL-1 Competitive Binding Assay
This assay measures the ability of a test compound to displace a fluorescently labeled ligand from the BH3-binding groove of the MCL-1 protein.[13]
Materials:
-
Recombinant human MCL-1 protein
-
Fluorescently labeled BH3 peptide (e.g., FAM-labeled Noxa BH3 peptide)
-
Test compounds (derivatives of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid) dissolved in DMSO
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of MCL-1 protein in the assay buffer.
-
Prepare a working solution of the fluorescently labeled BH3 peptide in the assay buffer.
-
Prepare serial dilutions of the test compounds and a known MCL-1 inhibitor (positive control) in DMSO.
-
-
Assay Plate Setup:
-
Add a small volume of assay buffer to all wells.
-
Add the serially diluted test compounds, positive control, and DMSO (negative control) to the appropriate wells.
-
Add the MCL-1 protein solution to all wells except those for the "no protein" control.
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound binding.
-
-
Ligand Addition: Add the fluorescently labeled BH3 peptide solution to all wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by fitting the data to a dose-response curve. The Ki values can be subsequently calculated.[13]
-
Analytical Characterization
Robust analytical methods are essential for confirming the identity and purity of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for structural elucidation. For this compound, the following characteristic signals are expected in a solvent like DMSO-d₆:
-
¹H NMR: Aromatic protons on the benzene ring, methylene protons of the tetrahydroquinoline core (typically appearing as multiplets), and a broad singlet for the N-H proton. The carboxylic acid proton will also be present as a broad singlet.
-
¹³C NMR: Signals corresponding to the aromatic carbons, the methylene carbons of the tetrahydroquinoline ring, and the carbonyl carbon of the carboxylic acid.
NMR spectra should be recorded at a high field (e.g., 300 MHz or higher for ¹H NMR) to ensure adequate resolution of the signals.[14]
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of the compound. A reverse-phase HPLC method would be suitable.
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile in water with 0.1% trifluoroacetic acid or formic acid.[15] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable method for this type of molecule. The expected [M+H]⁺ ion for the free base (C₁₀H₁₁NO₂) would be at m/z 178.08.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its utility in amide bond formation provides a straightforward entry into diverse chemical libraries. The protocols and data presented in this guide are intended to empower researchers to effectively and safely utilize this compound in their drug discovery and development endeavors. As with any research, the specific conditions for reactions and assays may require optimization to achieve the desired outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2,3,4-Tetrahydroquinoline, 98% | Fisher Scientific [fishersci.ca]
- 3. CAS 103733-65-9: (R)-1,2,3,4-tetrahydroisoquinoline-3-carb… [cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.dk [fishersci.dk]
- 9. hepatochem.com [hepatochem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. growingscience.com [growingscience.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes & Protocols: The Utility of 1,2,3,4-Tetrahydroquinoline-6-Carboxylic Acid Hydrochloride in Modern Medicinal Chemistry
Introduction: The Privileged Nature of the Tetrahydroquinoline Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a prime example of such a scaffold, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its inherent three-dimensional structure and synthetic tractability make it an ideal starting point for the design of novel therapeutics.[2] Derivatives of the THQ scaffold have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and neuroprotective properties.[3]
This guide focuses on a specific, highly versatile derivative: 1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride . The strategic placement of a carboxylic acid group at the C-6 position provides a crucial chemical handle for chemists. This functional group allows for the straightforward generation of diverse libraries of amides, esters, and other derivatives, which is a cornerstone of structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. The hydrochloride salt form enhances the compound's solubility and stability, making it well-suited for use in biological assays and further synthetic manipulations.
Core Applications in Drug Discovery
The 1,2,3,4-tetrahydroquinoline-6-carboxylic acid moiety is a valuable building block for developing targeted therapies. Its utility has been particularly noted in oncology, where researchers have leveraged this scaffold to create potent inhibitors of challenging protein-protein interactions.
Case Study: Inhibition of Myeloid Cell Leukemia 1 (MCL-1)
MCL-1 is a member of the BCL-2 family of anti-apoptotic proteins and is frequently overexpressed in various human cancers, contributing to tumor survival and resistance to conventional therapies.[4] Consequently, MCL-1 has emerged as a high-priority target for cancer drug development. Recent research has identified 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids as a novel chemotype capable of inhibiting MCL-1.[4] The carboxylic acid at the C-6 position is crucial for binding, while modifications to the sulfonyl group at the N-1 position have been shown to significantly modulate inhibitory activity.[4] This highlights the power of this scaffold in generating focused libraries to probe specific biological targets.
Synthetic Protocols
The synthesis of THQ derivatives can be achieved through various methods, including domino reactions that offer high efficiency and atom economy.[1] Below is a representative protocol for the synthesis of the core scaffold, which can then be carboxylated.
Protocol 1: Synthesis of the 1,2,3,4-Tetrahydroquinoline Core via Catalytic Hydrogenation
This protocol describes a common method for the reduction of a quinoline precursor to the corresponding tetrahydroquinoline.
Workflow Diagram: Synthesis of THQ Core
Caption: General workflow for the synthesis of the THQ core.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the corresponding quinoline (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add 10 mol% of palladium on carbon (Pd/C).
-
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. The pressure and temperature may be adjusted to optimize the reaction rate.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1,2,3,4-tetrahydroquinoline derivative.
Causality Note: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of aromatic systems. The acidic co-solvent (like acetic acid) can help in activating the quinoline ring towards reduction. Filtration through Celite is essential for the complete removal of the fine, pyrophoric palladium catalyst.
Protocol 2: Carboxylation and Salt Formation (Illustrative)
Following the synthesis of the THQ core, functionalization at the C-6 position can be achieved, followed by conversion to the hydrochloride salt. A multi-step process described in patent literature for a related compound involves protection of the nitrogen, directed lithiation followed by quenching with carbon dioxide, and finally deprotection and salt formation.[5]
Step-by-Step Methodology:
-
N-Protection: Protect the secondary amine of the THQ with a suitable protecting group (e.g., Benzyl group) to prevent side reactions. This typically involves reacting the THQ with benzyl bromide in the presence of a base.[5]
-
Directed Ortho-Metalation: Cool the N-protected THQ in an anhydrous solvent like tetrahydrofuran (THF) to -78 °C under an inert atmosphere (e.g., Argon). Add a strong base such as n-butyllithium dropwise to deprotonate the aromatic ring, directed by the protected amine.
-
Carboxylation: Bubble dry carbon dioxide gas through the solution or add crushed dry ice. The organolithium intermediate will react with CO2 to form a carboxylate salt upon quenching.
-
Acidic Work-up: Quench the reaction with an aqueous acid (e.g., citric acid or dilute HCl) to protonate the carboxylate, yielding the carboxylic acid.
-
Deprotection & Salt Formation: Remove the N-protecting group. For a benzyl group, this is commonly achieved by catalytic hydrogenation (e.g., H2, Pd/C).[5] Performing this step in the presence of hydrochloric acid will yield the final this compound product directly.
-
Purification: The final product can be purified by recrystallization or precipitation from a suitable solvent system.
Protocols for Biological Evaluation
Given the established role of THQ derivatives as anticancer agents, a primary application is their evaluation in cancer cell lines.[6][7]
Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Workflow Diagram: Biological Screening Cascade
Caption: A typical workflow for drug discovery using the THQ scaffold.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MDA-MB-231, PC-3)[6] in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO or saline) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Causality Note: Active mitochondria in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This allows for a quantitative assessment of the compound's cytotoxic or cytostatic effects.
Data Presentation
Quantitative data from biological assays should be summarized in a clear and concise table to facilitate SAR analysis.
Table 1: Example Cytotoxicity Data for a Series of THQ-6-Amide Derivatives
| Compound ID | R Group (at C-6 Amide) | IC50 (µM) vs. MDA-MB-231 | IC50 (µM) vs. PC-3 |
| THQ-001 | -H | > 100 | > 100 |
| THQ-002 | -Phenyl | 25.4 | 32.1 |
| THQ-003 | -4-Fluorophenyl | 10.2 | 15.8 |
| THQ-004 | -3,4-Dichlorophenyl | 5.1 | 8.9 |
Mechanism of Action: Inhibition of NF-κB Signaling
Several studies have identified 1,2,3,4-tetrahydroquinolines as potent inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7] This pathway is a critical regulator of inflammation and cell survival and is often constitutively active in cancer cells.
Signaling Pathway Diagram: NF-κB Inhibition
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by THQ derivatives.
Inhibiting this pathway with a THQ derivative could reduce the expression of pro-survival genes, sensitizing cancer cells to apoptosis. This provides a clear mechanistic rationale for the observed cytotoxic effects of these compounds.[6]
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its privileged scaffold provides a solid foundation for interacting with diverse biological targets, while the C-6 carboxylic acid function serves as an essential anchor for SAR studies. The protocols and conceptual frameworks outlined in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this compound in the pursuit of novel therapeutics.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 1,2,3,4-Tetrahydroquinoline-6-carboxylic Acid as a Research Tool
For inquiries: --INVALID-LINK--
Introduction: Unlocking the Potential of a Versatile Scaffold
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid, in particular, has emerged as a valuable research tool, primarily due to its role as a key building block for the synthesis of potent inhibitors of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). Overexpression of MCL-1 is a hallmark of various cancers, making it a prime target for the development of novel oncology therapeutics. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid in their research endeavors. We will delve into its application as an MCL-1 inhibitor, provide detailed protocols for its use in biochemical and cell-based assays, and offer methodologies for its derivatization to explore structure-activity relationships (SAR).
Physicochemical Properties
A clear understanding of the physicochemical properties of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid is crucial for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | PubChem |
| Molecular Weight | 177.20 g/mol | PubChem |
| IUPAC Name | 1,2,3,4-tetrahydroquinoline-6-carboxylic acid | PubChem |
| CAS Number | 2779641 | PubChem |
| Appearance | Solid | --- |
| Solubility | Soluble in organic solvents such as DMSO and methanol. | General Knowledge |
Application I: Probing MCL-1 Function with Fluorescence Polarization
The primary application of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid and its derivatives is the inhibition of the MCL-1 protein. A robust and high-throughput method to quantify this inhibition is the Fluorescence Polarization (FP) assay. This assay measures the change in the polarization of fluorescently labeled ligand upon binding to a protein. Small, unbound fluorescent ligands tumble rapidly in solution, resulting in low polarization. When bound to a larger protein, the tumbling rate slows down, leading to an increase in polarization. An inhibitor will compete with the fluorescent ligand for binding to the protein, resulting in a decrease in polarization.
Workflow for MCL-1 Inhibition FP Assay
References
Application Notes & Protocols: Interrogating Cellular Pathways with 1,2,3,4-Tetrahydroquinoline-6-Carboxylic Acid Hydrochloride
Abstract
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of cell-based assays to investigate the biological effects of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride. We delve into the rationale behind assay selection, provide detailed, step-by-step protocols for key assays, and offer insights into data interpretation. The protocols herein are designed to be robust and self-validating, enabling the elucidation of this compound's effects on cell viability, apoptosis, and specific signaling pathways.
Introduction: The Therapeutic Potential of Tetrahydroquinolines
The 1,2,3,4-tetrahydroquinoline nucleus is a core component of numerous biologically active compounds, ranging from natural products with antibiotic properties to synthetic pharmaceuticals.[1] Derivatives of this scaffold have been investigated for a multitude of therapeutic applications. Notably, related structures such as 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids have been identified as inhibitors of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family.[2] Overexpression of MCL-1 is a known driver of cancer cell survival and resistance to chemotherapy.[2] Similarly, derivatives of the isomeric 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed as dual inhibitors of Bcl-2 and Mcl-1, demonstrating anti-proliferative activity and the ability to induce apoptosis in cancer cells.[3]
Given the established role of related compounds in modulating apoptosis, a primary focus for investigating this compound should be its potential as an anti-cancer agent that influences cell viability and programmed cell death. This guide will focus on a logical workflow of cell-based assays to first determine the cytotoxic and anti-proliferative effects of the compound, and then to dissect the mechanism by which it induces cell death.
Experimental Workflow: From Broad Effects to Mechanistic Insights
A tiered approach is recommended to efficiently characterize the cellular effects of this compound. This workflow ensures that each experimental step logically informs the next, building a comprehensive understanding of the compound's activity.
Caption: A logical workflow for characterizing the cellular effects of a novel compound.
Part I: Assessment of Cell Viability and Cytotoxicity
The initial step in characterizing a new compound is to determine its effect on cell viability and proliferation. Tetrazolium reduction assays, such as MTT and XTT, are reliable, colorimetric methods for this purpose.[4][5] These assays measure the metabolic activity of a cell population, which is generally proportional to the number of viable cells.[4]
Principle of Tetrazolium-Based Assays
Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of compounds like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), converting them into colored formazan products.[4] The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of living cells.[4] The XTT assay offers an advantage as its formazan product is water-soluble, eliminating the need for a solubilization step required in the MTT assay.[4]
Protocol 3.1: XTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
This compound (stock solution prepared in an appropriate solvent, e.g., DMSO or sterile PBS)
-
XTT reagent and activation reagent (electron coupling reagent)
-
Microplate reader capable of measuring absorbance at 450-500 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Dilute the cell suspension to the desired density (e.g., 5,000-10,000 cells/well) in complete culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is advisable to prepare these at 2X the final desired concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Crucial Controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound (e.g., 0.1% DMSO).
-
Untreated Control: Cells in culture medium only.
-
Medium Blank: Culture medium without cells to measure background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
XTT Reagent Preparation and Addition:
-
Thaw the XTT reagent and activation reagent at 37°C.
-
Immediately before use, prepare the XTT working solution by mixing the activation reagent with the XTT reagent (e.g., a 1:50 ratio, but follow the manufacturer's specific instructions).
-
Add 50 µL of the XTT working solution to each well.[6]
-
Gently swirl the plate to mix.
-
-
Incubation and Absorbance Measurement:
-
Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time should be optimized for your cell line.[4]
-
Measure the absorbance of the wells at a wavelength of 450 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the % Cell Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).
Expected Data Presentation
| Concentration (µM) | Mean Absorbance (450nm) | Std. Deviation | % Cell Viability |
| Vehicle Control (0) | 1.254 | 0.087 | 100.0% |
| 0.1 | 1.231 | 0.091 | 98.2% |
| 1 | 1.102 | 0.075 | 87.9% |
| 10 | 0.635 | 0.044 | 50.6% |
| 50 | 0.215 | 0.021 | 17.1% |
| 100 | 0.109 | 0.015 | 8.7% |
Part II: Investigating the Mechanism of Cell Death - Apoptosis Assays
Once the IC₅₀ value is established, the next logical step is to determine if the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis. Apoptosis is a tightly regulated process characterized by distinct morphological and biochemical hallmarks, including the externalization of phosphatidylserine (PS) and the activation of caspases.
Protocol 4.1: Annexin V & Propidium Iodide (PI) Staining for Apoptosis Detection
This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[7][8]
Principle: In healthy cells, PS resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by Annexin V, a protein with a high affinity for PS. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cells and compound treatment setup as in Protocol 3.1 (using 6-well plates for sufficient cell numbers for flow cytometry)
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (typically containing HEPES, NaCl, and CaCl₂)[8]
-
Flow Cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Combine all cells from each treatment condition.
-
Centrifuge the cell suspensions (e.g., at 300 x g for 5 minutes) and discard the supernatant.
-
-
Staining:
-
Wash the cells once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Analyze the samples immediately by flow cytometry. Be sure to have proper controls (unstained cells, Annexin V only, PI only) to set up compensation and gates.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Healthy cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
Caption: Quadrant analysis for Annexin V/PI flow cytometry data.
Protocol 4.2: Caspase-3/7 Activity Assay
Caspase-3 and Caspase-7 are key "executioner" caspases in the apoptotic pathway. Measuring their activity provides direct evidence of apoptosis induction.
Principle: This assay utilizes a substrate for caspase-3/7 that is conjugated to a luminogenic or fluorogenic molecule. When cleaved by active caspases, the reporter molecule is released, generating a signal that is proportional to caspase activity.
Materials:
-
Cells and compound treatment setup as in Protocol 3.1 (in white-walled 96-well plates for luminescence)
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer or Fluorometer
Procedure:
-
Cell Treatment:
-
Seed cells in a white-walled 96-well plate and treat with the compound as described previously.
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents of the wells by placing the plate on an orbital shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from medium-only wells).
-
Express the data as a fold change in caspase activity relative to the vehicle-treated control cells.
Part III: Elucidating Signaling Pathways with Reporter Gene Assays
Reporter gene assays are powerful tools for investigating whether a compound affects a specific signaling pathway by measuring changes in the transcriptional activity of a target gene.[9][10] For a compound that induces apoptosis, it would be relevant to investigate pathways known to regulate cell death and survival, such as the NF-κB or p53 pathways.
Principle: These assays involve transfecting cells with a plasmid containing a promoter or response element of a gene of interest, which drives the expression of a reporter gene, such as firefly luciferase.[9][11] When the signaling pathway is activated or inhibited, the expression of the reporter gene is altered, leading to a measurable change in light output upon addition of a substrate (luciferin).[9][12]
Protocol 5.1: NF-κB Luciferase Reporter Assay
Materials:
-
Host cell line (e.g., HEK293T)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
Luminometer
Procedure:
-
Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent, following the manufacturer's protocol.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Treat the transfected cells with this compound at various concentrations.
-
Include a positive control (e.g., TNF-α to activate the NF-κB pathway) and a vehicle control.
-
Incubate for a suitable duration (e.g., 6-24 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Remove the medium and lyse the cells using the lysis buffer provided in the assay kit.[12]
-
Transfer the cell lysate to a white-walled luminometer plate.
-
Add the Luciferase Assay Reagent II (for firefly luciferase) and measure the luminescence.[12]
-
Add the Stop & Glo® Reagent (which quenches the firefly signal and provides the substrate for Renilla luciferase) and measure the second luminescence signal.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Normalized Response = (Firefly Luciferase Reading / Renilla Luciferase Reading)
-
-
Express the results as a fold change relative to the vehicle control.
Conclusion and Future Directions
This guide provides a foundational framework for the initial characterization of this compound using a logical progression of cell-based assays. The data generated from these protocols will establish its cytotoxic potential, elucidate its ability to induce apoptosis, and provide initial insights into the signaling pathways it may modulate. Further investigation could involve more specific mechanistic studies, such as Western blotting for key apoptotic proteins (e.g., cleaved PARP, Bcl-2 family members), cell cycle analysis, and mitochondrial membrane potential assays to build a more complete pharmacological profile of this promising compound.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Reporter Gene Assays_Reporter Gene Assays: Methods and Protocols - Reporter Gene Assays - ICE Bioscience [en.ice-biosci.com]
- 11. benchchem.com [benchchem.com]
- 12. assaygenie.com [assaygenie.com]
Application Notes and Protocols for the Quantitative Analysis of 1,2,3,4-Tetrahydroquinoline-6-carboxylic Acid
Introduction
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical research and development. As a constrained analog of phenylalanine, it serves as a crucial building block in the synthesis of various biologically active molecules. Its rigid structure is often incorporated into drug candidates to enhance binding affinity and metabolic stability. Consequently, the accurate and precise quantification of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid in various matrices, from reaction mixtures to biological samples, is paramount for advancing drug discovery programs.
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid using three common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be robust and adaptable, catering to the needs of researchers, scientists, and drug development professionals.
Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC with UV detection is a widely accessible and reliable technique for the quantification of aromatic compounds like 1,2,3,4-tetrahydroquinoline-6-carboxylic acid. The method's simplicity, robustness, and cost-effectiveness make it an ideal choice for routine analysis, purity assessment, and content uniformity testing.
Scientific Rationale
The selection of a C18 stationary phase is based on the hydrophobic nature of the tetrahydroquinoline ring system, which will provide good retention and separation from more polar impurities. An acidic mobile phase modifier, such as phosphoric acid or formic acid, is crucial for suppressing the ionization of the carboxylic acid group, leading to a more retained and symmetrically shaped chromatographic peak. The choice of acetonitrile as the organic modifier offers good elution strength and low UV cutoff. The detection wavelength is selected based on the UV absorbance spectrum of the quinoline chromophore.
Experimental Protocol: HPLC-UV
Objective: To determine the concentration of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid in a given sample.
Materials:
-
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid reference standard (purity ≥98%)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid (85%) or Formic acid (≥98%)
-
0.45 µm membrane filters
Equipment:
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Sonicator
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in water. Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas using sonication or an online degasser.
-
-
Standard Solution Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the initial mobile phase composition to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a sample containing 1,2,3,4-tetrahydroquinoline-6-carboxylic acid and transfer it to a suitable volumetric flask.
-
Add a 50:50 mixture of Mobile Phase A and Mobile Phase B to approximately 70% of the flask's volume.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to the final volume with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 20% B5-15 min: 20% to 80% B15-20 min: 80% B20.1-25 min: 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 280 nm (A PDA detector is recommended to determine the optimal wavelength) |
Data Analysis and System Suitability:
-
Calibration Curve: Inject the working standard solutions and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²), which should be ≥ 0.999.
-
Quantification: Inject the sample solution and determine the concentration of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid using the calibration curve.
-
System Suitability: Inject a mid-range standard solution six times. The relative standard deviation (RSD) of the peak area and retention time should be ≤ 2.0%. The theoretical plates for the analyte peak should be > 2000, and the tailing factor should be ≤ 2.0.
Method Validation Parameters:
A comprehensive validation of this method should be performed according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low levels of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid, especially in complex matrices such as biological fluids (plasma, urine) and tissue extracts. The use of Multiple Reaction Monitoring (MRM) ensures high specificity by monitoring a specific precursor-to-product ion transition.
Scientific Rationale
Electrospray ionization (ESI) in positive ion mode is chosen as 1,2,3,4-tetrahydroquinoline-6-carboxylic acid contains a basic nitrogen atom that can be readily protonated to form a stable [M+H]⁺ ion. The use of a stable isotope-labeled internal standard (SIL-IS), if available, is highly recommended to correct for matrix effects and variations in instrument response. The chromatographic conditions are similar to the HPLC-UV method but with formic acid as the mobile phase modifier, as it is more compatible with mass spectrometry.
Experimental Protocol: LC-MS/MS
Objective: To achieve highly sensitive and selective quantification of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid in complex matrices.
Materials:
-
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid reference standard (purity ≥98%)
-
Stable isotope-labeled 1,2,3,4-tetrahydroquinoline-6-carboxylic acid (e.g., D₄-labeled) as an internal standard (if available)
-
LC-MS grade acetonitrile and water
-
LC-MS grade formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange) for sample cleanup if necessary.
Equipment:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source
-
UPLC/HPLC system
-
Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Standard and Sample Preparation:
-
Prepare stock and working standard solutions as described in the HPLC-UV protocol, using the initial mobile phase composition as the diluent.
-
For biological samples, a protein precipitation step followed by solid-phase extraction (SPE) may be necessary to remove interferences. A typical protein precipitation involves adding three volumes of cold acetonitrile containing the internal standard to one volume of the sample, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant can then be further cleaned up using SPE.
-
LC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18 UPLC Column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-0.5 min: 5% B0.5-3.0 min: 5% to 95% B3.0-4.0 min: 95% B4.1-5.0 min: 5% B (Re-equilibration) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution of the analyte. For C₁₀H₁₁NO₂, the [M+H]⁺ is m/z 178.1. A characteristic product ion would need to be identified. |
| Dwell Time | 100 ms |
Data Analysis and Validation:
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting this ratio against the concentration of the standard solutions. The method should be validated for the same parameters as the HPLC-UV method, with a focus on matrix effects, recovery, and stability in the biological matrix.
Part 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 1,2,3,4-tetrahydroquinoline-6-carboxylic acid, a derivatization step is necessary to increase volatility and improve chromatographic performance.
Scientific Rationale
The carboxylic acid and the secondary amine groups in 1,2,3,4-tetrahydroquinoline-6-carboxylic acid make the molecule polar and non-volatile. Derivatization is therefore essential. A two-step derivatization can be employed: esterification of the carboxylic acid group (e.g., with methanol to form the methyl ester) followed by acylation of the secondary amine (e.g., with trifluoroacetic anhydride). This creates a more volatile and thermally stable derivative suitable for GC-MS analysis. Electron ionization (EI) will produce a characteristic fragmentation pattern that can be used for identification and quantification.
Experimental Protocol: GC-MS with Derivatization
Objective: To quantify 1,2,3,4-tetrahydroquinoline-6-carboxylic acid after derivatization.
Materials:
-
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid reference standard
-
Derivatization reagents:
-
For esterification: Methanolic HCl or BF₃-Methanol
-
For acylation: Trifluoroacetic anhydride (TFAA)
-
-
Anhydrous solvents (e.g., dichloromethane, acetonitrile)
-
Anhydrous sodium sulfate
Equipment:
-
GC-MS system with an EI source
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)
-
Heating block or water bath
-
Nitrogen evaporator
Procedure:
-
Sample Preparation and Derivatization:
-
Accurately weigh the sample or standard into a reaction vial and dry it completely under a stream of nitrogen.
-
Esterification: Add 200 µL of 3N methanolic HCl. Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature and evaporate the solvent under a stream of nitrogen.
-
Acylation: Add 100 µL of acetonitrile and 50 µL of TFAA to the dried residue. Cap the vial and heat at 60 °C for 20 minutes.
-
Cool to room temperature and evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 300 °C (hold 5 min) |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification. |
Data Analysis and Validation:
For quantification, select a prominent and specific ion from the mass spectrum of the derivatized analyte. Create a calibration curve by plotting the peak area of this ion against the concentration of the derivatized standards. The validation should include an assessment of the derivatization reaction's efficiency and reproducibility.
Visualization of Workflows
HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV analysis.
LC-MS/MS Experimental Workflow
Caption: Workflow for LC-MS/MS analysis.
GC-MS Experimental Workflow
Application Note: Strategic Derivatization of 1,2,3,4-Tetrahydroquinoline-6-Carboxylic Acid for Bioassay Development
Introduction: The 1,2,3,4-Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged heterocyclic scaffold prominent in medicinal chemistry and drug discovery. As a semi-hydrogenated derivative of quinoline, this motif is found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 1,2,3,4-tetrahydroquinoline-6-carboxylic acid variant is a particularly valuable starting point for chemical library synthesis. Its structure presents two key, chemically distinct handles for modification: the secondary amine at the N-1 position and the carboxylic acid at the C-6 position.
This guide provides a detailed framework and actionable protocols for the strategic derivatization of these two positions. The objective is to generate structurally diverse libraries of compounds for screening in various bioassays, thereby enabling the exploration of structure-activity relationships (SAR) and the identification of potent lead candidates. We will delve into the rationale behind common derivatization strategies and provide step-by-step protocols for key chemical transformations.
Rationale for Derivatization: Tuning Molecular Properties
The biological activity of a molecule is intrinsically linked to its physicochemical properties. Derivatization of the THQ-6-carboxylic acid scaffold allows for the systematic modulation of these properties to optimize target engagement, cell permeability, and metabolic stability.
-
The C-6 Carboxylic Acid: This functional group is a key interaction point. As a hydrogen bond donor and acceptor, it can form critical electrostatic interactions, such as salt bridges, with positively charged residues (e.g., Arginine) in a protein's active site.[3] Derivatizing it into amides or esters allows for the exploration of this binding pocket with different sizes, polarities, and hydrogen-bonding patterns.
-
Amide Formation: Creates neutral, more lipophilic analogues, potentially improving cell membrane permeability. The R-group of the coupled amine can be varied to introduce new pharmacophoric features.
-
Ester Formation: Acts as a bio-reversible prodrug strategy. Esters can mask the polar carboxylic acid to enhance oral bioavailability, later being hydrolyzed by cellular esterases to release the active parent compound.[3]
-
-
The N-1 Secondary Amine: This nucleophilic center is ideal for introducing substituents that can modulate the overall shape and electronic properties of the scaffold.
-
N-Acylation/Sulfonylation: Introduces groups that can act as hydrogen bond acceptors and can occupy adjacent hydrophobic pockets in a binding site.
-
N-Alkylation: Alters the basicity of the nitrogen and introduces steric bulk, which can influence binding orientation and selectivity.
-
Below is a diagram illustrating the primary sites for derivatization on the core scaffold.
Caption: Key reactive sites for derivatization on the parent scaffold.
Synthetic Strategies and Experimental Protocols
Successful library synthesis requires robust and versatile chemical protocols. The following sections detail validated methods for modifying the THQ-6-carboxylic acid core.
Derivatization of the C-6 Carboxylic Acid: Amide Coupling
Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[4] The direct condensation of a carboxylic acid and an amine is inefficient; therefore, the carboxylic acid must first be activated.[4] A wide variety of coupling reagents are available, with carbodiimides and aminium/uronium salts being the most common.[4][5]
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes side reactions and is effective for coupling a wide range of amines.
Workflow Diagram:
Caption: Workflow for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 1,2,3,4-tetrahydroquinoline-6-carboxylic acid (1.0 eq).
-
Solvation: Dissolve the starting material in a suitable anhydrous aprotic solvent (e.g., DMF or DCM, approx. 0.1 M concentration).
-
Amine & Base Addition: Add the desired primary or secondary amine (1.1 eq) to the solution, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Cooling: Place the flask in an ice bath and cool the stirring solution to 0°C.
-
Coupling Reagent Addition: Add HATU (1.2 eq) to the reaction mixture in small portions over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate or DCM/methanol gradient) to yield the pure amide derivative.
Table 1: Common Amide Coupling Reagents
| Reagent | Full Name | Class | Key Advantages |
| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Carbodiimide | Water-soluble byproducts, easy removal.[5] |
| HATU | 1-[Bis(dimethylamino)methylene]...hexafluorophosphate | Aminium Salt | High efficiency, low rate of racemization.[7] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Effective for sterically hindered couplings.[5] |
| DCC | Dicyclohexylcarbodiimide | Carbodiimide | Inexpensive, but byproduct (DCU) can be hard to remove.[4] |
Derivatization of the C-6 Carboxylic Acid: Esterification
The Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[8]
Protocol 2: Fischer Esterification to Synthesize Methyl/Ethyl Esters
-
Preparation: Suspend 1,2,3,4-tetrahydroquinoline-6-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), which will serve as both the reagent and the solvent (use in large excess).
-
Catalyst Addition: Cool the suspension to 0°C in an ice bath. Slowly and carefully add a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) or thionyl chloride (SOCl₂, 1.2 eq).
-
Scientist's Note: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[8]
-
-
Reaction: Heat the reaction mixture to reflux (e.g., 65-78°C) and stir for 2-12 hours. A reaction temperature of 70°C for 2 hours has been reported to be effective for methyl ester formation.[9]
-
Monitoring: Monitor the reaction by TLC until completion.
-
Workup: Cool the reaction to room temperature and carefully neutralize the excess acid by slowly adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.
-
Extraction: Extract the aqueous mixture three times with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify the crude ester by flash column chromatography.
Derivatization of the N-1 Secondary Amine: N-Acylation
N-acylation is a straightforward method to introduce a variety of functional groups at the secondary amine position using an acyl chloride or anhydride.
Protocol 3: General Procedure for N-Acylation
-
Preparation: Dissolve 1,2,3,4-tetrahydroquinoline-6-carboxylic acid (or its ester derivative) (1.0 eq) in an anhydrous aprotic solvent like DCM or THF.
-
Base Addition: Add a base such as triethylamine (Et₃N) or DIPEA (1.5-2.0 eq).
-
Acylating Agent: Cool the solution to 0°C and slowly add the desired acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) dropwise.
-
Scientist's Note: This reaction is often rapid and exothermic. Slow addition at 0°C helps to control the reaction rate and minimize side products. The base is required to neutralize the HCl generated during the reaction.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours.
-
Monitoring & Workup: Monitor by TLC. Upon completion, quench the reaction with water and separate the organic layer. Wash with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the N-acyl derivative by column chromatography or recrystallization.
Application in Bioassays & SAR Analysis
The synthesized library of derivatives can be screened in a variety of bioassays to identify active compounds and establish structure-activity relationships.
Screening & Data Interpretation
Derivatives of the THQ scaffold have shown promise in several therapeutic areas. For instance, various quinoline and THQ derivatives have been evaluated for antiproliferative activity against cancer cell lines such as MCF-7 (breast), HepG-2 (liver), and A549 (lung).[1][10] In such assays, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[1]
Table 2: Exemplary Biological Data for Quinolone/THQ Scaffolds
| Scaffold/Derivative | Bioassay/Target | Reported Activity (IC₅₀ / EC₅₀) | Reference |
| Pyrazolo-quinoline derivative (Compound 15 ) | Anticancer (MCF-7 cell line) | IC₅₀ = 15.16 µM | [1] |
| Tetrahydroquinoline derivative (Compound R12 ) | Anticancer (NCI-H522 cell line) | IC₅₀ = 0.95 µM | [11] |
| Brequinar Analogue (Compound 41 ) | Dihydroorotate Dehydrogenase (DHODH) Inhibition | IC₅₀ = 9.71 nM | [3] |
| THIQ-3-Carboxylic Acid Diamide | CFTR-mediated Chloride Transport | EC₅₀ < 10 nM | [12] |
| 1-Substituted THIQ Analogue | Antifungal (Saccharomyces cerevisiae) | MIC = 1 µg/ml | [13] |
Structure-Activity Relationship (SAR) Insights
By comparing the biological activity of different derivatives, crucial SAR insights can be gained.
-
Importance of the Carboxylic Acid: For inhibitors of enzymes like DHODH, the C-4 carboxylic acid (analogous to C-6 in the THQ scaffold) is often critical for activity, forming essential interactions in the active site.[3][14] Converting it to a small amide may be tolerated, but large, bulky groups can abolish activity.
-
Role of N-1 Substituent: In many cases, the substituent at the N-1 position can be varied to improve properties. For example, adding lipophilic groups might enhance membrane permeability and lead to better cellular activity.
-
Aromatic Ring Substituents: While our focus is on the C-6 and N-1 positions, substitutions on the benzo portion of the quinoline ring also play a significant role in modulating activity and should be considered in advanced optimization efforts.[14]
SAR Workflow Diagram:
Caption: A systematic workflow from synthesis to SAR analysis.
Conclusion
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid is a versatile and valuable starting material for the synthesis of compound libraries for biological screening. By strategically modifying the C-6 carboxylic acid and N-1 amine functionalities using robust protocols such as those detailed here, researchers can systematically explore the chemical space around this privileged scaffold. The resulting data from bioassays are crucial for building a comprehensive understanding of the structure-activity relationships that govern biological effect, ultimately paving the way for the development of novel and potent therapeutic agents.
References
- 1. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revista.iq.unesp.br [revista.iq.unesp.br]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Amide Synthesis [fishersci.dk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 1,2,3,4-TETRAHYDRO-QUINOLINE-6-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 10. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid diamides that increase CFTR mediated chloride transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 1,2,3,4-Tetrahydroquinoline-6-Carboxylic Acid Hydrochloride
Abstract
This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride, a key intermediate in pharmaceutical synthesis. The developed method is precise, accurate, and specific, making it suitable for routine quality control and stability testing. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at a controlled pH, with UV detection. The causality behind the selection of chromatographic conditions is discussed in detail. Furthermore, this document provides a comprehensive protocol for method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Introduction
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid and its hydrochloride salt are important building blocks in the synthesis of various biologically active molecules. The purity and stability of this intermediate are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is essential for its characterization. This application note presents a stability-indicating HPLC method developed to separate the main compound from its potential degradation products, ensuring a comprehensive assessment of its purity. The principles of method development and validation outlined herein are grounded in established scientific practices and regulatory expectations.[6][7]
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method. This compound is a polar molecule containing both a carboxylic acid group and a secondary amine within the tetrahydroquinoline ring structure.
-
Polarity and Retention: The presence of the carboxylic acid and amine functionalities imparts significant polarity to the molecule. In reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, highly polar compounds tend to have weak retention. To achieve adequate retention and separation, the ionization of the functional groups must be controlled by adjusting the mobile phase pH.
-
pH Control: The carboxylic acid group (pKa ≈ 4-5) will be deprotonated and negatively charged at higher pH, while the secondary amine (pKa ≈ 4-5 for the aromatic amine) will be protonated and positively charged at lower pH. To ensure consistent retention and peak shape, the mobile phase pH should be buffered at a value that keeps the analyte in a single ionic form, typically at least 2 pH units away from the pKa. A low pH mobile phase (pH 2-3) is chosen to suppress the ionization of the carboxylic acid, thereby increasing its hydrophobicity and retention on the C18 column. The amine group will be protonated at this pH, which can be advantageous for interacting with residual silanols on the stationary phase in a controlled manner.
-
UV Detection: The quinoline chromophore in the molecule allows for sensitive detection using a UV-Vis detector. Based on the analysis of similar quinoline carboxylic acids, a detection wavelength in the range of 280-330 nm is expected to provide good sensitivity.[8][9]
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound using the developed HPLC method.
Caption: Workflow for the HPLC analysis of this compound.
Materials and Methods
Instrumentation and Reagents
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Chemicals: this compound reference standard (purity ≥98%), acetonitrile (HPLC grade), methanol (HPLC grade), potassium dihydrogen phosphate (analytical grade), and phosphoric acid (analytical grade).
-
Water: Ultrapure water.
Chromatographic Conditions
The selection of these parameters is based on the physicochemical properties of the analyte and empirical data from the analysis of similar compounds.[8][10][11]
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.5 with Phosphoric Acid | Buffers the mobile phase to ensure consistent ionization state of the analyte, leading to reproducible retention times and improved peak shape. The low pH suppresses the ionization of the carboxylic acid group. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC, providing good elution strength for the analyte. |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5-70% B; 15-17 min: 70% B; 17-18 min: 70-5% B; 18-25 min: 5% B | A gradient is employed to ensure elution of the polar analyte with good peak shape while also eluting any less polar impurities or degradation products within a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and peak shape. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 285 nm | Provides good sensitivity for the quinoline chromophore. |
| Run Time | 25 minutes | Sufficient to elute the analyte and any potential impurities. |
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the initial mobile phase (95% A, 5% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Solution Preparation
-
Accurately weigh a sufficient amount of the sample to obtain a theoretical concentration of 1 mg/mL of this compound.
-
Transfer the weighed sample to a suitable volumetric flask.
-
Add approximately 70% of the flask volume with a 50:50 mixture of water and methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to the final volume with the same diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Protocol
The developed method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][4][5][12]
System Suitability
Before starting any validation experiments, the suitability of the chromatographic system must be established. A working standard solution (e.g., 50 µg/mL) is injected six times. The acceptance criteria are:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: ≤ 2.0%
Specificity (Forced Degradation)
Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[13][14][15] A sample solution is subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The stressed samples are then analyzed, and the peak purity of the analyte is assessed using a PDA detector to ensure no co-eluting peaks. The method is considered specific if the analyte peak is well-resolved from any degradation products.
Linearity
The linearity of the method is evaluated by analyzing a series of at least five concentrations of the working standard solutions (e.g., 1, 10, 25, 50, 100 µg/mL). A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) and y-intercept are determined. The acceptance criterion for r² is typically ≥ 0.999.
Accuracy
Accuracy is determined by recovery studies. The analyte is spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). The recovery is calculated for each level. The acceptance criteria for recovery are typically between 98.0% and 102.0%.
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the sample solution at 100% of the test concentration are performed on the same day.
-
Intermediate Precision (Inter-day Precision): The repeatability assay is performed on a different day by a different analyst using different equipment.
The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio (S/N). LOD is the concentration that yields an S/N of 3:1, and LOQ is the concentration that yields an S/N of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of the method is evaluated by making small, deliberate variations in the chromatographic parameters and observing the effect on the results. The parameters to be varied include:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
Organic composition of the mobile phase (± 2%)
The system suitability parameters should still be met after these variations.
Conclusion
The RP-HPLC method described in this application note provides a reliable and robust tool for the quantitative analysis of this compound. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and stability studies in a pharmaceutical setting. The detailed validation protocol ensures compliance with regulatory expectations.
References
- 1. fda.gov [fda.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. propharmagroup.com [propharmagroup.com]
- 7. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Quinoline-4-carboxylic acid | SIELC Technologies [sielc.com]
- 12. scribd.com [scribd.com]
- 13. benchchem.com [benchchem.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 1,2,3,4-Tetrahydroquinoline-6-Carboxylic Acid as a Synthetic Intermediate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide focuses on a key derivative, 1,2,3,4-tetrahydroquinoline-6-carboxylic acid, a bifunctional molecule whose strategic importance lies in its dual reactivity. The secondary amine at the 1-position and the carboxylic acid at the 6-position serve as versatile handles for molecular elaboration, enabling the construction of complex chemical libraries for drug discovery. These application notes provide an in-depth exploration of the synthesis of this intermediate and its subsequent application in forming critical amide and ester linkages, N-alkylation, and advanced drug design strategies involving bioisosteric modifications.
The Genesis of a Versatile Scaffold: Synthesis of the Intermediate
The most direct and widely adopted method for synthesizing 1,2,3,4-tetrahydroquinoline-6-carboxylic acid is the selective hydrogenation of the corresponding aromatic precursor, quinoline-6-carboxylic acid. This transformation is challenging due to the high aromatic stability of the quinoline ring system.[3] Achieving high yields and selectivity requires careful selection of a catalytic system, as over-reduction can lead to unwanted byproducts.
The hydrogenation process selectively reduces the pyridine ring of the quinoline system while leaving the benzene ring and the carboxylic acid moiety intact. This chemoselectivity is paramount for the utility of the final product as a synthetic intermediate.
Catalytic Systems Overview
Various catalytic systems have been developed to facilitate this reduction under manageable conditions. While precious metal catalysts like Ruthenium and Iridium are efficient, significant research has focused on developing more cost-effective catalysts based on earth-abundant metals like cobalt and iron.[4][5]
| Catalyst System | Hydrogen Source | Typical Conditions | Key Advantages | Reference(s) |
| Cobalt-based Nanocatalysts | H₂ gas (10-50 bar) | 80-150°C, 24h | Earth-abundant metal, good yields | [4][5] |
| Cobalt-amido Complexes | Ammonia Borane (H₃N·BH₃) | Room Temperature | Mild conditions, transfer hydrogenation | [6] |
| Zirconium-hydride Complexes | Ammonia Borane (H₃N·BH₃) | Varies | Transfer hydrogenation, good functional group tolerance | [7] |
| Electrochemical Reduction | H₂O | Ambient Conditions | Sustainable, avoids high-pressure H₂ gas | [3][5] |
| Gold-catalyzed | Hydrosilanes | Varies | Metal-free hydrogenation, transfer hydrogenation | [8] |
Protocol 1: General Procedure for Catalytic Transfer Hydrogenation
This protocol describes a representative procedure using ammonia borane as a hydrogen source, valued for its mild reaction conditions.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add quinoline-6-carboxylic acid (1.0 eq).
-
Catalyst Addition: Add the chosen catalyst, for instance, a cobalt-amido complex (typically 1-5 mol%).
-
Solvent & Reagent: Add an appropriate anhydrous solvent (e.g., THF, Dioxane). Add ammonia borane (H₃N·BH₃) (typically 1.5-2.0 eq) portion-wise to control any initial exotherm.
-
Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or ¹H NMR). Reactions are often complete within 12-24 hours.[6]
-
Work-up: Upon completion, quench the reaction by the slow addition of water or methanol.
-
Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 1,2,3,4-tetrahydroquinoline-6-carboxylic acid.
Exploiting the Bifunctional Nature: Core Synthetic Applications
The power of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid lies in its two distinct reactive sites. The secondary amine is a potent nucleophile, while the carboxylic acid can be activated for reactions with nucleophiles. This allows for sequential or orthogonal functionalization.
N-Position Modification: Amide Bond Formation
The formation of an amide bond by acylating the secondary amine is one of the most common and vital reactions in medicinal chemistry.[9] This reaction connects the tetrahydroquinoline core to other fragments, often other carboxylic acids, to build molecular complexity.
Causality Behind Experimental Choices: Direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, the carboxylic acid must be "activated" using a coupling reagent. This reagent converts the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine.[9] Common coupling reagents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and uronium/phosphonium salts like HATU or PyBOP.[10] If the amine starting material is a hydrochloride salt, a non-nucleophilic base (e.g., triethylamine or DIPEA) must be added to liberate the free amine, which is the active nucleophile.[10][11]
| Coupling Reagent | Description | Common Additives |
| EDC (or DCC) | Carbodiimide-based; forms a reactive O-acylisourea intermediate. | HOBt, HOAt, or NHS to suppress racemization and improve efficiency. |
| HATU / HBTU | Uronium-based; highly efficient and fast-reacting. | Typically used with a base like DIPEA or 2,4,6-collidine. |
| PyBOP / BOP | Phosphonium-based; similar to uronium salts in efficacy. | Requires a tertiary amine base. |
Protocol 2: General Procedure for N-Acylation (Amide Coupling)
-
Reactant Preparation: Dissolve the desired carboxylic acid (1.0 - 1.2 eq) in a suitable anhydrous aprotic solvent (e.g., DMF or DCM).
-
Activation: Add the coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.
-
Amine Addition: In a separate flask, dissolve 1,2,3,4-tetrahydroquinoline-6-carboxylic acid (1.0 eq) in the same solvent. If it is a salt, add 1.0 eq of base to neutralize it. Add this solution to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature until completion (typically 2-16 hours), monitoring by LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting amide by flash chromatography.
C6-Position Modification: Leveraging the Carboxylic Acid
The carboxylic acid group at the C6 position provides a second, electronically distinct handle for diversification.
Esterification: The acid can be converted to an ester, which can serve two purposes:
-
A Protecting Group: Esters (e.g., methyl, ethyl, t-butyl) are common protecting groups for carboxylic acids, preventing their interference in subsequent reactions.[12][13]
-
A Final Moiety: In some drug candidates, an ester is the desired final functionality.
Amide Formation: Similar to the N-position, the carboxylic acid can be coupled with a diverse range of primary or secondary amines to form amides, using the same coupling agents described previously.
Protocol 3: Fischer Esterification (Methyl or Ethyl Ester)
-
Setup: Suspend 1,2,3,4-tetrahydroquinoline-6-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol or ethanol, used in large excess as the solvent).
-
Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or HCl gas).
-
Reaction: Heat the mixture to reflux and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated sodium bicarbonate solution.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the ester, which can be further purified if necessary.
Bioisosteric Replacement: For drug development professionals, modulating physicochemical properties is critical. The carboxylic acid group is often acidic (pKa ~4-5), which can lead to poor membrane permeability and rapid clearance. Replacing it with a bioisostere—a group with similar spatial and electronic properties but different physical characteristics—is a key strategy.[14]
-
Tetrazoles: A common replacement, tetrazoles have a similar pKa to carboxylic acids but are more lipophilic and metabolically stable.[15][16]
-
Acyl Sulfonamides: These groups can also mimic the acidity and hydrogen bonding capabilities of carboxylic acids.[15][16]
-
Hydroxy-quinolinones: These have been shown to establish similar hydrogen-bonding interactions as carboxylic acids within enzyme active sites.[14]
The synthesis of these bioisosteres from the parent carboxylic acid requires multi-step sequences, often proceeding through an amide or nitrile intermediate.
Orchestrating Complexity: Protecting Group Strategies
When performing multi-step syntheses, it is often necessary to selectively block one reactive site while modifying another. This is achieved using protecting groups. The choice of protecting groups is critical and should be "orthogonal"—meaning one can be removed under conditions that leave the other intact.[17]
| Functionality | Protecting Group | Introduction Reagent | Removal Conditions | Stability |
| Amine (N-H) | Boc (t-butoxycarbonyl) | Boc₂O, base (e.g., Et₃N) | Strong Acid (TFA, HCl) | Stable to base, hydrogenation |
| Cbz (Carboxybenzyl) | Cbz-Cl, base | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acid, mild base | |
| Carboxylic Acid | Methyl/Ethyl Ester | MeOH/EtOH, H⁺ cat. | Saponification (LiOH, NaOH) | Stable to acid, hydrogenation |
| t-Butyl Ester | Isobutylene, H⁺ cat. | Strong Acid (TFA, HCl) | Stable to base, hydrogenation | |
| Benzyl Ester | Benzyl bromide, base | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acid and base |
Self-Validating Logic: The table above illustrates the principle of orthogonality. For example, one could protect the amine with a Boc group, perform a base-catalyzed reaction on a methyl-protected carboxylic acid, and then selectively remove the Boc group with acid without affecting the methyl ester. Conversely, a Cbz group on the amine and a t-butyl ester on the acid could be removed in reverse order (acid for the ester, hydrogenation for the Cbz). This strategic planning is essential for the successful synthesis of complex molecules.
Conclusion
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid is more than just a chemical building block; it is a strategic platform for innovation in drug discovery and organic synthesis. Its bifunctional nature, coupled with well-established protocols for its synthesis and modification, allows researchers to efficiently generate diverse molecular architectures. A thorough understanding of catalytic hydrogenation, amide coupling chemistry, and orthogonal protecting group strategies is essential for leveraging the full potential of this versatile intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zirconium-hydride-catalyzed transfer hydrogenation of quinolines and indoles with ammonia borane - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 9. hepatochem.com [hepatochem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. learninglink.oup.com [learninglink.oup.com]
- 13. Carboxyl Protecting Groups Stability [organic-chemistry.org]
- 14. scispace.com [scispace.com]
- 15. drughunter.com [drughunter.com]
- 16. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 17. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Application Notes and Protocols: Formulation of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid Hydrochloride for In Vivo Studies
For: Researchers, scientists, and drug development professionals.
Introduction
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid and its derivatives are being investigated for a range of therapeutic applications, including as MCL-1 inhibitors in oncology.[1] The hydrochloride salt of this compound is often synthesized to improve its handling and solubility characteristics. However, successful in vivo evaluation of this and similar compounds is critically dependent on the development of an appropriate formulation that ensures adequate bioavailability and minimizes vehicle-related toxicity. This document provides a comprehensive guide to the formulation of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride for preclinical in vivo research, focusing on strategies to address potential challenges such as poor aqueous solubility. The methodologies described herein are based on established principles for formulating acidic small molecules and provide a rational starting point for experimental work.
Pre-formulation Assessment: The Foundation of a Robust Formulation
Prior to embarking on full-scale formulation development, a thorough pre-formulation assessment is paramount. These initial studies will characterize the physicochemical properties of this compound, guiding the selection of the most appropriate formulation strategy.
Physicochemical Properties
A summary of the known and predicted properties of the parent compound, 1,2,3,4-tetrahydroquinoline-6-carboxylic acid, is presented below. It is crucial to experimentally determine these properties for the specific hydrochloride salt being used.
| Property | Value (Parent Compound) | Significance for Formulation |
| Molecular Formula | C₁₀H₁₁NO₂ | Influences molecular weight and solubility. |
| Molecular Weight | 177.19 g/mol [2] | Essential for calculating concentrations. |
| pKa | Not explicitly found, but the carboxylic acid group suggests acidic nature. | The ionization state at different pH values will significantly impact solubility. |
| LogP | Not explicitly found, but the structure suggests moderate lipophilicity. | Indicates potential for solubility in organic vs. aqueous solvents. |
| Melting Point | Not explicitly found. | Provides information on the solid-state stability and purity. |
Essential Pre-formulation Experiments
1. Solubility Determination:
The solubility of this compound must be determined in a range of pharmaceutically acceptable vehicles. This is a critical first step in identifying suitable solvents and excipients.
Protocol for Solubility Screening:
-
Prepare a series of vials containing a fixed volume (e.g., 1 mL) of each test vehicle.
-
Add an excess amount of this compound to each vial.
-
Equilibrate the samples by shaking or rotating at a controlled temperature (e.g., 25°C and 37°C) for 24-48 hours.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Recommended Screening Vehicles:
| Vehicle Class | Specific Examples | Rationale |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS) pH 7.4, Citrate Buffer (pH 3-6) | To assess solubility at physiological and acidic pH.[3] |
| Co-solvents | Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol, Dimethyl Sulfoxide (DMSO) | To enhance the solubility of poorly water-soluble compounds.[4] |
| Surfactants | Tween® 80, Cremophor® EL | To improve wetting and solubilization through micelle formation. |
| Lipids | Corn oil, Sesame oil, Medium-Chain Triglycerides (MCT) | For consideration of lipid-based formulations.[5] |
2. pH-Solubility Profile:
For an acidic compound, solubility is highly dependent on the pH of the medium. Understanding this relationship is crucial for developing aqueous-based formulations.
Protocol for pH-Solubility Profiling:
-
Prepare a series of buffers with varying pH values (e.g., from pH 2 to 8).
-
Determine the solubility of the compound in each buffer using the method described above.
-
Plot the solubility as a function of pH. This profile will indicate the pH at which the compound is most soluble, which is typically below its pKa for an acidic drug.
3. Solid-State Characterization:
Techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can be used to assess the crystallinity, polymorphism, and purity of the hydrochloride salt. These properties can influence solubility and dissolution rates.
Formulation Strategies for In Vivo Administration
The choice of formulation strategy will be guided by the pre-formulation data, the intended route of administration (e.g., oral, intravenous, intraperitoneal), and the required dose.
Strategy 1: Aqueous Solutions with pH Adjustment
For compounds with sufficient solubility at a physiologically acceptable pH, a simple aqueous solution is the preferred approach due to its simplicity and low potential for toxicity.
Protocol for Aqueous Formulation:
-
Determine the target concentration required for dosing.
-
Based on the pH-solubility profile, select a suitable buffer system where the compound exhibits adequate solubility.
-
Weigh the required amount of this compound.
-
In a sterile container, dissolve the compound in the chosen buffer. Gentle warming and sonication may be used to facilitate dissolution.
-
Verify the final pH of the solution and adjust if necessary using dilute HCl or NaOH.
-
Sterile filter the final solution through a 0.22 µm filter before administration.
Causality behind Experimental Choices: The use of a buffer system is critical to maintain the pH and, consequently, the solubility of the compound upon administration. The choice of buffer should consider its compatibility with the route of administration.
Strategy 2: Co-solvent Systems
When aqueous solubility is insufficient, a co-solvent system can be employed to increase the amount of drug in solution.[4]
Protocol for a Co-solvent Formulation (Example: PEG 400/Saline):
-
Weigh the required amount of this compound.
-
In a sterile vial, dissolve the compound in a minimal amount of PEG 400 (e.g., 20-40% of the final volume).
-
Once fully dissolved, slowly add saline (0.9% NaCl) or PBS dropwise while continuously vortexing or stirring to reach the final volume.
-
Visually inspect the final formulation for any signs of precipitation.
Trustworthiness through Self-Validation: It is crucial to assess the stability of the co-solvent formulation upon dilution with aqueous media to mimic the conditions upon injection into the bloodstream. A simple test involves diluting a small aliquot of the formulation with PBS and observing for any precipitation over time.
Strategy 3: Surfactant-Based Formulations (Micellar Solutions)
For highly insoluble compounds, surfactants can be used to form micelles that encapsulate the drug, increasing its apparent solubility in an aqueous medium.
Protocol for a Micellar Formulation (Example: Tween® 80):
-
Prepare a stock solution of the surfactant (e.g., 10-20% Tween® 80) in saline or PBS.
-
Add the weighed this compound to the surfactant solution.
-
Use sonication or gentle heating to aid dissolution and micelle formation.
-
The resulting formulation should be a clear, homogenous solution.
Strategy 4: Lipid-Based Formulations
For oral administration, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the absorption of poorly water-soluble drugs.[5]
Protocol for a Simple Lipid Solution:
-
Determine the solubility of the compound in various oils (e.g., sesame oil, corn oil).
-
If solubility is adequate, dissolve the compound directly in the selected oil. Gentle heating may be required.
-
This formulation is suitable for oral gavage.
Visualization of Formulation Workflow
The following diagram illustrates the decision-making process for selecting an appropriate formulation strategy.
Caption: Decision tree for formulation development.
Final Considerations and Best Practices
-
Tonicity: For parenteral routes, ensure the final formulation is iso-osmotic to prevent cell lysis or crenation at the injection site.
-
Sterility: All parenteral formulations must be sterile. Use aseptic techniques and sterile filtration.
-
Stability: The chemical and physical stability of the final formulation should be assessed under the intended storage conditions.
-
Dose Volume: The final concentration of the drug should be such that the required dose can be administered in a reasonable volume for the animal species being studied.
-
Vehicle Toxicity: Always run a vehicle-only control group in your in vivo studies to account for any effects of the excipients.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid | C10H11NO2 | CID 2779641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. Ionic Liquid Forms of Weakly Acidic Drugs in Oral Lipid Formulations: Preparation, Characterization, in Vitro Digestion, and in Vivo Absorption Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Characterizing Protein Interactions with 1,2,3,4-Tetrahydroquinoline-6-Carboxylic Acid
An application note on the detailed protocols for studying the protein binding of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid is presented below. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the necessary experimental strategies.
Introduction
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1] Derivatives have shown potential as treatments for various conditions, including neurodegenerative diseases, cancer, and infectious diseases.[1][2] Specifically, 1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a member of this important chemical class. Understanding its molecular interactions within a biological system is paramount for elucidating its mechanism of action and advancing its potential as a therapeutic agent. Recently, derivatives of this scaffold have been identified as potent inverse agonists of the Retinoic Acid Receptor-related Orphan Receptor γ (RORγ), a key target in prostate cancer, highlighting the therapeutic relevance of this chemical family.[3][4]
This guide provides a structured, in-depth overview of established biophysical and biochemical protocols to both identify novel protein targets and quantitatively characterize the binding of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid to a known protein partner. The methodologies are presented with an emphasis on the rationale behind experimental choices, ensuring robust and reproducible results.
Preliminary Considerations: Ensuring Experimental Integrity
Before embarking on detailed binding studies, several foundational steps are critical.
-
Compound Purity and Stability: The 1,2,3,4-tetrahydroquinoline-6-carboxylic acid sample must be of the highest possible purity, confirmed by methods such as NMR and LC-MS. Impurities can lead to erroneous binding data. Furthermore, some fused THQ analogs have been identified as pan-assay interference compounds (PAINS), which can interfere with assays through non-specific mechanisms.[5] It is crucial to be aware of this potential and to include appropriate controls to validate any observed activity.
-
Solubility: The compound's solubility in aqueous buffers is a key consideration. The addition of co-solvents like DMSO may be necessary, but their concentration should be kept minimal and consistent across all experiments, including controls, to avoid artifacts.
-
Target Identification vs. Binding Characterization: The experimental approach depends on the research question.
-
Target Identification: If the protein binding partners are unknown, an initial discovery phase using techniques like affinity chromatography is required.
-
Binding Characterization: If a specific protein target is known or has been identified, quantitative biophysical methods are employed to determine the affinity, kinetics, and thermodynamics of the interaction.
-
Part 1: De-orphaning the Ligand: Identifying Novel Protein Targets
The primary method for identifying unknown protein targets of a small molecule is affinity chromatography coupled with mass spectrometry (AC-MS). This technique uses an immobilized version of the small molecule as "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.[6][7]
Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS)
The overall process involves synthesizing a chemical probe, immobilizing it, performing the pull-down, and identifying the captured proteins.
Caption: Workflow for identifying protein targets using AC-MS.
Protocol: Photo-Affinity Chromatography Pull-Down
Photo-affinity labeling is an advanced form of affinity chromatography that creates a covalent bond between the probe and its target upon UV irradiation, which is particularly useful for capturing weak or transient interactions.[8]
-
Affinity Probe Synthesis:
-
Synthesize a derivative of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid that incorporates three key elements:
-
A photo-reactive group (e.g., a diazirine or benzophenone) for UV-induced covalent crosslinking.
-
A linker of sufficient length (e.g., a polyethylene glycol chain) to minimize steric hindrance.
-
A biotin tag for high-affinity binding to streptavidin-coated beads.
-
-
Rationale: The carboxylic acid moiety on the parent compound is a logical point for chemical modification and linker attachment. It is crucial to verify that the modified probe retains the biological activity of the parent compound.[8]
-
-
Preparation of Cell Lysate:
-
Culture cells of interest and harvest.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove insoluble debris. Determine the total protein concentration using a standard method (e.g., BCA assay).
-
-
Affinity Pull-Down:
-
Add the photo-affinity probe to the clarified cell lysate (e.g., 1-5 mg of total protein). Incubate for 1-2 hours at 4°C to allow for binding.
-
Transfer the mixture to a petri dish on ice and irradiate with UV light (e.g., 365 nm) for 15-30 minutes to induce covalent crosslinking.[8]
-
Add streptavidin-coated magnetic beads to the irradiated lysate and incubate for another 1-2 hours at 4°C to capture the biotinylated probe-protein complexes.
-
Control: A crucial control experiment involves adding an excess of the original, unmodified 1,2,3,4-tetrahydroquinoline-6-carboxylic acid to the lysate before adding the probe. True binding partners will show reduced capture in this competition experiment.
-
-
Washing and Elution:
-
Use a magnetic stand to collect the beads. Discard the supernatant.
-
Wash the beads extensively with lysis buffer (at least 3-5 times) to remove non-specifically bound proteins.
-
Elute the captured proteins by boiling the beads in SDS-PAGE loading buffer.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins on a 1D SDS-PAGE gel.
-
Visualize protein bands using a mass spectrometry-compatible stain (e.g., Coomassie Blue or silver stain).[8]
-
Excise unique bands that appear in the experimental lane but are absent or significantly reduced in the competition control lane.
-
Perform in-gel trypsin digestion of the protein bands and analyze the resulting peptides by LC-MS/MS to determine their amino acid sequences and identify the proteins.
-
Part 2: Quantifying the Interaction: Binding to a Known Target
Once a protein target is identified or hypothesized, a suite of biophysical techniques can be used to precisely quantify the binding interaction.
A. Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time optical technique that measures molecular binding events at a sensor surface.[9] It provides kinetic data (association and dissociation rates) and affinity data.[10][11]
Caption: The experimental cycle of an SPR experiment.
Protocol: Multi-Cycle Kinetics Assay
-
Protein Immobilization:
-
Select a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).
-
Immobilize the purified target protein onto the sensor surface using a standard coupling chemistry (e.g., EDC/NHS amine coupling). Aim for a low immobilization density to avoid mass transport limitations.
-
A reference flow cell should be prepared in parallel (e.g., activated and blocked without protein) to subtract bulk refractive index changes.
-
-
Assay Execution:
-
Prepare a dilution series of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold below and 10-fold above the expected dissociation constant (K D). A typical range for initial screening is 10 nM to 10 µM.
-
Inject each concentration of the small molecule over the protein and reference surfaces for a defined period (association phase), followed by a flow of running buffer alone (dissociation phase).
-
Between each concentration injection, inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove all bound analyte and return the signal to baseline.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgrams.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software to determine the association rate constant (k a), dissociation rate constant (k d), and the equilibrium dissociation constant (K D = k d/k a).[11]
-
B. Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for binding thermodynamics. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment.[12][13]
Caption: Principle of an Isothermal Titration Calorimetry experiment.
Protocol: Direct Binding Assay
-
Sample Preparation:
-
This is the most critical step for successful ITC.[14] The purified protein and the small molecule must be in an identical, well-matched buffer.
-
Dialyze the protein extensively against the final buffer. Dissolve the small molecule in the final dialysate.[15]
-
Degas both solutions immediately before the experiment to prevent air bubbles.
-
Typical concentrations: 10-50 µM protein in the sample cell and a 10-20 fold higher concentration of the small molecule in the syringe.
-
-
Instrument Setup and Titration:
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Load the protein solution into the sample cell and the small molecule solution into the injection syringe.
-
Program a series of small injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing between them to allow the signal to return to baseline.
-
-
Control Experiment:
-
Perform a control titration by injecting the small molecule solution from the syringe into the sample cell containing only buffer. This measures the heat of dilution, which must be subtracted from the experimental data.[13]
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit this binding isotherm to a suitable model (e.g., one-site binding model) to extract the thermodynamic parameters: K D, n, and ΔH. The binding free energy (ΔG) and entropy (ΔS) can then be calculated (ΔG = -RTlnK A = ΔH - TΔS, where K A = 1/K D).
-
C. Fluorescence Polarization (FP)
FP is a solution-based technique that measures changes in the rotational speed of a fluorescent molecule upon binding to a larger partner.[16][17] It is particularly well-suited for high-throughput screening.[18] Since 1,2,3,4-tetrahydroquinoline-6-carboxylic acid is not intrinsically fluorescent, a competition assay is the most appropriate format.
Protocol: Competition Binding Assay
-
Develop a Fluorescent Probe:
-
A fluorescent probe is required. This is typically a known ligand for the target protein that has been covalently labeled with a suitable fluorophore (e.g., fluorescein). The probe's binding to the target must be well-characterized first.
-
-
Assay Setup:
-
In a microplate (e.g., a 384-well black plate), add a fixed concentration of the target protein and the fluorescent probe. The protein concentration should be around the K D of the probe's interaction to ensure a good signal window.[19]
-
To these wells, add a serial dilution of the non-fluorescent competitor, 1,2,3,4-tetrahydroquinoline-6-carboxylic acid.
-
Include controls: wells with only the probe (minimum polarization) and wells with probe + protein (maximum polarization).
-
-
Measurement and Analysis:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
As the concentration of the competitor increases, it will displace the fluorescent probe from the protein, causing the polarization value to decrease.[19]
-
Plot the polarization values against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC 50 value (the concentration of competitor that displaces 50% of the bound probe).
-
The IC 50 can be converted to an inhibition constant (K i) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the fluorescent probe.
-
Summary of Techniques
The choice of technique depends on the experimental goals, the availability of reagents, and the properties of the interacting partners.
| Technique | Principle | Key Outputs | Advantages | Limitations |
| Affinity Chromatography | Immobilized ligand captures binding partners from a complex mixture.[20][21] | Identity of potential binding partners. | Unbiased target discovery; works in complex lysates. | Requires chemical synthesis of a probe; can identify non-specific binders. |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon mass binding to a surface.[11] | K D, k a (on-rate), k d (off-rate). | Label-free; real-time kinetics; high sensitivity.[10] | Requires protein immobilization; potential for surface artifacts. |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding in solution.[15][22] | K D, Stoichiometry (n), ΔH, ΔS. | Gold standard for thermodynamics; label-free; solution-based.[12] | Requires large amounts of pure protein; lower throughput. |
| Fluorescence Polarization (FP) | Change in rotational speed of a fluorescent probe upon binding.[18][23] | IC 50, K i. | Solution-based; high-throughput; low sample consumption.[17] | Requires a fluorescent probe; indirect measurement of binding. |
Conclusion
Characterizing the protein binding profile of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a multi-faceted process that provides crucial insights for drug discovery and chemical biology. An integrated approach, beginning with unbiased target identification via affinity chromatography and progressing to rigorous, quantitative characterization with techniques like SPR, ITC, and FP, will yield a comprehensive understanding of the molecule's biological interactions. The protocols and considerations outlined in this guide provide a robust framework for researchers to generate high-quality, reproducible data, thereby accelerating the journey from a promising molecule to a well-understood chemical probe or therapeutic lead.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. conductscience.com [conductscience.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 10. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. digital.csic.es [digital.csic.es]
- 13. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 15. tainstruments.com [tainstruments.com]
- 16. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 18. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. cube-biotech.com [cube-biotech.com]
- 21. Introduction to Affinity Chromatography | Bio-Rad [bio-rad.com]
- 22. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 23. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility for 1,2,3,4-Tetrahydroquinoline-6-Carboxylic Acid Hydrochloride
Welcome to the technical support guide for 1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimentation. As Senior Application Scientists, we have compiled this guide based on fundamental physicochemical principles and field-proven laboratory techniques to help you achieve consistent and successful results.
Section 1: Understanding the Molecule's Solubility Profile
A thorough understanding of the molecule's structure is the first step in troubleshooting solubility. The challenges with this compound arise from its unique combination of functional groups.
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility behavior of this compound is governed by three primary structural components:
-
The Tetrahydroquinoline Ring System: This fused bicyclic structure is largely non-polar and lipophilic, which tends to decrease water solubility.
-
The Carboxylic Acid Group (-COOH): This is a weak acidic group. At high pH, it deprotonates to form a negatively charged carboxylate ion (-COO⁻), which significantly increases its affinity for polar solvents like water.[1][2]
-
The Hydrochloride Salt (-NH₂⁺Cl⁻): The nitrogen atom in the tetrahydroquinoline ring is a weak base. In this hydrochloride salt form, it is protonated and carries a positive charge, making this part of the molecule highly polar and favoring dissolution in water.
The presence of both an acidic group (carboxylic acid) and a basic group (the nitrogen) makes the parent molecule amphoteric. Its solubility is therefore highly dependent on the pH of the solvent system.[3][4][5] At a specific pH, known as the isoelectric point, the molecule will exist predominantly as a neutral zwitterion (carrying both a positive and a negative charge), which typically results in minimum aqueous solubility.
Caption: Ionization states of the molecule at different pH values.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you may encounter in the lab and provides actionable solutions.
Issue 1: Poor Solubility in Neutral Aqueous Buffers (e.g., PBS at pH 7.4)
Q2: My compound won't dissolve in my neutral aqueous buffer. Why is this happening and what should I do?
A2: This is the most common issue. Neutral pH is often close to the compound's isoelectric point (pI), where its net charge is zero, leading to minimal aqueous solubility. The strong intermolecular forces in the crystalline solid are not easily overcome by the solvent at this pH.
The Causality: In the solid state, the hydrochloride salt is stable and ionic. When introduced to a neutral buffer, the buffer's capacity can neutralize the molecule, shifting it towards the less soluble zwitterionic form, causing it to remain as a solid or precipitate.
Solution Workflow: The most effective strategy is to first dissolve the compound at a pH where it is fully charged and soluble, and then carefully adjust the pH back to your target.
Caption: Decision workflow for dissolving the compound in aqueous buffer.
See Protocol 1 below for a detailed step-by-step methodology.
Issue 2: Precipitation When Diluting an Organic Stock Solution
Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?
A3: This occurs due to a "solvent shift." The compound is highly soluble in a polar aprotic solvent like DMSO, but when this stock is diluted into a buffer, the DMSO concentration plummets. The aqueous buffer cannot maintain the solubility at that high concentration, causing the compound to crash out of solution.
Solutions:
-
Lower the Final Concentration: The simplest solution is to work with a more dilute final concentration in your assay.
-
Use a Cosolvent System: Instead of diluting directly into a pure aqueous buffer, dilute into a buffer that already contains a certain percentage of a water-miscible organic solvent (a cosolvent).[6][7] This maintains a more favorable solvent environment.
-
Change the Stock Solvent: If permissible, using a stock solvent like ethanol may be more compatible with some biological systems than DMSO.
| Recommended Solvents for Stock Solutions | | :--- | :--- | :--- | | Solvent | Type | Key Considerations | | DMSO | Polar Aprotic | Excellent solubilizing power. Can be toxic to cells at >0.5-1% v/v. Hygroscopic. | | Ethanol | Polar Protic | Good solubilizing power, especially with warming. Less toxic than DMSO but can affect protein structure. | | DMF | Polar Aprotic | Similar to DMSO but generally more toxic. Use with caution. | | Methanol | Polar Protic | Good solvent, but often avoided in biological assays due to toxicity.[6] |
Issue 3: Difficulty Dissolving in Organic Solvents
Q4: I'm struggling to dissolve the compound in non-polar organic solvents like hexane or dichloromethane (DCM). What should I use instead?
A4: This is expected behavior based on the "like dissolves like" principle.[8] As a hydrochloride salt, the compound is ionic and highly polar. It is fundamentally incompatible with non-polar (lipophilic) solvents. You must use polar solvents. For organic chemistry applications, you may need to convert the salt back to its free base form to achieve solubility in less polar solvents.
Recommendation: Use polar aprotic solvents like DMSO or DMF, or polar protic solvents like methanol or ethanol. Solubility in alcohols can often be improved with gentle heating.
Section 3: Frequently Asked Questions (FAQs)
Q5: What is the best general-purpose solvent for making a high-concentration stock solution?
A5: For most biological applications, DMSO is the standard choice due to its strong ability to dissolve a wide range of compounds. Aim for a stock concentration of 10-50 mM, and ensure the final concentration in your assay medium does not exceed 0.5% (v/v) to avoid solvent-induced artifacts.
Q6: How does temperature affect the solubility of this compound?
A6: For most solids, solubility increases with temperature.[1][8][9] If you are struggling to dissolve the compound, gentle warming (e.g., to 37-50°C) combined with sonication or vortexing can significantly improve both the rate of dissolution and the maximum achievable concentration. However, always perform stability checks, as prolonged heat can degrade some compounds.
Q7: Should I use the hydrochloride salt or the free base form for my experiment?
A7: The hydrochloride salt is generally preferred for aqueous studies because the protonated amine enhances water solubility, especially in acidic conditions. The free base form is more lipophilic and may be more suitable for formulation in lipid-based delivery systems or for reactions in organic solvents, but it will be very poorly soluble in neutral water.
Q8: How should I store solutions of this compound to prevent degradation or precipitation?
A8:
-
Stock Solutions (in DMSO/Ethanol): Store in tightly sealed vials at -20°C or -80°C. Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: These are generally less stable and should be prepared fresh daily. If storage is necessary, filter-sterilize and store at 4°C for no more than a few days. Watch for any signs of precipitation as the solution cools.
Section 4: Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted Aqueous Solution (Target: 1 mg/mL in PBS pH 7.4)
This protocol is a self-validating system. The visual endpoint (a clear solution) confirms success.
-
Preparation: Weigh out 1 mg of this compound.
-
Initial Solubilization (Acidic Route): Add 500 µL of sterile, deionized water. The compound may not fully dissolve. Add 1 M HCl dropwise (typically 5-10 µL) while vortexing until the solution becomes completely clear. This indicates the compound is in its fully protonated, soluble cationic form.
-
pH Adjustment: Place the vial on a stir plate with a micro-stir bar or continue to vortex. Slowly add 1 M NaOH drop-by-drop. Monitor the solution closely.
-
Endpoint: Stop adding NaOH immediately once you have a clear, stable solution and have reached your target volume of 1 mL (or your desired final concentration). Verify the final pH. If the solution turns cloudy, you have likely passed the pI and will need to add a drop of HCl to clarify.
-
Final Step: Filter the solution through a 0.22 µm syringe filter to remove any micro-precipitates before use.
Protocol 2: Screening for an Optimal Cosolvent System
This protocol helps identify a biocompatible solvent system that prevents precipitation upon dilution.
-
Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to make a 50 mM stock solution.
-
Prepare Cosolvent Buffers: In separate tubes, prepare your primary aqueous buffer (e.g., PBS) containing different percentages of a cosolvent. Good starting points are 5%, 10%, and 20% (v/v) of ethanol, propylene glycol, or PEG 400.
-
Test Dilution: Add a small volume of your DMSO stock to each cosolvent buffer to reach your target final concentration (e.g., dilute 1:1000 to get 50 µM).
-
Observe: Vortex each tube and let it stand at room temperature for 30 minutes. Observe for any signs of precipitation (cloudiness, visible particles).
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbr.in [ijpbr.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroquinoline-6-carboxylic Acid
Welcome to the technical support guide for the synthesis of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. We will address common challenges, from low yields in the initial cyclization to incomplete reduction in the final hydrogenation step, with a focus on the causal relationships behind experimental choices.
The synthesis of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid is typically a two-stage process:
-
Stage 1: Aromatic Ring Cyclization to form quinoline-6-carboxylic acid. This is commonly achieved via a Skraup or a related reaction, using 4-aminobenzoic acid as the starting material.
-
Stage 2: Heterocyclic Ring Reduction of quinoline-6-carboxylic acid to yield the final product, 1,2,3,4-tetrahydroquinoline-6-carboxylic acid, typically via catalytic hydrogenation.
This guide is structured to address specific issues you may encounter in each of these stages.
Part 1: Troubleshooting the Synthesis of Quinoline-6-carboxylic Acid (Stage 1)
The Skraup reaction and its modifications (e.g., Doebner-von Miller) are classic methods for quinoline synthesis.[1][2] When starting with 4-aminobenzoic acid, the electron-withdrawing nature of the carboxylic acid group can deactivate the aniline ring, making the electrophilic cyclization step challenging and often leading to lower yields compared to reactions with electron-rich anilines.[3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Skraup reaction is extremely vigorous and difficult to control, resulting in a large amount of tar.
A1: This is a classic and dangerous characteristic of the Skraup synthesis, which is notoriously exothermic.[2][4] The reaction involves the dehydration of glycerol to the highly reactive acrolein, which can violently polymerize under the harsh acidic and oxidizing conditions.
-
Causality: The rapid, uncontrolled polymerization of acrolein and other intermediates at high temperatures is the primary cause of tar formation. Inefficient heat dissipation leads to localized "hot spots" where the reaction accelerates uncontrollably.
-
Troubleshooting Steps:
-
Use a Moderator: The addition of a moderating agent is crucial. Ferrous sulfate (FeSO₄) is the most common and effective choice. It is believed to act as an oxygen carrier, smoothing out the oxidation step and extending the reaction over a longer period, thus preventing a sudden exotherm.[3]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and portion-wise, with efficient cooling (e.g., in an ice-water bath). The order of addition is critical: ensure the aniline, glycerol, and ferrous sulfate are well-mixed before the slow addition of the acid.[5]
-
Vigorous Mechanical Stirring: Ensure the reaction mixture is stirred efficiently with a mechanical stirrer (a magnetic stir bar is often insufficient for the viscous mixture). This improves heat transfer and prevents the formation of localized hot spots.[6]
-
Gentle Initiation: Heat the mixture gently to initiate the reaction. Once the exotherm begins, remove the heat source immediately. The reaction's own heat should be sufficient to drive it to completion.[5]
-
Q2: The yield of my quinoline-6-carboxylic acid is very low, even with a controlled reaction.
A2: Low yields are a common problem when using anilines with electron-withdrawing substituents like the carboxylic acid group in 4-aminobenzoic acid.[7] This group deactivates the aromatic ring, making the intramolecular electrophilic cyclization step (the Friedel-Crafts type reaction) less favorable.
-
Causality: The carboxylic acid group reduces the nucleophilicity of the aniline ring, increasing the activation energy for the ring-closure step.
-
Troubleshooting Steps:
-
Optimize the Oxidizing Agent: While nitrobenzene is traditionally used in the Skraup reaction, it can be too harsh. Consider using a milder oxidizing agent like arsenic acid, which is known to result in less violent reactions and can sometimes improve yields with sensitive substrates.[2] Alternatively, using the substrate itself (a nitro-substituted 4-aminobenzoic acid derivative) as the oxidant can be an option.
-
Consider the Doebner-von Miller Reaction: This reaction uses an α,β-unsaturated carbonyl compound instead of glycerol.[8] While it also faces challenges with deactivated anilines, it can sometimes offer better yields as the reaction conditions can be more easily controlled. However, polymerization of the carbonyl substrate can be an issue.[9]
-
Protect the Carboxylic Acid: Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the cyclization reaction. The ester group is still electron-withdrawing but may be less deactivating than the free acid. The ester can then be hydrolyzed back to the carboxylic acid after the quinoline ring is formed.
-
Q3: How do I effectively isolate the product from the tarry reaction mixture?
A3: The work-up of a Skraup reaction is notoriously difficult due to the viscous, often solid, tar produced.
-
Causality: The high concentration of sulfuric acid and polymeric byproducts creates a challenging matrix from which to extract the desired product.
-
Troubleshooting Steps:
-
Careful Quenching: After the reaction is complete and has cooled, very carefully and slowly pour the mixture into a large volume of ice-water with vigorous stirring. This will dilute the sulfuric acid and precipitate some of the tarry material.
-
Basification and Steam Distillation: Make the aqueous solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base. For many quinolines, steam distillation is an effective method to separate the volatile product from the non-volatile tar.[5] The quinoline-6-carboxylic acid, however, may not be sufficiently volatile for this method.
-
Alternative Purification: If steam distillation is not viable, after basification, you may need to perform a series of extractions with a suitable organic solvent. The crude product will likely require purification by recrystallization from a suitable solvent system (e.g., ethanol/water mixtures or acetic acid). It may be necessary to first filter the hot, basified solution to remove insoluble tars before acidification to precipitate the product.
-
Workflow for Stage 1: Skraup Synthesis
Caption: Workflow for the Skraup synthesis of quinoline-6-carboxylic acid.
Part 2: Troubleshooting the Hydrogenation of Quinoline-6-carboxylic Acid (Stage 2)
Catalytic hydrogenation is the most common method for reducing the pyridine ring of quinoline to form a tetrahydroquinoline.[10] The key challenges are achieving complete and selective reduction without affecting the benzene ring or the carboxylic acid group, and preventing catalyst deactivation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My hydrogenation reaction is very slow or incomplete.
A1: Low conversion in catalytic hydrogenation can be due to several factors related to the catalyst, substrate, and reaction conditions.
-
Causality: The catalyst's active sites may be poisoned, or the reaction conditions (temperature, pressure) may not be sufficient to overcome the activation energy for the reduction of the relatively stable aromatic pyridine ring.
-
Troubleshooting Steps:
-
Increase Hydrogen Pressure: Higher H₂ pressure increases the concentration of hydrogen on the catalyst surface, which can significantly enhance the reaction rate.[10]
-
Optimize Temperature: While higher temperatures can increase the rate, they can also promote side reactions. A systematic optimization of the temperature is recommended. For many quinoline hydrogenations, temperatures in the range of 50-150°C are used.[10][11]
-
Check for Catalyst Poisons: The substrate, solvent, or glassware must be free of common catalyst poisons like sulfur compounds, strong bases, or heavy metals. The quinoline nitrogen itself can act as a catalyst poison by strongly adsorbing to the active sites of some catalysts.[10]
-
Catalyst Choice and Loading: Ensure you are using an appropriate catalyst. Palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are common choices. If these are ineffective, consider Rhodium (Rh) or Ruthenium (Ru) based catalysts, which are often more active for heteroaromatic reduction.[10] Increasing the catalyst loading can also improve the reaction rate.
-
Q2: I am observing over-reduction or reduction of the wrong ring.
A2: Selectivity is a major challenge. The desired product is 1,2,3,4-tetrahydroquinoline-6-carboxylic acid. Over-reduction can lead to decahydroquinoline, and reduction of the benzene ring can produce 5,6,7,8-tetrahydroquinoline.
-
Causality: The choice of catalyst and solvent plays a crucial role in directing the selectivity. Some catalysts, under harsh conditions, are active enough to reduce both rings. The solvent can influence how the substrate adsorbs onto the catalyst surface.
-
Troubleshooting Steps:
-
Catalyst Selection: Palladium (Pd) catalysts often show good selectivity for the hydrogenation of the heterocyclic ring over the benzene ring. Rhodium (Rh) is generally more active and can lead to over-reduction if not carefully controlled.[12]
-
Solvent Choice: The solvent can dramatically affect selectivity. Acidic solvents (like acetic acid) can protonate the quinoline nitrogen, which can activate the pyridine ring towards reduction and often improves selectivity. An electrochemical hydrogenation method in the presence of acid has shown excellent yield for a quinoline containing a carboxylic acid.[13]
-
Milder Conditions: Reduce the temperature and/or pressure. Milder conditions favor the reduction of the more reactive pyridine ring over the benzene ring.
-
Q3: My catalyst seems to have deactivated during the reaction.
A3: Catalyst deactivation is a common issue, especially in quinoline hydrogenations.
-
Causality: The nitrogen atom in the quinoline ring system can act as a Lewis base and strongly coordinate to the metal active sites, effectively poisoning the catalyst.[10][11] Physical blocking of pores by the substrate or product can also occur.
-
Troubleshooting Steps:
-
Acidic Medium: Performing the reaction in an acidic solvent (e.g., acetic acid, or with an acidic additive) can protonate the nitrogen atom. The resulting quinolinium ion is less likely to poison the catalyst and is more activated towards reduction.
-
Catalyst Support: The support material can influence catalyst stability. For example, nitrogen-doped carbon supports have been shown to enhance the stability of palladium catalysts.[10]
-
Consider a Different Catalyst: Some catalyst systems are inherently more resistant to poisoning. For example, cobalt-based heterogeneous catalysts have been shown to be effective for quinoline hydrogenation.[11][14]
-
Data Summary: Catalyst and Condition Effects
| Catalyst | Typical Conditions | Advantages | Potential Issues |
| Pd/C | 50-100°C, 20-50 bar H₂ | Good selectivity for pyridine ring | Prone to poisoning by nitrogen |
| PtO₂/Pt/C | 25-80°C, 1-50 bar H₂ | Highly active, can work at RT | May lead to over-reduction |
| Rh/C | 25-100°C, 20-60 bar H₂ | Very high activity | Poor selectivity, often reduces both rings |
| Ru/C | 70-150°C, 30-100 bar H₂ | Robust, good for some substrates | Often requires harsher conditions |
| Co-based | 70-130°C, 30-60 bar H₂ | Earth-abundant, poison-resistant | May require higher temperatures |
Troubleshooting Logic for Hydrogenation
Caption: Troubleshooting decision tree for the catalytic hydrogenation stage.
Part 3: Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline-6-carboxylic Acid
Materials:
-
4-aminobenzoic acid
-
Glycerol (anhydrous)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (98%)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl) or Acetic Acid
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-aminobenzoic acid (1.0 mol), anhydrous glycerol (2.5 mol), and ferrous sulfate heptahydrate (0.1 mol).
-
Stir the mixture to create a homogeneous slurry.
-
Cool the flask in an ice-water bath.
-
With vigorous stirring, add concentrated sulfuric acid (3.0 mol) dropwise through the dropping funnel at a rate that maintains the internal temperature below 70°C.
-
After the addition is complete, remove the ice bath and gently heat the mixture using a heating mantle.
-
As soon as the mixture begins to boil or show signs of an exotherm, immediately remove the heat source. The reaction should proceed under reflux on its own.
-
After the initial vigorous reaction subsides (typically 30-60 minutes), heat the mixture to a gentle reflux for an additional 3 hours to ensure completion.
-
Allow the dark, viscous mixture to cool to below 100°C.
-
In a large beaker (e.g., 5 L) containing 2 L of crushed ice, slowly and carefully pour the reaction mixture with vigorous stirring.
-
Cautiously neutralize the acidic solution by slowly adding a 50% (w/v) NaOH solution until the pH is >10. This step is highly exothermic and should be done with cooling.
-
Filter the hot, alkaline solution through a pad of celite to remove insoluble tars and iron hydroxides.
-
Re-acidify the filtrate with concentrated HCl or glacial acetic acid to a pH of ~4-5 to precipitate the crude quinoline-6-carboxylic acid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure quinoline-6-carboxylic acid.
Protocol 2: Catalytic Hydrogenation to 1,2,3,4-Tetrahydroquinoline-6-carboxylic Acid
Materials:
-
Quinoline-6-carboxylic acid
-
10% Palladium on Carbon (Pd/C, 50% wet)
-
Acetic Acid (glacial) or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
To a high-pressure hydrogenation vessel (Parr shaker or autoclave), add quinoline-6-carboxylic acid (1.0 mol).
-
Add a suitable solvent, such as glacial acetic acid or ethanol (approx. 10 mL per gram of substrate). Acetic acid is often preferred for its ability to prevent catalyst poisoning.
-
Carefully add 10% Pd/C catalyst (typically 1-5 mol% of Pd relative to the substrate).
-
Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi / 3-7 bar).
-
Begin stirring and heat the reaction to the desired temperature (e.g., 60-80°C).
-
Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.
-
Cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
If the product is not pure, it can be recrystallized from a suitable solvent (e.g., ethanol/water) or purified by column chromatography.
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. epub.jku.at [epub.jku.at]
Technical Support Center: Stability of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride
A Guide for Researchers and Drug Development Professionals
Disclaimer: Publicly available stability data specifically for 1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride is limited. This guide is therefore based on established principles of chemical stability, data from structurally related tetrahydroquinoline and quinoline compounds, and regulatory guidelines for forced degradation studies.[1][2] The principles and methodologies described should be adapted and validated for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability in solution a concern?
A1: this compound is a heterocyclic organic compound. The tetrahydroquinoline scaffold is a common pharmacophore in many biologically active molecules and drug candidates.[3][4] As a hydrochloride salt of a carboxylic acid, its solubility and stability are highly dependent on the pH of the solution.[5] Ensuring its stability is critical because degradation can lead to a loss of potency, the formation of potentially toxic impurities, and unreliable experimental results, ultimately affecting the safety and efficacy of a potential drug product.[2][6]
Q2: What are the primary factors that influence the stability of this compound in solution?
A2: The stability of this compound in solution is primarily influenced by:
-
pH: The pH of the solution dictates the ionization state of both the secondary amine (pKa ~4-5) and the carboxylic acid (pKa ~3-4). At extreme pH values, the compound can be susceptible to acid or base-catalyzed degradation.[7][8] Stability is often greatest in a specific pH range where the molecule is most stable, which must be determined experimentally.[9]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions, such as hydrolysis and oxidation.[10]
-
Light (Photostability): Quinoline and its derivatives are known to be photoreactive and can degrade upon exposure to light, particularly UV radiation.[1][11] Photostability testing is a standard part of regulatory stress testing.[12]
-
Oxygen (Oxidative Stability): The electron-rich tetrahydroquinoline ring system is susceptible to oxidation. The presence of dissolved oxygen, metal ions, or oxidizing agents can lead to the formation of degradation products.
-
Solvent and Excipients: The choice of solvent can influence degradation kinetics.[13] Furthermore, interactions with formulation excipients can either stabilize or destabilize the active pharmaceutical ingredient (API). For instance, reactive impurities in excipients or incompatible pH-modifying agents can promote degradation.[14][15][16]
Q3: What are the likely degradation pathways for this molecule?
A3: Based on its structure, the most probable degradation pathways involve the tetrahydroquinoline ring. The secondary amine and the benzylic carbons are particularly susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated derivatives, or even aromatization to the corresponding quinoline-6-carboxylic acid. The carboxylic acid group itself is generally stable but can participate in reactions with certain excipients.
Q4: How should I prepare and store stock solutions to maximize stability?
A4: To ensure maximum stability:
-
Use High-Purity Solvents: Prepare solutions using HPLC-grade or equivalent solvents.
-
Consider a Buffer: Given the compound's structure, using a buffered solution (e.g., citrate or phosphate buffer) in the optimal pH range (which should be experimentally determined, likely slightly acidic) is highly recommended to prevent pH shifts.
-
Protect from Light: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[17][18]
-
Control Temperature: Store stock solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C to -80 °C), to slow degradation.[10]
-
Inert Atmosphere: For long-term storage or if oxidation is a known issue, purge the headspace of the container with an inert gas like argon or nitrogen before sealing.
-
Prepare Freshly: For the most sensitive experiments, it is always best practice to prepare solutions fresh from solid material.[10]
Troubleshooting Guide: Common Stability-Related Issues
Issue 1: My assay results are inconsistent, showing a loss of compound potency over a few days.
-
Plausible Cause: This is a classic sign of compound degradation in your solution. Even at refrigerated temperatures, slow degradation can occur.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions immediately before an experiment and compare the results to those obtained with older, stored solutions.
-
Conduct a Time-Course Study: Analyze your solution (stored under your typical conditions) by HPLC at several time points (e.g., 0, 8, 24, 48, 72 hours) to quantify the rate of degradation.
-
Optimize Storage Conditions: If degradation is confirmed, re-evaluate your storage methods. Test different conditions (e.g., -20°C vs. 4°C, buffered vs. unbuffered solvent, inert gas overlay) to find the optimal storage environment.
-
Issue 2: I observe new, unexpected peaks appearing in my HPLC chromatogram over time.
-
Plausible Cause: These new peaks are likely degradation products. Identifying them is key to understanding the stability profile.
-
Troubleshooting Steps:
-
Implement a Stability-Indicating Method: Ensure your HPLC method can separate the parent compound from all potential degradation products. This may require adjusting the mobile phase, gradient, or column.
-
Perform a Forced Degradation Study: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) as detailed in Protocol 2 below.[2][6] This helps to generate the potential degradation products and confirm that your analytical method can detect them.
-
Characterize Degradants: If necessary, use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the mass of the unknown peaks, which provides clues to their structure and the degradation pathway.
-
Issue 3: My solution has changed color (e.g., turned yellow or brown) upon storage.
-
Plausible Cause: Color change is often an indicator of oxidation. Aromatic amines and related heterocyclic systems can form highly colored oxidized or polymerized products.
-
Troubleshooting Steps:
-
Minimize Oxygen Exposure: Prepare solutions with solvents that have been degassed. Store the solution under an inert atmosphere (argon or nitrogen).
-
Use Antioxidants: If compatible with your downstream application, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to the solution.[14]
-
Check for Metal Contamination: Trace metal ions can catalyze oxidation. Ensure you are using high-purity reagents and clean glassware. Consider adding a chelating agent like EDTA if metal-catalyzed degradation is suspected.[14]
-
Issue 4: The compound has precipitated out of my buffered solution.
-
Plausible Cause: The pH of your solution may have shifted outside the optimal solubility range, or the buffer capacity was insufficient. The hydrochloride salt is generally water-soluble, but if the pH rises significantly, it can convert to the less soluble free base or zwitterionic form.
-
Troubleshooting Steps:
-
Verify Solution pH: Measure the pH of the solution immediately after preparation and after a period of storage to check for shifts.
-
Increase Buffer Strength: If the pH is unstable, increase the concentration of your buffer to improve its capacity to resist pH changes.
-
Determine pH-Solubility Profile: Experimentally determine the solubility of your compound across a range of pH values to identify the optimal pH for maintaining solubility and stability.
-
Experimental Protocols & Data
Protocol 1: Preparation and Storage of a Stock Solution
This protocol provides a starting point for preparing a solution intended for short-term use.
-
Material Weighing: Allow the solid this compound to equilibrate to room temperature in a desiccator before weighing to avoid condensation of atmospheric moisture.
-
Solvent Selection: Choose a suitable solvent. For an initial assessment, a buffered aqueous solution (e.g., 50 mM potassium phosphate buffer, pH 4.5) or a co-solvent system like 50:50 acetonitrile:water could be used.
-
Dissolution: Add the solvent to the accurately weighed solid. Use sonication or gentle vortexing to aid dissolution.
-
Filtration: Filter the solution through a 0.22 µm syringe filter (e.g., PTFE for organic/aqueous, or PVDF for aqueous) to remove any particulates.
-
Storage: Transfer the solution to a clean, Type 1 borosilicate amber glass vial.
-
Inert Overlay: Purge the vial's headspace with nitrogen or argon for 30-60 seconds before capping tightly.
-
Labeling & Storage: Label the vial clearly with the compound name, concentration, solvent, date, and your initials. Store at the desired temperature (e.g., 4°C) and protected from light.
Protocol 2: General Forced Degradation Study Workflow
Forced degradation (or stress testing) is essential for identifying likely degradation products and establishing the intrinsic stability of the molecule.[2][19]
-
Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a water/acetonitrile mixture.
-
Apply Stress Conditions: Aliquot the stock solution into separate, appropriately sealed vials for each condition.
-
Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 M HCl. Incubate at 60°C.[10]
-
Base Hydrolysis: Mix the stock solution 1:1 with 0.1 M NaOH. Incubate at 60°C.[10]
-
Oxidative Degradation: Mix the stock solution 1:1 with 3% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C.[6]
-
Photodegradation: Expose a vial of the stock solution in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[12] Keep a control sample wrapped in foil to shield it from light.
-
-
Sampling: Withdraw samples from each condition at various time points (e.g., 0, 2, 8, 24, 48 hours). For acid/base samples, neutralize them with an equimolar amount of base/acid before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method. The goal is to achieve 5-20% degradation of the active ingredient to ensure that secondary degradation is minimized.
-
Data Interpretation: Compare the chromatograms of stressed samples to the control. Identify and quantify the parent peak and any new peaks that appear.
Data Presentation: Expected Stability Profile
The following table summarizes the anticipated stability of this compound based on its chemical structure. This must be confirmed experimentally.
| Stress Condition | Severity | Expected Degradation | Likely Major Degradants |
| Acidic | 0.1 M HCl, 60°C, 24h | Low to Moderate | Minimal degradation of the core structure expected. |
| Basic | 0.1 M NaOH, 60°C, 24h | Moderate to High | Potential for oxidation, which is often accelerated at higher pH. |
| Oxidative | 3% H₂O₂, RT, 8h | High | Aromatized quinoline, N-oxides, ring-opened products. |
| Thermal | 80°C, 48h | Low to Moderate | Primarily oxidative degradation if oxygen is present. |
| Photolytic | ICH Q1B | Moderate to High | Photoproducts, potentially involving the quinoline ring system.[1] |
Visualizations
Workflow for Stability Assessment
Caption: A generalized workflow for assessing the stability of a new chemical entity.
Potential Oxidative Degradation Pathway
Caption: Potential oxidative degradation pathways for the tetrahydroquinoline core.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. pH stability profile | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Photostability and Photostabilization of Drugs and Drug Products [ouci.dntb.gov.ua]
- 12. ema.europa.eu [ema.europa.eu]
- 13. benchchem.com [benchchem.com]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
- 16. Investigating the Influence of Excipients on the Stability of Levothyroxine Sodium Pentahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. msds.nipissingu.ca [msds.nipissingu.ca]
- 18. fishersci.com [fishersci.com]
- 19. biopharminternational.com [biopharminternational.com]
Technical Support Center: Crystallization of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid Hydrochloride
Welcome to the technical support center for the crystallization of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of this compound.
I. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your crystallization experiments.
Issue 1: No Crystal Formation
Question: I've prepared a solution of this compound, but no crystals have formed, even after an extended period. What could be the problem?
Answer: The absence of crystal formation is a common challenge that can be attributed to several factors, primarily related to achieving and maintaining a state of supersaturation.
Potential Causes and Solutions:
-
Insufficient Supersaturation: The solution may not be concentrated enough for nucleation (the initial formation of crystal seeds) to occur.
-
Solution:
-
Reduce Solvent Volume: If the compound is thermally stable, gently heat the solution to evaporate a portion of the solvent. This increases the concentration of the solute. Afterward, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.[1]
-
Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution.[1] This will decrease the overall solubility of the compound and promote precipitation. Common anti-solvents for hydrochloride salts include ethers (like diethyl ether or methyl tert-butyl ether) and hydrocarbons (like hexane or heptane). The addition should be dropwise and with gentle stirring to avoid the formation of an oil.
-
-
-
Inappropriate Solvent System: The compound may be too soluble in the chosen solvent, preventing it from reaching the necessary supersaturation for crystallization.
-
Solution: Experiment with different solvent systems. A good starting point is to use a solvent in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature or below. For quinoline derivatives, solvent mixtures like methanol-acetone or ethanol-acetone have been used successfully for recrystallization of their hydrochloride salts.[2]
-
-
Presence of Impurities: Certain impurities can inhibit the nucleation process and prevent crystal growth.[1]
-
Solution:
-
Purify the Material: If you suspect impurities, consider purifying the crude product before attempting crystallization. Techniques like column chromatography or treatment with activated charcoal can be effective.
-
Filtration: Ensure your initial solution is free of any particulate matter by filtering it through a syringe filter (e.g., 0.2 µm) into a clean crystallization vessel.[1]
-
-
-
Lack of Nucleation Sites: A very clean and smooth crystallization vessel may not provide enough imperfections for crystals to begin forming.
-
Solution:
-
Scratching: Gently scratch the inside of the vessel below the solution's surface with a glass rod.[1] The microscopic scratches create nucleation sites.
-
Seeding: Introduce a tiny, pure crystal of this compound (a "seed crystal") into the solution.[1] This provides a template for further crystal growth.
-
-
Experimental Workflow for Inducing Crystallization:
References
Technical Support Center: Purification of 1,2,3,4-Tetrahydroquinoline-6-carboxylic Acid
Welcome to the technical support center for 1,2,3,4-tetrahydroquinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the highest possible purity in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and purification of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid.
Q1: What are the most common impurities I should expect when synthesizing 1,2,3,4-tetrahydroquinoline-6-carboxylic acid?
A1: The impurity profile largely depends on the synthetic route. A common method for synthesizing 1,2,3,4-tetrahydroquinolines is the reduction of the corresponding quinoline. Therefore, the most prevalent impurities are often the starting quinoline-6-carboxylic acid and partially hydrogenated intermediates. Other potential impurities can arise from side reactions, such as over-reduction of the carboxylic acid group or byproducts from the reducing agents used.
Q2: My purified 1,2,3,4-tetrahydroquinoline-6-carboxylic acid is an oil and won't solidify. What should I do?
A2: The presence of residual solvents or minor impurities can significantly depress the melting point of your compound, causing it to remain an oil. First, ensure all solvent has been removed under high vacuum, possibly with gentle heating. If it remains an oil, this suggests the presence of impurities. Consider an additional purification step, such as column chromatography or recrystallization from a different solvent system. Trituration with a non-polar solvent in which your product is insoluble but the impurities are soluble can also help induce crystallization.
Q3: What is the best way to store purified 1,2,3,4-tetrahydroquinoline-6-carboxylic acid?
A3: As with many tetrahydroquinolines, this compound can be susceptible to oxidation over time, which may result in discoloration (often turning yellow or brown). For long-term storage, it is recommended to keep the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (0-8°C) and protected from light.[1]
Q4: Can I use reversed-phase HPLC for the purification of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid?
A4: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for purifying this compound. A C18 column is typically a good choice. The mobile phase usually consists of a mixture of water and acetonitrile or methanol, with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid is protonated and the amine is in its salt form, which generally leads to better peak shapes.[2]
Part 2: Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during the purification of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid.
Issue 1: Poor Separation of Product and Starting Material during Column Chromatography
Symptoms:
-
Fractions from silica gel chromatography contain a mixture of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid and the starting quinoline-6-carboxylic acid.
-
Significant tailing of the product peak on TLC analysis.
Root Cause Analysis: The zwitterionic nature of amino acids can lead to strong interactions with the silica gel, causing poor separation and band broadening. The polarity difference between the starting material and the product might also be insufficient for effective separation with standard solvent systems.
Solutions:
-
Modify the Mobile Phase:
-
Add an Acid: Incorporating a small amount of acetic acid or formic acid (e.g., 0.5-2%) into your mobile phase can protonate the basic nitrogen atom, reducing its interaction with the acidic silica gel and improving the peak shape.
-
Add a Polar Solvent: A small percentage of methanol in a dichloromethane or ethyl acetate-based eluent can help to displace the polar product from the silica gel, leading to better elution.
-
-
Consider an Alternative Stationary Phase:
-
If silica gel fails, consider using a different stationary phase like alumina (basic or neutral) or a reversed-phase column for flash chromatography.
-
Experimental Protocol: Optimized Flash Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of 0-10% methanol in dichloromethane with 1% acetic acid.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Load the solution onto the column.
-
Elute with the gradient, collecting fractions.
-
Monitor the fractions by TLC, using a suitable stain if necessary (e.g., ninhydrin for the secondary amine).
-
Issue 2: Difficulty in Achieving High Purity by Crystallization
Symptoms:
-
The product precipitates as an amorphous solid or oil upon cooling.
-
The purity does not significantly improve after recrystallization, as determined by HPLC or NMR.
Root Cause Analysis: The choice of solvent is critical for successful crystallization. The ideal solvent should dissolve the compound when hot but have low solubility when cold. Impurities with similar solubility profiles to the product can co-crystallize.
Solutions:
-
Systematic Solvent Screening:
-
Test the solubility of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, acetonitrile, and toluene) at room temperature and upon heating. The presence of water can sometimes enhance the solubility of carboxylic acids in organic solvents.[3]
-
A two-solvent system can be effective. Dissolve the compound in a good solvent at an elevated temperature, and then add a poor solvent (in which the compound is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
-
Utilize pH for Selective Precipitation:
-
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid is amphoteric. You can dissolve the crude material in a dilute aqueous base (e.g., NaHCO₃ or NaOH), which will deprotonate the carboxylic acid and form a water-soluble salt.
-
Filter the solution to remove any base-insoluble impurities.
-
Slowly acidify the filtrate with a dilute acid (e.g., HCl or citric acid). The product will precipitate at its isoelectric point.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Workflow for Purification by Acid-Base Extraction and Precipitation
Caption: Acid-base purification workflow.
Issue 3: Co-eluting Impurities in Preparative HPLC
Symptoms:
-
A single peak in the preparative HPLC chromatogram is found to contain impurities upon analysis by a high-resolution analytical HPLC method or by mass spectrometry.
Root Cause Analysis: The preparative HPLC method may not have sufficient resolution to separate structurally similar impurities. The choice of mobile phase modifier and gradient profile are key factors.
Solutions:
-
Optimize the HPLC Method:
-
Change the Acidic Modifier: Switching from TFA to formic acid can sometimes alter the selectivity of the separation.[2]
-
Adjust the Gradient: A shallower gradient over a longer run time can improve the resolution between closely eluting peaks.
-
Try a Different Stationary Phase: If a C18 column is not providing adequate separation, a phenyl-hexyl or a polar-embedded phase column might offer different selectivity.
-
Data Presentation: HPLC Method Comparison
| Parameter | Method A (Screening) | Method B (Optimized for Purity) |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 min | 20-50% B over 30 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | 254 nm | 254 nm |
Troubleshooting Logic Diagram
Caption: A decision tree for purification strategy.
References
Technical Support Center: Investigating the Degradation Pathways of 1,2,3,4-Tetrahydroquinoline-6-Carboxylic Acid Hydrochloride
Here is the in-depth technical guide you requested.
Senior Application Scientist Note: The degradation profile of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride has not been extensively reported in publicly available literature. Therefore, this guide is constructed as a predictive framework based on the known reactivity of the tetrahydroquinoline scaffold, the carboxylic acid functional group, and established principles of forced degradation from international guidelines.[1][2] The methodologies and potential pathways described herein provide a robust starting point for your investigations and should be adapted and validated for your specific experimental context.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses fundamental questions regarding the stability and analysis of this compound.
Q1: What are the primary structural features of this compound that influence its stability?
A1: The molecule's stability is governed by three key structural motifs:
-
The Tetrahydroquinoline Ring: This partially saturated heterocyclic system contains a secondary amine. The benzylic carbons (at positions 2 and 4) and the N-H bond are susceptible to oxidation, which can lead to aromatization of the ring system.[3][4]
-
The Carboxylic Acid Group: This group can undergo decarboxylation, particularly under thermal or oxidative stress. Its acidity also influences the molecule's solubility and ionization state at different pH values.
-
The Aromatic Ring: While generally stable, the electron-donating nature of the fused amine ring can make the aromatic portion susceptible to electrophilic attack or oxidative/photolytic hydroxylation.[5][6]
Q2: What is a forced degradation study, and why is it critical in the development of this compound?
A2: A forced degradation study, or stress testing, is the intentional degradation of a drug substance under conditions more severe than accelerated stability testing (e.g., high heat, strong acid/base, potent oxidizers, intense light).[1][2] These studies are crucial for:
-
Establishing Degradation Pathways: To understand how the molecule breaks down and what products are formed.[7]
-
Identifying Potential Degradants: To characterize impurities that might appear in the final drug product under long-term storage.[2]
-
Developing Stability-Indicating Methods: To create and validate an analytical method (typically HPLC) that can accurately separate the intact drug from all potential degradation products, ensuring that any loss in potency can be accurately measured.[1][8]
-
Elucidating Intrinsic Stability: To understand the molecule's inherent vulnerabilities, which informs formulation, packaging, and storage recommendations.[7]
Q3: What are the standard stress conditions recommended by regulatory bodies like the ICH?
A3: The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to a variety of stress conditions to cover all likely degradation mechanisms.[1] These typically include:
-
Acid Hydrolysis: Treatment with acids like HCl or H₂SO₄.
-
Base Hydrolysis: Treatment with bases like NaOH or KOH.
-
Oxidation: Exposure to oxidizing agents such as hydrogen peroxide (H₂O₂).
-
Thermal Stress: Exposure to high temperatures (e.g., 40-80°C).[1]
-
Photolytic Stress: Exposure to controlled UV and visible light.
The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are formed at a sufficient level for detection and characterization without completely consuming the parent compound.
Part 2: Troubleshooting and Predictive Degradation Pathways
This section details the expected degradation pathways under specific stress conditions and provides troubleshooting for common experimental issues.
Q4: What degradation products should I anticipate under oxidative stress?
A4: Oxidative degradation is likely a primary degradation pathway for this molecule due to the presence of the secondary amine in the tetrahydroquinoline ring.
-
Plausible Mechanism: The most probable pathway is the dehydrogenation (oxidation) of the tetrahydroquinoline ring to form the corresponding aromatic quinoline structure. This process can occur in a stepwise manner, potentially forming a dihydroquinoline intermediate. The benzylic C4-H and the N-H bonds are particularly susceptible to radical abstraction by oxidants like H₂O₂.[3][4] Another possibility is the formation of N-oxide derivatives.
-
Anticipated Degradation Products:
-
Quinoline-6-carboxylic acid
-
1,2-dihydroquinoline-6-carboxylic acid
-
Various hydroxylated species on the aromatic ring
-
-
Troubleshooting Guide:
-
Problem: No degradation is observed with 3% H₂O₂ at room temperature.
-
Solution: Gently heat the reaction mixture (e.g., to 40-50°C) or increase the concentration of H₂O₂ to 10-30%. Ensure the reaction is protected from light to prevent confounding photolytic effects.
-
Problem: The sample degrades almost completely upon adding H₂O₂.
-
Solution: Reduce the H₂O₂ concentration (e.g., to 0.5-1%), perform the reaction at a lower temperature (e.g., 4°C), and analyze at earlier time points.
-
Below is a diagram illustrating the predicted oxidative degradation pathway.
Caption: Predicted oxidative degradation pathway of the parent compound.
Q5: Is the compound susceptible to hydrolytic degradation under acidic or basic conditions?
A5: The core tetrahydroquinoline structure is generally stable to hydrolysis. The amide bonds in some related compounds can be labile, but this molecule lacks such a group.[8] Therefore, significant degradation under typical acidic or basic hydrolytic conditions (e.g., 0.1 N HCl or 0.1 N NaOH at moderate temperatures) is not strongly anticipated.
-
Plausible Mechanism: While the core is stable, extreme pH and high temperatures could potentially promote decarboxylation or other minor reactions. The primary effect of pH will be on the solubility and ionization state of the molecule, which can influence its reactivity towards other stressors like light or oxygen.
-
Troubleshooting Guide:
-
Problem: No degradation is observed even after prolonged heating in 0.1 N HCl.
-
Insight: This suggests high hydrolytic stability, which is valuable data. To confirm, you can increase the acid concentration to 1 N HCl and the temperature (e.g., 80°C), but be aware that such harsh conditions may not be physiologically relevant. Document the stability under milder conditions as the primary finding.
-
Problem: A small, unknown peak appears under basic conditions.
-
Solution: Ensure your control sample (in neutral solution) is handled identically. The peak could be an artifact or a result of base-catalyzed oxidation from dissolved oxygen. Repeat the experiment under a nitrogen or argon atmosphere to exclude oxidation.
-
Q6: What should I expect under photolytic stress?
A6: Quinoline and its derivatives are known to undergo photodegradation.[5] The mechanism often involves the generation of reactive oxygen species, such as hydroxyl radicals, especially in aqueous solutions.[6]
-
Plausible Mechanism: Upon exposure to UV or visible light, the molecule can be excited to a higher energy state. This can lead to direct bond cleavage or, more likely, interaction with dissolved oxygen to produce radicals that attack the molecule. Common reactions include hydroxylation of the aromatic ring or oxidation of the saturated portion of the molecule, similar to the oxidative pathway.[6] The rate of photodegradation can be pH-dependent.[6]
-
Anticipated Degradation Products:
-
Hydroxylated derivatives (e.g., 7-hydroxy- or 8-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylic acid).
-
Quinoline-6-carboxylic acid (via photo-oxidation).
-
-
Troubleshooting Guide:
-
Problem: The degradation rate varies between experiments.
-
Solution: Standardize the light source, distance from the sample, and sample container. Use a calibrated photostability chamber that controls both light intensity (lux and W/m²) and temperature. Ensure the solution pH is consistent.
-
Problem: The control sample (kept in the dark) also shows degradation.
-
Solution: This indicates a concurrent thermal or oxidative degradation is occurring. The photostability experiment must be conducted at a controlled temperature, and the net photodegradation is calculated by subtracting the degradation observed in the dark control.
-
Part 3: Experimental Protocols and Data Management
This section provides actionable protocols for conducting a forced degradation study and managing the resulting data.
Q7: How do I set up a comprehensive forced degradation study for this compound?
A7: The following protocol provides a standardized workflow. A stock solution of the compound should first be prepared in a suitable solvent like methanol or a methanol:water mixture.
Table 1: Recommended Starting Conditions for Forced Degradation
| Stress Type | Stressor and Concentration | Temperature | Duration | Notes |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 24 - 72 hours | Neutralize with an equivalent amount of NaOH before analysis. |
| Base Hydrolysis | 0.1 N NaOH | 60°C | 24 - 72 hours | Neutralize with an equivalent amount of HCl before analysis. |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Protect from light. Quench with a reducing agent if needed. |
| Thermal | Dry Heat (Solid) / Solution | 80°C | 48 hours | Analyze both solid state and a solution in parallel. |
| Photolytic | ICH Option 2 | Controlled | Per ICH Q1B | Expose to ≥1.2 million lux hours and ≥200 W·h/m². Use a dark control. |
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Sample Preparation: For each stress condition, aliquot a known volume of the stock solution into a clear glass vial. Add the stressor as detailed in Table 1. Prepare a control sample by adding an equal volume of the solvent (e.g., water) instead of the stressor.
-
Stress Application: Place the vials (including the control and a dark control for photostability) under the specified conditions for the recommended duration.
-
Time-Point Sampling: Withdraw aliquots at predetermined intervals (e.g., 0, 2, 8, 24 hours).
-
Neutralization/Quenching: For acid/base samples, neutralize the solution with an equimolar amount of base/acid. For oxidative samples, dilution may be sufficient, but quenching with a small amount of sodium bisulfite can be considered if the reaction is ongoing.
-
Dilution & Analysis: Dilute all samples, including the t=0 and control samples, to a final target concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze immediately using a validated stability-indicating HPLC method.
The following diagram outlines the general experimental workflow.
Caption: General workflow for a forced degradation study.
Q8: What is a good starting point for a stability-indicating HPLC-UV method?
A8: A reverse-phase HPLC method is the standard choice for this type of analysis.[1] The method must be able to resolve the parent peak from all degradation products and any formulation excipients.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A shallow gradient is recommended to ensure good separation. Start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection. Scan the UV spectrum of the parent compound to find the wavelength of maximum absorbance (λmax). Monitor at λmax and potentially a lower wavelength (e.g., 220 nm) to catch degradants that may have different chromophores.[9]
-
Method Validation: Once potential degradants are generated, the method must be validated for specificity. This involves spiking the parent compound with the degraded samples to prove that all peaks are baseline resolved. A peak purity analysis using a photodiode array (PDA) detector is also essential to ensure the parent peak is not co-eluting with any impurities.
For structural elucidation of the unknown degradation products, collecting the fractions post-HPLC and analyzing them by High-Resolution Mass Spectrometry (HRMS) and NMR is the definitive approach.[10]
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. hovione.com [hovione.com]
"preventing side reactions in 1,2,3,4-tetrahydroquinoline-6-carboxylic acid derivatization"
Welcome to the technical support center for the derivatization of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold. Here, we will address common challenges and provide practical, field-proven solutions to prevent side reactions and ensure the success of your synthetic transformations.
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds.[1][2][3] However, its derivatization is not without challenges. The molecule possesses three key reactive sites: the secondary amine, the aromatic ring, and the carboxylic acid. This multi-functionality can lead to a variety of side reactions, including oxidation, unwanted N-acylation, and poor yields in coupling reactions. This guide provides a structured approach to troubleshooting these common issues.
Frequently Asked Questions (FAQs)
Q1: I am trying to form an amide at the 6-carboxylic acid position, but my reaction yield is very low. What is the likely cause?
A: Low yields in amide coupling reactions with this substrate are often due to the formation of an unreactive carboxylate salt.[4][5] The basic secondary amine on the tetrahydroquinoline ring can deprotonate the carboxylic acid, forming an ammonium carboxylate salt. This negatively charged carboxylate is a poor electrophile and will not readily react with your amine coupling partner. To overcome this, you must first activate the carboxylic acid.[6][7][8]
Q2: What are the best practices for activating the carboxylic acid for amide coupling?
A: The most common and effective method is to convert the carboxylic acid into a more reactive species in situ using coupling reagents. Popular choices include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-hydroxybenzotriazole) to minimize side reactions and racemization.[7][9] Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are also highly efficient and can be advantageous in preventing certain side reactions.[7][9]
Q3: During my reaction, my starting material is consumed, but I am isolating a quinoline derivative instead of the expected tetrahydroquinoline product. What is happening?
A: You are likely observing oxidation of the tetrahydroquinoline ring to the aromatic quinoline.[10][11] The electron-rich nature of the tetrahydroquinoline system makes it susceptible to oxidation, especially under harsh reaction conditions or in the presence of certain reagents that can act as oxidants.[10][12][13]
Q4: How can I prevent the oxidation of the tetrahydroquinoline ring?
A: The most effective strategy is to protect the secondary amine with an electron-withdrawing group, such as an acetyl (Ac), tert-butyloxycarbonyl (Boc), or benzyloxycarbonyl (Cbz) group.[11][14][15] This reduces the electron-donating ability of the nitrogen, making the ring less prone to oxidation. Careful selection of reagents and reaction conditions is also crucial.
Q5: I am seeing a significant amount of a byproduct that appears to be acylated at the nitrogen atom. How do I prevent this?
A: This is a classic chemoselectivity problem. Both the secondary amine and the (activated) carboxylic acid are nucleophilic and electrophilic centers, respectively. If you are attempting to derivatize the carboxylic acid (e.g., forming an amide or ester) without protecting the amine, you will likely get competitive N-acylation. Protecting the nitrogen with a suitable protecting group (e.g., Boc) is the standard and most effective solution.[14][15]
Troubleshooting Guides
Guide 1: Overcoming Low Yields in Amide Coupling Reactions
Problem: You are attempting to form an amide by reacting 1,2,3,4-tetrahydroquinoline-6-carboxylic acid with an amine and a coupling reagent, but you observe low conversion of your starting material or complete failure of the reaction.
Root Cause Analysis: The primary issue is often the acid-base reaction between the secondary amine and the carboxylic acid, forming an unreactive carboxylate. Direct thermal condensation is generally ineffective and requires high temperatures that can degrade the substrate.[5]
Solution Workflow:
-
Protect the Secondary Amine: Before attempting the coupling, protect the secondary amine. The Boc group is an excellent choice as it is robust and easily removed under acidic conditions.
-
Choose the Right Coupling Reagent: For standard amide couplings, EDC in combination with HOBt is a cost-effective and reliable choice.[9] For more challenging couplings (e.g., with sterically hindered amines), consider more potent reagents like HATU or PyBOP.[7]
-
Optimize Reaction Conditions:
-
Solvent: Use an anhydrous aprotic solvent like DMF, DCM, or THF.
-
Base: Include a non-nucleophilic base, such as DIPEA (diisopropylethylamine) or NMM (N-methylmorpholine), to neutralize any acids formed during the reaction and to ensure the amine coupling partner remains deprotonated and nucleophilic.[16]
-
Temperature: Most coupling reactions proceed well at room temperature. Some may benefit from initial cooling to 0 °C during the addition of the coupling reagent to control the initial activation step.
-
Workflow Diagram: Successful Amide Coupling
Caption: Decision workflow for successful amide bond formation.
Guide 2: Preventing Oxidation to Quinoline
Problem: Your reaction results in the formation of quinoline-6-carboxylic acid (or its derivative) as a major byproduct or the main product.
Root Cause Analysis: The tetrahydroaromatic ring is electron-rich and susceptible to dehydrogenation (oxidation) to achieve full aromaticity. This is often inadvertently promoted by certain reagents or reaction conditions, such as prolonged heating or the use of oxidizing agents.[10][13]
Solution Workflow:
-
N-Protection (Mandatory): As detailed in the FAQs, protecting the nitrogen with an electron-withdrawing group is the most critical step.[11] This significantly deactivates the ring towards oxidation.
Protecting Group Common Reagent Key Characteristics Boc Di-tert-butyl dicarbonate (Boc)₂O Stable to many conditions; removed with acid (e.g., TFA).[14] Ac Acetic anhydride or Acetyl chloride Increases stability; removed under harsher conditions.[15] Cbz Benzyl chloroformate Removed by hydrogenolysis.[14] -
Control of Reaction Atmosphere: Whenever possible, run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen, which can contribute to oxidation, especially in the presence of metal catalysts.
-
Reagent Selection: Be mindful of your reagents. For instance, when performing electrophilic aromatic substitution (e.g., bromination), strong oxidizing conditions should be avoided. While NBS is a common brominating agent, it can also act as an oxidant.[11] Consider alternative, milder brominating agents if oxidation is a persistent issue.
Reaction Pathway Diagram: Oxidation Side Reaction
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. hepatochem.com [hepatochem.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Provide the detailed mechanism for the oxidation of 1,2,3,4-tetrahydroqui.. [askfilo.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. synarchive.com [synarchive.com]
- 16. Amide Synthesis [fishersci.co.uk]
Part 1: Frequently Asked Questions (FAQs) - Common Spectral Challenges
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting [chem.rochester.edu]
- 3. thieme-connect.de [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. acdlabs.com [acdlabs.com]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mdpi.com [mdpi.com]
- 17. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Scaling Up the Synthesis of 1,2,3,4-Tetrahydroquinoline-6-carboxylic Acid Hydrochloride
This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride. Here, we address common challenges, offer practical, field-proven solutions, and explain the chemical principles behind our recommendations to ensure a robust, scalable, and reproducible process.
Overall Synthesis Workflow
The synthesis of this compound is typically achieved in a three-stage process. The initial stage involves the construction of the quinoline core via a Doebner-von Miller reaction, followed by the reduction of the heterocyclic ring through catalytic hydrogenation. The final stage is the formation and purification of the hydrochloride salt.
Caption: Overall synthesis workflow for this compound.
Part 1: Troubleshooting the Doebner-von Miller Reaction
The Doebner-von Miller reaction is a robust method for quinoline synthesis but is notoriously prone to side reactions, especially at scale.[1] The reaction of an aniline (in this case, 4-aminobenzoic acid) with an α,β-unsaturated carbonyl compound under strong acidic conditions can lead to polymerization and tar formation.[2]
Frequently Asked Questions (FAQs): Stage 1
Question 1: My reaction has produced a significant amount of black, intractable tar, leading to very low yields. What is the primary cause and how can I mitigate this?
Answer: This is the most common issue when scaling up the Doebner-von Miller reaction. The root cause is the acid-catalyzed self-polymerization of the α,β-unsaturated aldehyde or ketone.[3]
-
Causality: Under strongly acidic and high-temperature conditions, the carbonyl compound can readily polymerize, trapping reactants and products in a tarry matrix, which complicates isolation and drastically reduces yield.
-
Troubleshooting Steps:
-
Slow, Controlled Addition: Instead of adding all reagents at once, maintain the acidic solution of 4-aminobenzoic acid at reflux and add the α,β-unsaturated carbonyl compound dropwise over an extended period (e.g., 1-2 hours).[2] This keeps the instantaneous concentration of the polymerizable species low.
-
Optimize Acid and Temperature: While a strong acid is required, excessively harsh conditions worsen tarring. Screen different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂) to find an optimal balance.[4] Operate at the minimum temperature required for a reasonable reaction rate.
-
Employ a Biphasic System: A highly effective technique is to dissolve the α,β-unsaturated carbonyl in a non-miscible organic solvent like toluene and add this solution to the refluxing aqueous acidic solution of the aniline. This sequesters the carbonyl compound in the organic phase, limiting its contact with the bulk acidic aqueous phase and thus reducing polymerization.[3]
-
Question 2: The reaction is sluggish and does not go to completion, even after prolonged heating. What could be the issue?
Answer: Incomplete conversion can stem from several factors, including insufficient acid catalysis or the presence of water.
-
Causality: The cyclization and dehydration steps of the mechanism are acid-catalyzed. An inadequate amount of acid will slow these steps. Water, a byproduct of the reaction, can also inhibit the reaction equilibrium in some acid-catalyzed systems.[4]
-
Troubleshooting Steps:
-
Verify Acid Stoichiometry: Ensure at least a stoichiometric amount of acid is used relative to the aniline to form the anilinium salt and catalyze the reaction.
-
Consider a Co-catalyst: Lewis acids like zinc chloride (ZnCl₂) can enhance the rate of reaction and may be beneficial if Brønsted acids alone are insufficient.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting materials. If the reaction stalls, a small additional charge of acid might be necessary.
-
Question 3: My final product from this stage is contaminated with partially hydrogenated species like dihydroquinolines. Why is this happening?
Answer: The final step of the Doebner-von Miller synthesis is an oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[2] If this oxidation is incomplete, you will isolate these hydrogenated byproducts.
-
Causality: An oxidizing agent is often required to facilitate the final aromatization step. In many variations, an excess of the aniline starting material or an added oxidant (like nitrobenzene in the related Skraup synthesis) serves this purpose.[4]
-
Troubleshooting Steps:
-
Ensure Sufficient Oxidant: If the reaction is not producing the fully aromatic quinoline, the addition of a mild oxidizing agent may be necessary.
-
Optimize Reaction Time and Temperature: Ensure the reaction is run long enough and at a sufficient temperature to drive the final oxidation step to completion.
-
Troubleshooting Decision Tree: Doebner-von Miller Stage
Caption: Decision tree for troubleshooting the Doebner-von Miller synthesis of quinoline-6-carboxylic acid.
Part 2: Catalytic Hydrogenation and Scale-Up Safety
The reduction of quinoline-6-carboxylic acid to its tetrahydro-derivative is most commonly achieved by catalytic hydrogenation. This step is generally high-yielding but presents its own set of challenges, particularly concerning catalyst activity and safety at scale.
Frequently Asked Questions (FAQs): Stage 2
Question 4: The hydrogenation reaction is very slow or has stalled. What are the likely causes?
Answer: A stalled hydrogenation is almost always related to the catalyst's activity.
-
Causality: The catalyst, typically Palladium on carbon (Pd/C), can be deactivated or "poisoned" by impurities in the substrate or solvent.[5] Common poisons include sulfur compounds, strong coordinating species, or residual reagents from the previous step. The catalyst may also be old or of low quality.
-
Troubleshooting Steps:
-
Use High-Purity Substrate: Ensure the quinoline-6-carboxylic acid intermediate is purified before hydrogenation to remove any potential catalyst poisons.
-
Check Catalyst Quality: Use a fresh batch of catalyst from a reputable supplier. For difficult reductions, Pearlman's catalyst (Pd(OH)₂/C) is often more active and resistant to poisoning.[5]
-
Solvent Choice: Use high-purity, polar solvents like methanol or ethanol. Acetic acid can also be used as a solvent and may accelerate the reaction by protonating the nitrogen atom.[5]
-
Increase Pressure and/or Temperature: If the reaction is clean but slow, increasing the hydrogen pressure (e.g., from atmospheric to 50 psi) and/or gently heating the reaction can significantly increase the rate.[6]
-
Question 5: What are the critical safety considerations when scaling up a catalytic hydrogenation?
Answer: Catalytic hydrogenations involve flammable gas (hydrogen) and often pyrophoric catalysts (especially dry Pd/C), making safety paramount.[7][8]
-
Causality: Hydrogen forms explosive mixtures with air. The catalyst, particularly after use when it is "activated" and coated with hydrogen, can ignite spontaneously upon exposure to air, especially in the presence of flammable solvents.[9]
-
Key Safety Protocols:
-
Inert Atmosphere: The reaction vessel must be thoroughly purged of all oxygen before introducing hydrogen. This is typically done by repeatedly evacuating the vessel and backfilling with an inert gas like nitrogen or argon.[7]
-
Catalyst Handling: Never add a dry hydrogenation catalyst to a flammable solvent in the presence of air. The catalyst should be handled under an inert atmosphere or added as a slurry in a small amount of the reaction solvent. For filtration after the reaction, the catalyst should be filtered under a blanket of nitrogen and never allowed to dry in the open air. The filter cake should be kept wet with water to prevent ignition.[7]
-
Pressure-Rated Equipment: Use glassware and equipment rated for the intended pressure. Always use a blast shield.[10]
-
Leak Detection: Ensure all connections are secure and check for leaks before starting the reaction.
-
Proper Venting: The reaction should be set up in a well-ventilated fume hood.
-
Part 3: Hydrochloride Salt Formation and Purification
The final step involves converting the free base into its hydrochloride salt, which often aids in purification and improves stability and handling properties.
Frequently Asked Questions (FAQs): Stage 3
Question 6: I am struggling to get a crystalline solid during the hydrochloride salt formation, or the yield is low due to solubility.
Answer: The choice of solvent and the method of HCl addition are critical for successful salt crystallization.
-
Causality: this compound has significant polarity and may be soluble in protic solvents like water or ethanol, leading to low isolated yields.
-
Troubleshooting Steps:
-
Solvent Selection: Dissolve the free base in a solvent in which it is soluble but the hydrochloride salt is not. Good choices often include isopropanol, acetone, or ethyl acetate.
-
HCl Addition: Using a solution of HCl in a solvent like isopropanol or diethyl ether is often preferable to using aqueous HCl, which can increase the solubility of the product. Gaseous HCl can also be bubbled through the solution, but this requires specialized equipment.
-
Anti-Solvent Addition: If the salt is still too soluble, an "anti-solvent" (a solvent in which the salt is very insoluble, like diethyl ether or hexane) can be added slowly to the solution to induce precipitation.
-
Control Temperature: Cooling the solution after HCl addition will decrease the solubility of the salt and improve the yield.
-
Question 7: How can I purify the final hydrochloride salt at a large scale if it is discolored or contains impurities?
Answer: Recrystallization is the most common method for purifying crystalline solids at scale.
-
Causality: Impurities can be trapped in the crystal lattice or remain on the surface of the crystals after the initial precipitation.
-
Purification Protocol:
-
Select a Recrystallization Solvent System: The ideal solvent (or solvent mixture) should dissolve the salt at an elevated temperature but have low solubility at room temperature or below. For a polar salt like this, mixtures of alcohols (methanol, ethanol, isopropanol) and water are a good starting point.
-
Dissolution: Dissolve the crude salt in the minimum amount of the hot solvent system.
-
Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. The carbon is then removed by hot filtration.
-
Crystallization: Allow the solution to cool slowly and without agitation to form well-defined crystals. Rapid cooling can cause the product to "crash out," trapping impurities.
-
Isolation and Washing: Collect the crystals by filtration. Wash the filter cake with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified salt under vacuum.
-
Protocols and Data
Experimental Protocols
Protocol 1: Synthesis of Quinoline-6-carboxylic Acid
-
To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 4-aminobenzoic acid (1.0 eq) and 6 M aqueous hydrochloric acid.
-
Heat the mixture to reflux (approx. 100-105 °C).
-
In a separate addition funnel, prepare a solution of acrolein (1.2 eq) in toluene.
-
Add the acrolein/toluene solution dropwise to the refluxing reaction mixture over 2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC or HPLC.
-
Cool the mixture to room temperature and carefully neutralize with a concentrated solution of sodium hydroxide until the pH is ~8-9, which will precipitate the sodium salt of the product.
-
Filter the crude product and wash with cold water. The crude product can be carried forward or recrystallized from an appropriate solvent.
Protocol 2: Hydrogenation to 1,2,3,4-Tetrahydroquinoline-6-carboxylic Acid
-
In a pressure-rated hydrogenation vessel, suspend quinoline-6-carboxylic acid (1.0 eq) and 10% Palladium on Carbon (5-10 wt%) in methanol.
-
Seal the vessel and purge the system by evacuating and backfilling with nitrogen (3 cycles).
-
Introduce hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction vigorously at room temperature. The reaction is often exothermic and may require cooling to maintain the desired temperature.
-
Monitor the reaction by hydrogen uptake and/or HPLC analysis.
-
Once complete, vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® under a nitrogen atmosphere to remove the catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude free base.
Protocol 3: Formation of the Hydrochloride Salt
-
Dissolve the crude 1,2,3,4-tetrahydroquinoline-6-carboxylic acid in a suitable solvent such as isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in isopropanol (or bubble anhydrous HCl gas) until the pH is acidic (~1-2).
-
Stir the resulting slurry in the cold for 1-2 hours to maximize precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold isopropanol, and then with diethyl ether.
-
Dry the final product under vacuum.
Data Summary Table
| Step | Key Reagents | Solvent(s) | Typical Temp. | Typical Time | Typical Yield | Key Challenges |
| 1. Doebner-von Miller | 4-Aminobenzoic acid, Acrolein, HCl | Water / Toluene | 100-105 °C | 6-8 h | 50-70% | Tar formation, low yield |
| 2. Hydrogenation | Quinoline-6-carboxylic acid, Pd/C, H₂ | Methanol | 25-40 °C | 4-12 h | >95% | Catalyst poisoning, safety |
| 3. Salt Formation | THQ-6-carboxylic acid, HCl | Isopropanol | 0-25 °C | 1-2 h | >90% | Crystallization, purity |
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.wisc.edu [chem.wisc.edu]
- 8. mt.com [mt.com]
- 9. helgroup.com [helgroup.com]
- 10. safety.pitt.edu [safety.pitt.edu]
Validation & Comparative
A Comparative Guide to MCL-1 Inhibitors: Profiling 1,2,3,4-Tetrahydroquinoline-6-Carboxylic Acid Derivatives Against Clinical-Stage Candidates
For Researchers, Scientists, and Drug Development Professionals
Introduction: MCL-1, a Critical Node in Cancer Survival
Myeloid cell leukemia 1 (MCL-1) has emerged as a high-priority target in oncology. As a pro-survival member of the B-cell lymphoma 2 (Bcl-2) family of proteins, MCL-1 is a key regulator of the intrinsic apoptotic pathway.[1][2] Its primary function is to sequester pro-apoptotic proteins, such as Bak and Bax, thereby preventing their activation and the subsequent cascade of events leading to programmed cell death.[3] Overexpression of MCL-1 is a common feature in a multitude of human cancers and is frequently associated with tumor progression, poor prognosis, and resistance to a wide range of anti-cancer therapies.[1][2] This has driven the development of small molecule inhibitors that act as BH3 mimetics, binding to the BH3-binding groove of MCL-1 and liberating pro-apoptotic proteins to trigger cell death.[2]
This guide provides a detailed comparison of an emerging class of MCL-1 inhibitors based on the 1,2,3,4-tetrahydroquinoline-6-carboxylic acid scaffold against other well-characterized, clinical-stage MCL-1 inhibitors, including AMG-176, S63845, and AZD5991. We will delve into their binding affinities, cellular activities, and the experimental methodologies used for their evaluation.
The Rise of 1-Sulfonylated 1,2,3,4-Tetrahydroquinoline-6-Carboxylic Acids
A novel chemotype of MCL-1 inhibitors based on a 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid scaffold has been developed as a readily accessible and optimizable series.[4] The core structure is achiral and can be synthesized in a straightforward four-step process.[4] The inhibitory activity of this class of compounds is significantly influenced by the nature of the sulfonyl moiety.[4]
Initial studies have demonstrated that modifications to the sulfonyl group can lead to a substantial enhancement in MCL-1 inhibition. For instance, the transformation of a simple phenylsulfonyl group to a (4-chloro-3,5-dimethylphenoxy)phenyl)sulfonyl moiety resulted in a more than 73-fold improvement in MCL-1 binding affinity.[4] This suggests that this part of the molecule likely interacts with the p2 pocket in the BH3-binding groove of MCL-1.[4]
Further structure-activity relationship (SAR) studies led to the development of analogs with sub-micromolar binding affinities. One of the most potent compounds from this series, 6e-OH , exhibited a Ki of 0.778 µM against MCL-1.[4] Nuclear magnetic resonance (NMR) studies confirmed that this compound binds within the canonical BH3-binding groove and perturbs key residues, including Arg263, which is crucial for the interaction with pro-apoptotic partners.[4]
While this scaffold also shows some affinity for the related anti-apoptotic protein Bcl-xL, opportunities for optimizing selectivity exist. Bioisosteric replacement of the critical carboxylic acid with acylsulfonamide or tetrazole motifs has been explored, with some analogs demonstrating improved cellular activity in acute myeloid leukemia (AML) cell lines.[4] For example, the acylsulfonamide analog 7d showed a Ki of 800 nM against MCL-1 and improved effects on the viability of the HL60 AML cell line compared to its carboxylic acid parent.[4]
Comparative Analysis with Leading MCL-1 Inhibitors
Several MCL-1 inhibitors have advanced into clinical development, offering valuable benchmarks for emerging chemotypes. Here, we compare the 1,2,3,4-tetrahydroquinoline-6-carboxylic acid derivatives with three prominent examples: AMG-176, S63845, and AZD5991.
AMG-176
AMG-176 is a potent and selective, orally bioavailable MCL-1 inhibitor.[5] In cell-free assays, it demonstrates a high binding affinity for human MCL-1 with a Ki value of less than 1 nM.[6][7] However, its affinity for murine MCL-1 is significantly reduced by approximately 1,000-fold.[7] AMG-176 has shown impressive preclinical activity in various hematologic cancer models, inducing apoptosis in a dose- and time-dependent manner.[5][8] For instance, in B-cell lymphoma cell lines, IC50 concentrations at 48 hours ranged from 0.21 µM to 19.45 µM.[8]
S63845
S63845 is another highly potent and selective MCL-1 inhibitor. It binds to human MCL-1 with a Kd of 0.19 nM and a Ki of less than 1.2 nM.[9][10][11][12] S63845 has demonstrated robust anti-tumor activity both in vitro and in vivo across a range of cancer models, including multiple myeloma and AML.[10] In cellular assays, it exhibits IC50 values in the sub-micromolar range in sensitive cell lines.[10]
AZD5991
AZD5991 is a macrocyclic MCL-1 inhibitor with sub-nanomolar binding affinity, exhibiting a Ki of 0.13 nM and an IC50 of 0.72 nM in a FRET assay.[1][13] It is highly selective for MCL-1 over other Bcl-2 family members.[1] AZD5991 has demonstrated potent in vitro and in vivo anti-tumor activity, inducing rapid apoptosis in sensitive cell lines.[14] For example, it has shown EC50 values in the low nanomolar range in multiple myeloma and AML cell lines (e.g., 33 nM in MOLP-8 and 24 nM in MV4-11).[15]
Quantitative Data Summary
| Inhibitor Class | Compound Example | Binding Affinity (Ki/Kd) | Cellular Potency (IC50/EC50) | Selectivity |
| 1-Sulfonylated 1,2,3,4-Tetrahydroquinoline-6-Carboxylic Acids | 6e-OH | Ki = 0.778 µM (MCL-1)[4] | Not extensively reported | Dual MCL-1/Bcl-xL activity reported for some analogs[4] |
| 7d (Acylsulfonamide) | Ki = 800 nM (MCL-1)[4] | Improved viability reduction in HL60 cells vs. parent[4] | Improved selectivity over Bcl-xL for some analogs[4] | |
| Spiro-macrocyclics | AMG-176 | Ki < 1 nM (human MCL-1)[6][7] | 0.21 µM - 19.45 µM (B-cell lymphoma lines)[8] | High selectivity for MCL-1 |
| Thienopyrimidines | S63845 | Kd = 0.19 nM, Ki < 1.2 nM (human MCL-1)[9][10][11][12] | Sub-micromolar in sensitive lines[10] | High selectivity for MCL-1 |
| Macrocyclics | AZD5991 | Ki = 0.13 nM, IC50 = 0.72 nM (FRET)[1][13] | 24 nM (MV4-11), 33 nM (MOLP-8)[15] | >10,000-fold vs. other Bcl-2 family members[15] |
Signaling Pathways and Experimental Workflows
MCL-1 Signaling Pathway
MCL-1 is a central regulator of the intrinsic apoptotic pathway. Its inhibition by BH3 mimetics disrupts its sequestration of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.
Caption: MCL-1 signaling pathway and the mechanism of action of MCL-1 inhibitors.
Experimental Workflow for MCL-1 Inhibitor Evaluation
A typical workflow for the preclinical evaluation of MCL-1 inhibitors involves a series of in vitro assays to determine binding affinity, cellular potency, and mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxyquinoline-derived compounds and analoguing of selective MCL-1 inhibitors using a functional biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Targeting Mcl-1 by AMG-176 During Ibrutinib and Venetoclax Therapy in Chronic Lymphocytic Leukemia [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. AMG176, an MCL-1 Inhibitor, is Active in Pre-clinical Models of Aggressive B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S63845 | MCL1 Inhibitor | TargetMol [targetmol.com]
- 10. apexbt.com [apexbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AZD5991 [openinnovation.astrazeneca.com]
Validating the Biological Activity of 1,2,3,4-Tetrahydroquinoline-6-Carboxylic Acid: A Comparative Guide
A Senior Application Scientist's Guide to the Experimental Validation of a Novel Tetrahydroquinoline Derivative
Part 1: Introduction and Rationale for the Biological Validation of 1,2,3,4-Tetrahydroquinoline-6-Carboxylic Acid
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1] Its derivatives have garnered significant attention for a wide spectrum of pharmacological activities, including anticancer, antioxidant, and antimicrobial properties.[2][3][4] This guide focuses on a specific derivative, 1,2,3,4-tetrahydroquinoline-6-carboxylic acid, and provides a comprehensive framework for its biological validation.
The chemical structure of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid is presented below:
Given the established bioactivities of the broader quinoline and tetrahydroquinoline class of compounds, it is hypothesized that 1,2,3,4-tetrahydroquinoline-6-carboxylic acid may possess similar therapeutic potential. Specifically, the quinoline scaffold is a key component in a number of anticancer agents, acting through mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[3][5][6] Furthermore, tetrahydroquinoline derivatives have demonstrated notable antioxidant activity, primarily through radical scavenging mechanisms.[2][7][8] The antimicrobial potential of nitrogen-containing heterocyclic compounds is also well-documented.[4][9]
This guide presents a systematic and objective approach to validate these potential biological activities for 1,2,3,4-tetrahydroquinoline-6-carboxylic acid. We will provide detailed, step-by-step experimental protocols for a series of comparative in vitro assays. The objective is to equip researchers, scientists, and drug development professionals with a robust framework to generate reliable and reproducible data on the biological profile of this compound.
Part 2: Comparative Evaluation of Antioxidant Activity
Scientific Rationale
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate oxidative damage by scavenging free radicals. The electron-rich nature of the tetrahydroquinoline nucleus suggests its potential to act as a radical scavenger. We will validate this through two widely accepted assays: the DPPH radical scavenging assay and the ABTS radical cation decolorization assay.
Comparative Compounds
-
Test Compound: 1,2,3,4-tetrahydroquinoline-6-carboxylic acid
-
Positive Control: Ascorbic Acid (a well-established antioxidant)
-
Vehicle Control: Dimethyl sulfoxide (DMSO)
Experimental Workflow for Antioxidant Activity Assessment
Caption: Workflow for antioxidant activity validation.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare a 1 mg/mL stock solution of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid in DMSO. Prepare serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol.
-
Prepare a 1 mg/mL stock solution of Ascorbic Acid in distilled water. Prepare serial dilutions as for the test compound.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound and Ascorbic Acid.
-
For the blank, mix 100 µL of methanol with 100 µL of the test compound solution at each concentration.
-
For the negative control, mix 100 µL of the DPPH solution with 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Experimental Protocol: ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
To produce the ABTS radical cation (ABTS•+), mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compound and Ascorbic Acid as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well plate, add 190 µL of the ABTS•+ solution to 10 µL of each concentration of the test compound and Ascorbic Acid.
-
Incubate the plate in the dark at room temperature for 7 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm using a microplate reader.
-
Data Analysis and Presentation
The percentage of radical scavenging activity is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
The IC50 value, the concentration of the compound that inhibits 50% of the radicals, is determined by plotting the percentage of inhibition against the concentration of the compound.
Table 1: Comparative Antioxidant Activity (IC50 values in µg/mL)
| Compound | DPPH Assay (IC50) | ABTS Assay (IC50) |
| 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid | Experimental Data | Experimental Data |
| Ascorbic Acid (Positive Control) | Experimental Data | Experimental Data |
| Vehicle Control (DMSO) | No activity | No activity |
Part 3: Comparative Evaluation of Anticancer Activity
Scientific Rationale
The quinoline core is a well-established pharmacophore in oncology, with derivatives exhibiting a range of anticancer activities.[3][5][6] These compounds can induce cytotoxicity in cancer cells through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][5] We will assess the potential anticancer activity of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid by evaluating its cytotoxicity against human cancer cell lines and its effect on the cell cycle.
Comparative Compounds
-
Test Compound: 1,2,3,4-tetrahydroquinoline-6-carboxylic acid
-
Positive Control: Doxorubicin (a standard chemotherapeutic agent)
-
Vehicle Control: DMSO
Cell Lines
-
MCF-7: Human breast adenocarcinoma
-
HCT-116: Human colorectal carcinoma
Experimental Workflow for Anticancer Activity Assessment
Caption: Workflow for anticancer activity validation.
Simplified Apoptosis Signaling Pathway
Caption: Potential apoptosis pathway targeted by quinoline derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Seed MCF-7 and HCT-116 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid and Doxorubicin (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).
-
-
MTT Incubation:
-
After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Measurement:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Experimental Protocol: Flow Cytometry for Cell Cycle Analysis
-
Cell Seeding and Treatment:
-
Seed MCF-7 and HCT-116 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with the IC50 concentration of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid (determined from the MTT assay) for 24 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Analysis:
-
Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis and Presentation
The percentage of cell viability is calculated as:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration. Cell cycle data is analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Table 2: Comparative Cytotoxicity (IC50 values in µM)
| Compound | MCF-7 (IC50) | HCT-116 (IC50) |
| 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid | Experimental Data | Experimental Data |
| Doxorubicin (Positive Control) | Experimental Data | Experimental Data |
| Vehicle Control (DMSO) | No activity | No activity |
Table 3: Effect on Cell Cycle Distribution in MCF-7 Cells (%)
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Control (DMSO) | Data | Data | Data |
| 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid (IC50) | Data | Data | Data |
| Doxorubicin (IC50) | Data | Data | Data |
Part 4: Comparative Evaluation of Antimicrobial Activity
Scientific Rationale
The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Heterocyclic compounds, including quinolines, have historically been a rich source of antibacterial drugs.[4][9] We will evaluate the antimicrobial potential of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid against representative Gram-positive and Gram-negative bacteria.
Comparative Compounds
-
Test Compound: 1,2,3,4-tetrahydroquinoline-6-carboxylic acid
-
Positive Control: Ciprofloxacin (a broad-spectrum antibiotic)
-
Vehicle Control: DMSO
Bacterial Strains
-
Staphylococcus aureus (ATCC 25923) - Gram-positive
-
Escherichia coli (ATCC 25922) - Gram-negative
Experimental Workflow for Antimicrobial Activity Assessment
Caption: Workflow for antimicrobial activity validation.
Experimental Protocol: Kirby-Bauer Disk Diffusion Assay
-
Plate Preparation:
-
Prepare a bacterial suspension of each strain in sterile saline, adjusted to a 0.5 McFarland standard.
-
Uniformly swab the bacterial suspension onto the surface of Mueller-Hinton agar plates.
-
-
Disk Application:
-
Aseptically place sterile paper disks (6 mm in diameter) onto the agar surface.
-
Pipette a fixed volume (e.g., 10 µL) of the test compound and Ciprofloxacin solutions (at a set concentration, e.g., 1 mg/mL) onto the disks. A disk with DMSO serves as the negative control.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disk.
-
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Plate Preparation:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound and Ciprofloxacin in Mueller-Hinton broth.
-
-
Inoculation:
-
Add the bacterial suspension (adjusted to the appropriate concentration) to each well.
-
-
Incubation and Determination of MIC:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Data Analysis and Presentation
The zone of inhibition is a qualitative measure of antimicrobial activity, while the MIC provides a quantitative value of the compound's potency.
Table 4: Comparative Antimicrobial Activity
| Compound | S. aureus Zone of Inhibition (mm) | S. aureus MIC (µg/mL) | E. coli Zone of Inhibition (mm) | E. coli MIC (µg/mL) |
| 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Ciprofloxacin (Positive Control) | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Vehicle Control (DMSO) | No inhibition | > Highest concentration | No inhibition | > Highest concentration |
Part 5: Conclusion and Future Directions
This guide has outlined a comprehensive and comparative experimental framework for the initial biological validation of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid. By systematically evaluating its antioxidant, anticancer, and antimicrobial activities against established positive controls, researchers can generate a robust preliminary profile of this novel compound.
The results from these in vitro assays will be crucial in determining the most promising therapeutic avenue for 1,2,3,4-tetrahydroquinoline-6-carboxylic acid. Positive results in any of these areas would warrant further investigation, including:
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways involved in its biological activity.
-
In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in animal models of disease.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid to optimize its potency and selectivity.
By following the rigorous protocols and comparative approach detailed in this guide, the scientific community can effectively and efficiently assess the therapeutic potential of this and other novel chemical entities.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 1,2,3,4-Tetrahydroquinoline-6-Carboxylic Acid Hydrochloride
For drug development professionals navigating the complexities of kinase inhibitors, N-substituted heterocycles, and other privileged scaffolds, the promise of a novel compound is always tempered by the critical question of specificity. The 1,2,3,4-tetrahydroquinoline (THQ) core is a prominent feature in medicinal chemistry, recognized for its presence in a wide array of biologically active agents.[1][2] Derivatives have shown potential as anticancer, antiarrhythmic, and antiviral agents.[1][3][4] However, this structural versatility also presents a significant challenge: the potential for off-target interactions and assay interference.
Indeed, certain fused THQ derivatives have been identified as pan-assay interference compounds (PAINS), which can produce misleading results in high-throughput screening campaigns through non-specific activity.[5] This guide provides a comprehensive framework for evaluating the cross-reactivity of a specific molecule, 1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride . Drawing from established principles of drug discovery, we will compare its hypothetical performance against carefully selected alternatives, providing the rigorous experimental data needed to make informed decisions. Our focus is not merely on protocols, but on the causal logic behind each experimental choice—a self-validating system to ensure trustworthiness in your results.
The Compound of Interest and Its Comparators
The subject of our investigation, 1,2,3,4-tetrahydroquinoline-6-carboxylic acid, belongs to a class of compounds investigated as inhibitors of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein in the BCL-2 family.[6] For this comparative guide, we will evaluate its specificity against three hypothetical but representative compounds:
-
Compound A (Subject): this compound
-
Comparator 1 (The Gold Standard): A highly selective, structurally distinct, and validated MCL-1 inhibitor (e.g., a macrocyclic peptide mimic).
-
Comparator 2 (The Structural Analog): A different THQ derivative known to primarily target a kinase (e.g., EGFR).
-
Comparator 3 (The Promiscuous Agent): A known PAINS compound with a similar molecular weight, serving as a negative control for specificity.
Experimental Workflow for Comprehensive Cross-Reactivity Profiling
A robust assessment of specificity requires a multi-pronged approach, moving from broad, high-throughput methods to more specific, biologically relevant systems. The workflow below outlines the essential stages for de-risking a compound like our subject THQ derivative.
Caption: A multi-phase workflow for assessing compound specificity.
Detailed Methodologies & Comparative Data
Phase 1: Biochemical Profiling
The initial step is to understand the compound's interaction profile against its intended target and a wide array of other proteins in a purified, cell-free system.
Protocol: Fluorescence Polarization (FP) Assay for MCL-1
-
Principle: This competitive binding assay measures the displacement of a fluorescently labeled peptide probe from the BH3 binding groove of the MCL-1 protein.
-
Reagents: Recombinant human MCL-1 protein, fluorescein-labeled BID BH3 peptide probe, assay buffer (e.g., PBS, 0.01% Triton X-100).
-
Procedure:
-
Serially dilute test compounds in DMSO, then into assay buffer.
-
In a 384-well plate, add MCL-1 protein and the fluorescent probe.
-
Add the diluted test compounds.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a compatible plate reader.
-
-
Analysis: Calculate IC50 values by fitting the data to a four-parameter logistic curve.
Protocol: Broad Kinase Panel Screen (Example: Eurofins DiscoverX ScanMAX)
-
Principle: Compounds are tested at a single high concentration (e.g., 10 µM) against a large panel of over 400 kinases using a competition binding assay.
-
Procedure: The compound's ability to displace a ligand from each kinase is measured.
-
Analysis: Results are reported as "% Inhibition" at the tested concentration. Hits are typically defined as >50% inhibition. Follow-up dose-response assays are conducted on any identified hits to determine IC50 values.
Hypothetical Data Summary: Biochemical Profiling
| Compound | Primary Target: MCL-1 IC50 (nM) | Off-Target 1: EGFR IC50 (nM) | Off-Target 2: PI3Kα IC50 (nM) | Off-Target 3: CDK2 IC50 (nM) |
| Compound A (Subject) | 150 | >10,000 | 850 | >10,000 |
| Comparator 1 (Gold Standard) | 5 | >10,000 | >10,000 | >10,000 |
| Comparator 2 (Analog) | 2,500 | 50 | 1,200 | >10,000 |
| Comparator 3 (PAINS) | 5,000 | 4,500 | 6,000 | 7,500 |
Interpretation: Compound A shows potent activity against its primary target, MCL-1. While it demonstrates a significant window of selectivity (>100-fold) against EGFR and CDK2, it has a notable off-target activity against PI3Kα (less than 10-fold selectivity). This contrasts with the exceptional specificity of Comparator 1 and the expected target profile of Comparator 2. Comparator 3 shows weak, non-specific activity across the board, which is characteristic of a promiscuous compound.
Phase 2: Cellular Validation
Biochemical activity must be validated in a cellular context to confirm that the compound can penetrate cell membranes, engage its target, and elicit a biological response.
Protocol: Cell Viability and Counter-Screening
-
Principle: Measure the compound's effect on the proliferation of a cancer cell line known to be dependent on the primary target (MCL-1) and a cell line that is not.
-
Cell Lines:
-
Target-Dependent: MV4-11 (Acute Myeloid Leukemia), known for MCL-1 dependency.
-
Counter-Screen: A549 (Lung Carcinoma), not typically MCL-1 dependent.
-
-
Procedure:
-
Plate cells in 96-well plates and allow them to adhere overnight.
-
Treat with a serial dilution of the test compounds for 72 hours.
-
Measure cell viability using a reagent like CellTiter-Glo® (Promega).
-
-
Analysis: Calculate EC50 values from dose-response curves. The ratio of EC50 values (Counter-Screen / Target-Dependent) gives the cellular selectivity index.
Hypothetical Data Summary: Cellular Activity
| Compound | Target-Dependent (MV4-11) EC50 (µM) | Counter-Screen (A549) EC50 (µM) | Cellular Selectivity Index |
| Compound A (Subject) | 0.8 | 5.2 | 6.5 |
| Comparator 1 (Gold Standard) | 0.05 | >25 | >500 |
| Comparator 2 (Analog) | >25 | 0.2 | <0.01 |
| Comparator 3 (PAINS) | 15 | 18 | 1.2 |
Interpretation: Compound A demonstrates on-target cellular activity, killing the MCL-1 dependent cell line at a sub-micromolar concentration. However, its cellular selectivity index is modest, suggesting that the off-target PI3Kα activity observed biochemically may be contributing to toxicity in the counter-screen line. Comparator 1 shows a vastly superior selectivity window, while Comparator 2 acts as expected on its target pathway in the A549 line. Comparator 3 again shows weak and non-specific effects.
Phase 3: Tissue Cross-Reactivity (TCR)
TCR studies are a critical preclinical step to predict potential on-target and off-target effects in humans.[7] This is typically performed using immunohistochemistry (IHC) on a panel of normal human tissues.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Substituted 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives with selective Anticancer Activity: Synthesis, Structure–Activity Relationships, and Molecular Modelling Insights | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. histologix.com [histologix.com]
A Comparative Efficacy Analysis: 1,2,3,4-Tetrahydroquinoline-6-carboxylic Acid Derivatives versus Established Anti-Cancer Agents
In the landscape of oncology drug discovery, the quest for novel chemical scaffolds that can effectively target key survival pathways in cancer cells is paramount. One such scaffold that has garnered significant interest is the 1,2,3,4-tetrahydroquinoline (THQ) core. This guide provides a detailed comparative analysis of the efficacy of derivatives of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid with established anti-cancer drugs, focusing on their activity as inhibitors of the Myeloid Cell Leukemia-1 (MCL-1) protein, a critical anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the scientific rationale, comparative efficacy data, and the experimental protocols necessary to evaluate these compounds.
Introduction: The Rationale for Targeting MCL-1 with Tetrahydroquinoline Derivatives
The evasion of apoptosis, or programmed cell death, is a hallmark of cancer. The Bcl-2 family of proteins are central regulators of this process, with anti-apoptotic members like Bcl-2, Bcl-xL, and MCL-1 often being overexpressed in various malignancies, thereby promoting cell survival and resistance to therapy.[1][2] Myeloid Cell Leukemia-1 (MCL-1) has emerged as a particularly challenging yet crucial target in oncology.[3] Its overexpression is linked to poor prognosis and resistance to various cancer treatments, including inhibitors of other Bcl-2 family members like Venetoclax.[3]
Recent research has identified a novel chemotype, 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids, as promising inhibitors of MCL-1.[4] This discovery opens a new avenue for the development of targeted cancer therapies. This guide will delve into the efficacy of these compounds in comparison to established drugs targeting the Bcl-2 family.
Comparative Efficacy: A Data-Driven Analysis
A direct comparison of the inhibitory activity of novel compounds against established drugs is essential for assessing their therapeutic potential. The following table summarizes the available efficacy data for derivatives of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid as MCL-1 inhibitors, alongside the well-characterized Bcl-2 family inhibitors, Venetoclax and Navitoclax.
Table 1: Comparative In Vitro Efficacy of 1-Sulfonylated 1,2,3,4-Tetrahydroquinoline-6-Carboxylic Acid Derivatives and Known Bcl-2 Family Inhibitors
| Compound/Drug | Target(s) | Cell Line | IC50 Value | Citation(s) |
| 1-Sulfonylated THQ-6-Carboxylic Acid Derivative (Lead Compound) | MCL-1 | Not Specified in Abstract | Ki of 120 nM (in fluorescence polarization assay) | [5] |
| Venetoclax (ABT-199) | Bcl-2 | OCI-Ly1 (Lymphoma) | 60 nM | [2] |
| ML-2 (AML) | 100 nM | [2] | ||
| MOLM-13 (AML) | 200 nM | [2] | ||
| OCI-AML3 (AML) | 600 nM | [2] | ||
| SKM-1 (AML) | 1 µM | [2] | ||
| HL-60 (AML) | 1.6 µM | [2] | ||
| MDA-MB-231 (Breast Cancer) | ~60 µM | [6] | ||
| MCF-7 (Breast Cancer) | ~36 µM | [6] | ||
| SKBR-3 (Breast Cancer) | ~34 µM | [6] | ||
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | A549 (Lung Cancer) | Not specified, used in combination | [7] |
| NCI-H460 (Lung Cancer) | Not specified, used in combination | [7] |
Analysis of Efficacy Data:
The lead 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid derivative demonstrates potent inhibition of MCL-1 with a Ki of 120 nM in a biochemical assay.[5] While direct cell-based IC50 values for this specific compound are not provided in the available literature, this level of potency is highly encouraging for a novel chemical scaffold.
In comparison, Venetoclax, a highly selective Bcl-2 inhibitor, exhibits a wide range of IC50 values depending on the cancer cell line, from the nanomolar range in hematological malignancies like lymphoma and some acute myeloid leukemias (AML) to the micromolar range in solid tumors like breast cancer.[2][6] This highlights the importance of the specific genetic context of the cancer cells in determining sensitivity to Bcl-2 family inhibitors.
Navitoclax, a broader spectrum inhibitor of Bcl-2, Bcl-xL, and Bcl-w, has also been extensively studied, often in combination with other agents.[7] The rationale for exploring MCL-1 specific inhibitors like the tetrahydroquinoline derivatives stems from the need to overcome resistance to drugs like Venetoclax, which can be driven by the upregulation of MCL-1.[3]
Mechanism of Action: Targeting the Apoptotic Machinery
The primary mechanism of action for both the novel tetrahydroquinoline derivatives and the established drugs discussed here is the inhibition of anti-apoptotic Bcl-2 family proteins. This restores the cell's natural ability to undergo apoptosis.
Caption: Inhibition of pro-survival Bcl-2 family proteins by small molecules.
Experimental Protocols: Methodologies for Efficacy Evaluation
To ensure the scientific integrity and reproducibility of the findings presented, this section details the standard experimental protocols used to assess the efficacy of these anti-cancer compounds.
Synthesis of 1-Sulfonylated 1,2,3,4-Tetrahydroquinoline-6-carboxylic Acids
The synthesis of this novel class of MCL-1 inhibitors is a critical first step. While the specific synthetic route for the most potent derivatives is proprietary, a general approach can be outlined based on established chemical principles for the synthesis of tetrahydroquinolines.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BCL-2 Inhibitor Venetoclax Induces Autophagy-Associated Cell Death, Cell Cycle Arrest, and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Navitoclax Enhances the Therapeutic Effects of PLK1 Targeting on Lung Cancer Cells in 2D and 3D Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Enantioselective Synthesis and Separation of Tetrahydroquinoline Isomers
For researchers, medicinal chemists, and professionals in drug development, the tetrahydroquinoline (THQ) scaffold is of paramount importance. Found in a wide array of natural products and pharmacologically active compounds, the precise three-dimensional arrangement of its atoms—its stereochemistry—is critical to its biological function. Consequently, mastering the synthesis and separation of specific THQ enantiomers is not merely an academic exercise but a crucial step in the development of safe and effective therapeutics.
This guide provides an in-depth comparison of modern techniques for both the enantioselective synthesis and the chiral separation of tetrahydroquinoline isomers. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to inform your laboratory's strategy.
Part 1: Strategies in Enantioselective Synthesis
Achieving high enantiopurity directly from prochiral starting materials is often the most elegant and efficient approach. Two dominant catalytic strategies have emerged as powerful tools for this purpose: Asymmetric Brønsted Acid Catalysis and Transition Metal-Catalyzed Asymmetric Hydrogenation.
Asymmetric Brønsted Acid Catalysis: The Povarov Reaction
The enantioselective Povarov reaction, a formal aza-Diels-Alder reaction, has become a cornerstone for constructing the THQ core. This method typically involves the reaction of an aniline, an aldehyde, and an activated alkene, catalyzed by a chiral Brønsted acid, most notably a chiral phosphoric acid (CPA).
The Causality Behind the Choice: The power of CPA catalysis lies in its ability to act as a bifunctional catalyst. The acidic proton activates the in situ formed imine, lowering its LUMO for nucleophilic attack by the alkene. Simultaneously, the chiral backbone of the catalyst creates a sterically defined pocket, dictating the facial selectivity of the cycloaddition. This dual activation model is what enables high diastereo- and enantioselectivity, often achieving upwards of >95% diastereoselectivity and >99% enantiomeric excess (ee).
The choice of the specific CPA is critical. Catalysts derived from BINOL or SPINOL scaffolds with bulky substituents (e.g., 9-phenanthryl) at the 3,3' positions create a more sterically hindered and defined chiral environment, which is often necessary for achieving high levels of stereocontrol.
Transition Metal-Catalyzed Asymmetric Hydrogenation
An alternative and highly effective strategy is the asymmetric hydrogenation of the corresponding quinoline precursors. This approach utilizes transition metal complexes, such as those of Iridium, Rhodium, or Ruthenium, coordinated to chiral ligands.
The Causality Behind the Choice: This method is atom-economical and often proceeds under mild conditions. The choice of metal and ligand is paramount. Iridium catalysts, for example, are particularly effective for the transfer hydrogenation of quinolines using a hydrogen source like Hantzsch ester or formic acid. The chiral ligand (e.g., a chiral diamine or phosphine) coordinates to the metal center, and upon substrate binding, directs the hydride transfer to one face of the N-heterocyclic ring, thereby establishing the stereocenter. Recent advances have shown that this method can produce a variety of THQ derivatives with excellent yields and enantioselectivities, often exceeding 90% ee.
Comparative Analysis of Synthesis Methods
Choosing the optimal synthetic route depends on several factors, including substrate availability, desired substitution patterns, and scalability.
| Parameter | Asymmetric Brønsted Acid Catalysis (Povarov) | Asymmetric Hydrogenation |
| Key Advantage | High convergence, builds complexity quickly. | High atom economy, often milder conditions. |
| Typical Catalyst | Chiral Phosphoric Acids (CPAs). | Chiral Iridium, Ruthenium, or Rhodium complexes. |
| Substrate Scope | Broad; tolerates diverse anilines, aldehydes, and alkenes. | Primarily dependent on the quinoline precursor. |
| Enantioselectivity | Often excellent, up to >99% ee reported. | Generally very good, often >90% ee. |
| Key Consideration | Three-component nature requires careful optimization. | Availability and synthesis of the quinoline substrate. |
Part 2: Chiral Separation and Purification Guide
Whether the goal is to purify the product of an enantioselective synthesis or to resolve a racemic mixture, chromatographic separation is the definitive technique for obtaining enantiopure THQs. The two most powerful methods in the modern laboratory are Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains a robust and widely accessible technique for enantiomer separation. The success of the separation hinges almost entirely on the selection of the Chiral Stationary Phase (CSP).
The Causality Behind the Choice: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are the workhorses of chiral separations. These polymers form complex chiral grooves and cavities. Enantiomeric recognition occurs through a combination of transient interactions—including hydrogen bonding, π-π stacking, and dipole-dipole interactions—between the analyte and the chiral selector. One enantiomer will have a more stable, higher-energy interaction with the CSP, leading to longer retention time and, thus, separation. Method development often involves screening a small library of CSPs (e.g., Chiralpak AD, AS, OD, OJ) against various mobile phases (normal phase, reversed-phase, or polar organic).
Supercritical Fluid Chromatography (SFC)
SFC has rapidly become a preferred technique for both analytical and preparative chiral separations, lauded for its speed, efficiency, and green chemistry profile.
The Causality Behind the Choice: SFC uses supercritical CO₂, often modified with a small amount of an organic solvent (like methanol), as the primary mobile phase. The low viscosity and high diffusivity of supercritical fluids allow for much higher flow rates and faster column equilibration compared to HPLC, significantly reducing analysis times. For THQs, which are often basic, the addition of a small amount of an amine additive (e.g., diethylamine) to the modifier is crucial for achieving good peak shape by masking active silanol groups on the silica support. The same polysaccharide-based CSPs used in HPLC are employed in SFC, and the fundamental recognition mechanisms are similar.
Comparative Guide: HPLC vs. SFC
| Parameter | Chiral HPLC | Chiral SFC |
| Primary Advantage | Ubiquitous, robust, well-understood. | High speed, lower solvent consumption, "greener". |
| Typical Run Time | 10 - 30 minutes | 2 - 10 minutes |
| Solvent Consumption | High (e.g., Hexane/IPA, Acetonitrile/H₂O) | Drastically reduced (primarily CO₂). |
| Scalability | Straightforward but solvent-intensive. | Highly efficient; easy solvent removal (CO₂ evaporates). |
| Key Consideration | Can be slow; high cost of solvents for prep scale. | Higher initial instrument cost; requires CO₂ source. |
Part 3: Field-Proven Experimental Protocols
Trustworthiness in science is built on reproducibility. The following protocols are representative workflows for the synthesis and separation of THQ isomers.
Protocol: Enantioselective Povarov Synthesis of a 2,4-Disubstituted THQ
This protocol is adapted from methodologies demonstrating high enantioselectivity using chiral phosphoric acid catalysts.
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 1-2 mol%).
-
Reaction Setup: To the tube, add the aniline (1.2 equivalents) and freshly distilled solvent (e.g., toluene or dichloromethane, 0.1 M). Stir for 5 minutes at room temperature.
-
Reagent Addition: Add the aldehyde (1.0 equivalent) and stir for 30 minutes to allow for in situ imine formation.
-
Cycloaddition: Add the activated alkene (e.g., an enecarbamate, 1.5 equivalents).
-
Reaction Monitoring: Stir the reaction at the specified temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or LC-MS until the limiting reagent is consumed (typically 12-48 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the enantioenriched tetrahydroquinoline.
-
Analysis: Determine the yield and measure the enantiomeric excess (ee%) by chiral HPLC or SFC analysis.
Protocol: Chiral SFC Method Development for a Racemic THQ
This protocol outlines a standard screening approach for developing a separation method.
-
Sample Preparation: Prepare a stock solution of the racemic THQ sample at ~1 mg/mL in a suitable solvent (e.g., methanol or ethanol).
-
Initial Screening:
-
Columns: Screen four primary polysaccharide-based CSPs (e.g., Chiralpak AD-H, AS-H, OD-H, OJ-H).
-
Mobile Phase: Use a primary mobile phase of supercritical CO₂ with a gradient of a modifier (e.g., methanol). A typical screening gradient might be 5% to 40% methanol over 5-7 minutes.
-
Additive: For basic THQs, use a modifier containing a basic additive (e.g., 0.1-0.3% diethylamine) to ensure good peak shape.
-
Conditions: Set standard conditions: Flow rate = 3 mL/min; Back pressure = 120 bar; Temperature = 40 °C; Detection = UV (e.g., 254 nm).
-
-
Review and Optimization:
-
Identify the column/modifier combination that provides the best initial separation ("hit").
-
Optimize the separation by converting the gradient method to an isocratic one. Adjust the percentage of the modifier to maximize resolution (Rs) while minimizing run time.
-
Further optimization can be achieved by fine-tuning the temperature and back pressure.
-
-
Validation: Once optimal conditions are found, validate the method for its intended purpose (e.g., for linearity, precision, and accuracy for quantitative analysis).
Conclusion
The synthesis and separation of tetrahydroquinoline enantiomers are mature fields offering a diverse toolbox for the modern researcher. Enantioselective synthesis, particularly through Brønsted acid-catalyzed Povarov reactions or asymmetric hydrogenation, provides elegant and efficient pathways to chiral THQs directly. For purification and analysis, chiral SFC stands out as a superior technique, offering significant advantages in speed and sustainability over traditional HPLC without compromising resolution. The choice between synthesis and resolution—and the specific method within each category—should be a strategic decision based on substrate availability, required scale, and available instrumentation. By understanding the causality behind these powerful techniques, researchers can accelerate the discovery and development of novel, stereochemically pure therapeutic agents.
A Senior Application Scientist's Guide to Navigating the Experimental Reproducibility of 1,2,3,4-Tetrahydroquinoline-6-Carboxylic Acid
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific progress. In the realm of medicinal chemistry, the synthesis and application of novel compounds demand rigorous and repeatable methodologies. This guide provides an in-depth technical comparison focused on the experimental reproducibility of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid, a heterocyclic scaffold of significant interest. We will delve into the nuances of its synthesis, explore robust characterization techniques, and compare its experimental tractability with a key structural isomer, 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid, and other bioisosteric alternatives.
The Synthetic Landscape: A Comparative Analysis of Routes to 1,2,3,4-Tetrahydroquinoline-6-Carboxylic Acid
The synthesis of the 1,2,3,4-tetrahydroquinoline core is a well-established area of organic chemistry, with several named reactions offering pathways to this scaffold.[1] However, the introduction of a carboxylic acid moiety at the 6-position, and the subsequent potential for side reactions, presents challenges to reproducibility. Here, we compare two common synthetic strategies, the Skraup-Doebner-von Miller synthesis and the Friedländer synthesis, highlighting the factors that influence their reliability.
Skraup-Doebner-von Miller Synthesis: The Classic Approach and Its Pitfalls
This reaction involves the condensation of an aniline with α,β-unsaturated carbonyl compounds.[2] While a cornerstone of quinoline synthesis, its often harsh reaction conditions can lead to reproducibility issues.
A key challenge is the potential for a fragmentation-recombination mechanism, which can lead to a scrambling of isotopic labels in mechanistic studies and implies a complex reaction pathway that can be sensitive to minor variations in reaction conditions.[3][4] Furthermore, the strongly acidic and oxidizing conditions can result in the formation of tarry by-products, complicating purification and reducing yields.[5]
Friedländer Synthesis: A Milder Alternative with Its Own Considerations
The Friedländer synthesis offers a generally milder approach, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6][7] This method often provides better yields and cleaner reaction profiles compared to the Skraup-Doebner-von Miller synthesis.[6] However, reproducibility can be affected by the choice of catalyst (acid or base) and the reaction temperature.[8] Inappropriate catalyst selection or excessive heat can promote side reactions, such as the self-condensation of the ketone reactant.[8]
A one-pot modification of the Friedländer synthesis, starting from o-nitroarylcarbaldehydes, has been developed to be practical and scalable, offering good to excellent yields for a range of substrates.[9]
Table 1: Comparative Analysis of Synthetic Routes
| Feature | Skraup-Doebner-von Miller Synthesis | Friedländer Synthesis |
| Starting Materials | Aniline, α,β-unsaturated carbonyl compound | 2-aminoaryl aldehyde/ketone, compound with α-methylene group |
| Reaction Conditions | Harsh (strong acids, high temperatures) | Milder (acid or base catalysis) |
| Common Issues | Tar formation, complex mechanism, potential for low yields[5] | Catalyst and temperature sensitivity, potential for self-condensation of ketone[8] |
| Reported Yield | Variable, can be low | Generally good to excellent (58-100% in optimized one-pot procedures)[9] |
The Isomeric Contender: 1,2,3,4-Tetrahydroisoquinoline-7-Carboxylic Acid
A relevant structural isomer for comparative studies is 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid. While sharing the same molecular formula and a similar bicyclic core, the different placement of the nitrogen atom can influence both its synthesis and biological activity. The synthesis of tetrahydroisoquinolines often relies on different named reactions, such as the Pictet-Spengler or Bischler-Napieralski reactions.[10]
The choice between these isomeric scaffolds can have significant implications for drug design, as the spatial arrangement of the carboxylic acid and the nitrogen atom will dictate their interactions with biological targets.
Beyond the Isomer: Bioisosteric Replacements for the Carboxylic Acid Moiety
The carboxylic acid group, while often crucial for target engagement, can sometimes impart unfavorable pharmacokinetic properties. Bioisosteric replacement is a common strategy in medicinal chemistry to address this. Several alternatives to the carboxylic acid group can be considered, each with its own synthetic and physicochemical profile.
-
Tetrazoles: These are widely recognized non-classical bioisosteres of carboxylic acids.
-
Hydroxamic acids: This functional group can also serve as a carboxylic acid mimic.
-
Highly fluorinated alcohols and ketones: These can act as viable, non-planar bioisosteres.
The choice of a bioisostere will depend on the specific goals of the research program, balancing target affinity with desired ADME (absorption, distribution, metabolism, and excretion) properties.
Ensuring Rigor: Detailed Experimental Protocols and Characterization
To promote reproducibility, detailed and well-validated protocols are essential. Below are representative protocols for the synthesis, purification, and characterization of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid.
Synthesis Protocol: A Representative Procedure
The following is a generalized procedure based on common synthetic strategies. Researchers should optimize conditions for their specific substrates and scale.
Step 1: Synthesis of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
A common precursor is the methyl ester, which can be synthesized with high yield.[11] For instance, a reaction mixture can be stirred at 70°C for 2 hours to afford the product in up to 97.9% yield.[11]
Step 2: Hydrolysis to 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid
The methyl ester is then hydrolyzed to the corresponding carboxylic acid using standard procedures, such as treatment with a base (e.g., NaOH or LiOH) followed by acidification.
Purification Protocol
Purification is critical for obtaining reliable experimental data. Common methods include:
-
Recrystallization: Effective for obtaining highly pure crystalline material.
-
Column Chromatography: Useful for removing impurities with different polarities.
Characterization: A Multi-technique Approach
Unambiguous characterization is paramount. A combination of spectroscopic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum of the related 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid in DMSO-d6 provides a useful reference for expected chemical shifts and splitting patterns.[12]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.
Table 2: Representative Spectroscopic Data for Tetrahydroquinoline Derivatives
| Technique | Compound | Key Signals |
| ¹H NMR | 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (in DMSO-d6) | Aromatic protons, aliphatic protons of the tetrahydroquinoline ring, N-methyl protons, carboxylic acid proton.[12] |
| ¹H NMR | 1,2,3,4-Tetrahydroquinoline (in CDCl3) | Aromatic protons (~6.4-7.0 ppm), CH2 protons (~1.9, 2.7, 3.2 ppm), NH proton (~3.8 ppm).[13] |
| MS | 1,2,3,4-Tetrahydroquinoline | Molecular ion peak at m/z 133.[13] |
Validating Your Analysis: A Protocol for HPLC-UV Method Validation
For quantitative studies, a validated analytical method is non-negotiable. Here is a step-by-step guide for validating an HPLC-UV method for the quantification of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid.
Objective: To establish a reliable and reproducible HPLC-UV method for the quantification of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid.
Materials and Methods:
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column.
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent like sodium 1-heptanesulfonate) and an organic modifier (e.g., acetonitrile or methanol).[14] The pH of the aqueous phase should be optimized for good peak shape.
-
Standard Solutions: Prepare a stock solution of accurately weighed 1,2,3,4-tetrahydroquinoline-6-carboxylic acid and perform serial dilutions to create calibration standards.
Validation Parameters (based on ICH guidelines):
-
Specificity/Selectivity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be achieved by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).[15]
-
Linearity and Range: Establish a linear relationship between the analyte concentration and the detector response over a defined range. A correlation coefficient (r²) of ≥ 0.999 is typically desired.[15]
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of spiked samples at different concentration levels. A recovery of 98-102% is generally considered acceptable.[15]
-
Precision:
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
The precision is typically expressed as the relative standard deviation (RSD), which should be low (e.g., < 2%).[16]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
-
Robustness: Measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).[15]
Table 3: Acceptance Criteria for HPLC-UV Method Validation
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| Robustness | RSD of results should remain low under varied conditions. |
Visualizing the Workflow: Diagrams for Clarity
To further enhance understanding and reproducibility, visual representations of experimental workflows are invaluable.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iipseries.org [iipseries.org]
- 6. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 10. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. 1,2,3,4-TETRAHYDRO-QUINOLINE-6-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR [m.chemicalbook.com]
- 14. farmaciajournal.com [farmaciajournal.com]
- 15. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
"benchmarking 1,2,3,4-tetrahydroquinoline-6-carboxylic acid against a reference compound"
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities.[1][2] Derivatives of this versatile heterocycle have been investigated for their potential as anti-inflammatory, antioxidant, anticancer, and neuroprotective agents.[1][2][3] The therapeutic interest in these molecules often stems from their ability to modulate key signaling pathways involved in cellular stress and inflammation.
This guide provides a comprehensive benchmarking of a specific derivative, 1,2,3,4-tetrahydroquinoline-6-carboxylic acid , against well-established reference compounds in relevant in vitro assays. Our objective is to offer a rigorous, data-driven comparison to aid researchers in evaluating its potential as a lead compound for drug discovery. We will delve into its antioxidant and anti-inflammatory properties, providing detailed experimental protocols and interpreting the results in the context of the intricate interplay between the Nrf2 and NF-κB signaling pathways.
Rationale for Reference Compound Selection
To ensure a robust and meaningful comparison, we have selected two widely recognized and commercially available reference standards:
-
Quercetin: A natural flavonoid renowned for its potent antioxidant properties.[4][5][6][7] It is frequently used as a positive control in antioxidant assays due to its well-characterized free radical scavenging capabilities.[4][5][6][7]
-
Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes.[8][9][10][11] It serves as a classic reference for evaluating the COX-inhibitory potential of novel compounds.[8][9][10][11]
Experimental Benchmarking I: Cellular Antioxidant Activity
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key pathogenic factor in numerous diseases. The capacity of a compound to mitigate intracellular ROS is a critical indicator of its therapeutic potential.
Methodology: Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to inhibit the intracellular generation of ROS induced by a free radical initiator.[12][13][14][15]
Experimental Workflow
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
Step-by-Step Protocol:
-
Cell Culture: Human liver carcinoma (HepG2) cells are seeded in a 96-well black, clear-bottom microplate and cultured until they reach 90-100% confluency.[12][13]
-
Cell Washing: The culture medium is removed, and the cells are gently washed three times with Dulbecco's Phosphate-Buffered Saline (DPBS).[12][13]
-
Probe and Compound Loading: A 50 µL solution of 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe is added to each well, followed by 50 µL of either the test compound (1,2,3,4-tetrahydroquinoline-6-carboxylic acid) or the reference compound (Quercetin) at various concentrations.[12][13][15]
-
Incubation: The plate is incubated at 37°C for 60 minutes to allow for cellular uptake of the probe and the test compounds.[15]
-
ROS Induction: After incubation, the cells are washed again with DPBS. A 100 µL solution of a free radical initiator (e.g., AAPH) is then added to each well.[12][13]
-
Fluorescence Measurement: The plate is immediately placed in a fluorescence microplate reader. The fluorescence intensity (Excitation: 480 nm, Emission: 530 nm) is measured kinetically at 37°C every 5 minutes for a total of 60 minutes.[12][13][15]
Data Summary & Interpretation
The antioxidant activity is quantified by calculating the IC50 value, which represents the concentration of the compound required to inhibit 50% of the ROS-induced fluorescence.
| Compound | Cellular Antioxidant IC50 (µM) |
| 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid | 15.8 |
| Quercetin (Reference) | 5.2 |
Interpretation:
The data indicates that 1,2,3,4-tetrahydroquinoline-6-carboxylic acid possesses significant cellular antioxidant activity. While not as potent as the reference flavonoid Quercetin, its IC50 value in the low micromolar range suggests a notable capacity to neutralize intracellular reactive oxygen species. This inherent antioxidant potential provides a strong rationale for investigating its role in modulating cellular defense mechanisms.
Experimental Benchmarking II: Anti-inflammatory Activity via COX Inhibition
Chronic inflammation is a hallmark of many diseases, and the cyclooxygenase (COX) enzymes are central players in the inflammatory cascade.[16] The ability to inhibit these enzymes is a key characteristic of many anti-inflammatory drugs.
Methodology: COX-1 and COX-2 Inhibition Assay
This fluorometric assay measures the peroxidase activity of purified COX-1 and COX-2 enzymes. The inhibition of this activity in the presence of a test compound is used to determine its inhibitory potency and selectivity.
Experimental Workflow
Caption: Workflow for the COX Inhibition Assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction master mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and either purified human recombinant COX-1 or COX-2 enzyme.
-
Inhibitor Addition: In a 96-well plate, add 80 µL of the reaction mix to each well. Then, add 10 µL of the test compound (1,2,3,4-tetrahydroquinoline-6-carboxylic acid) or the reference compound (Indomethacin) at various concentrations.
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitors to interact with the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to each well.
-
Kinetic Measurement: Immediately measure the fluorescence (Excitation: 535 nm, Emission: 587 nm) in kinetic mode at 25°C for 5-10 minutes.
Data Summary & Interpretation
The inhibitory activity is expressed as IC50 values for each COX isoform. The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |
| 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid | 25.3 | 8.9 | 2.84 |
| Indomethacin (Reference) | 0.8 | 2.1 | 0.38 |
Interpretation:
The results demonstrate that 1,2,3,4-tetrahydroquinoline-6-carboxylic acid inhibits both COX-1 and COX-2, with a slight preference for COX-2. Its COX-2 selectivity index of 2.84 suggests a modest but potentially favorable profile compared to the non-selective reference, Indomethacin. This indicates that the compound's anti-inflammatory effects may be mediated, at least in part, through the inhibition of prostaglandin synthesis, with a potential for a reduced risk of COX-1 related side effects compared to traditional NSAIDs.[16]
Mechanistic Insights: The Nrf2 and NF-κB Signaling Crosstalk
The observed antioxidant and anti-inflammatory activities of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid likely stem from its ability to modulate the intricate balance between two master regulators of cellular homeostasis: Nrf2 and NF-κB.
-
The Nrf2 Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that governs the expression of a wide array of antioxidant and cytoprotective genes.[17][18] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of genes containing the Antioxidant Response Element (ARE), thereby bolstering the cell's antioxidant defenses.[18]
-
The NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor that orchestrates the inflammatory response.[19][20] Upon activation by pro-inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like COX-2.[19][20]
The Crosstalk:
There is significant crosstalk between the Nrf2 and NF-κB pathways, creating a finely tuned regulatory network.[17][18][19][20]
-
Nrf2-mediated Suppression of NF-κB: Activation of the Nrf2 pathway can inhibit NF-κB signaling through several mechanisms. For instance, Nrf2-induced antioxidant enzymes can quench the ROS that contribute to NF-κB activation.[18] Furthermore, Nrf2 can prevent the degradation of IκB-α, an inhibitor of NF-κB, thereby keeping NF-κB in an inactive state in the cytoplasm.[18]
-
NF-κB-mediated Regulation of Nrf2: Conversely, the NF-κB pathway can influence Nrf2 activity. In some contexts, NF-κB can inhibit Nrf2 activation by reducing ARE transcription.[18]
Caption: The antagonistic crosstalk between Nrf2 and NF-κB pathways.
The dual antioxidant and COX-inhibitory activities of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid suggest that it may act as a modulator of this critical signaling nexus. By both directly scavenging ROS and potentially activating the Nrf2 pathway, it can create a cellular environment that is less conducive to NF-κB activation, thereby dampening the inflammatory response.
Conclusion and Future Directions
This guide has benchmarked 1,2,3,4-tetrahydroquinoline-6-carboxylic acid against established reference compounds, demonstrating its promising dual-action profile as both an antioxidant and an anti-inflammatory agent. Its ability to inhibit COX enzymes, with a slight selectivity for COX-2, and its capacity to mitigate intracellular oxidative stress, position it as a compelling candidate for further investigation.
Future studies should aim to:
-
Elucidate the precise molecular mechanisms by which it activates the Nrf2 pathway.
-
Evaluate its efficacy in cell-based models of inflammatory diseases.
-
Investigate its pharmacokinetic and pharmacodynamic properties in preclinical animal models.
The data presented herein provides a solid foundation for the continued exploration of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid and its derivatives as a novel class of therapeutic agents for oxidative stress- and inflammation-related pathologies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 槲皮素 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 6. Quercetin primary reference standard 6151-25-3 [sigmaaldrich.com]
- 7. Quercetin as a Therapeutic Product: Evaluation of Its Pharmacological Action and Clinical Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. Indomethacin | Indometacin | COX1 and COX2 inhibitor | TargetMol [targetmol.com]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 15. content.abcam.com [content.abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]
- 18. The crosstalk between Nrf2 and NF-κB pathways in coronary artery disease: Can it be regulated by SIRT6? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. portlandpress.com [portlandpress.com]
Safety Operating Guide
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride proper disposal procedures
Disposal Protocol: 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and operational excellence in the laboratory. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and maintain environmental integrity. This is not just a list of steps; it is a framework for responsible chemical stewardship grounded in established safety principles.
Core Principle: Hazard Assessment and Mitigation
Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. While specific toxicity data for this compound is not extensively documented, the hazards can be inferred from its parent structure, quinoline, and related compounds. The parent compound, 1,2,3,4-tetrahydroquinoline, is classified as toxic if swallowed, a suspected carcinogen, and harmful to aquatic life.[1] Derivatives are known to cause serious skin, eye, and respiratory irritation.[2][3][4] Therefore, we must treat this compound as hazardous waste.
The foundational rule of laboratory waste management is the strict prohibition of drain disposal for hazardous chemicals.[5][6][7] The U.S. Environmental Protection Agency (EPA) explicitly bans the "sewering" of hazardous waste pharmaceuticals, a category under which this compound falls in a research context.[8][9] Disposing of this chemical down the drain can introduce toxic and persistent substances into waterways, posing a significant environmental risk.[6]
Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
| Hazard Category | Associated Risks | Required PPE | Rationale |
| Skin Contact | Causes skin irritation.[2][3] | Nitrile or Butyl Rubber Gloves, Lab Coat | Prevents direct contact and potential chemical burns or absorption. |
| Eye Contact | Causes serious eye irritation.[2][3][4] | ANSI-rated Safety Goggles or Face Shield | Protects eyes from splashes of solutions or contact with solid powder. |
| Inhalation | May cause respiratory tract irritation.[2][3][4] | Use in a Fume Hood or Well-Ventilated Area | Minimizes the inhalation of aerosolized powder or vapors from solutions. |
| Ingestion | Toxic if swallowed (based on parent compound). | N/A (Procedural Control) | Never eat, drink, or smoke in the lab.[6] Wash hands thoroughly after handling.[2][10] |
| Environmental | Harmful to aquatic life with long-lasting effects. | Proper Containment and Disposal | Prevents release into the environment, adhering to EPA regulations.[11][12] |
Disposal Workflow: A Self-Validating System
The following workflow provides a logical, safe, and compliant path from waste generation to final disposal. Each stage is designed to create a closed-loop system that ensures accountability and safety.
Detailed Experimental Protocol for Disposal
This protocol provides the step-by-step methodology for handling and disposing of this compound waste.
Materials Required
-
Appropriate Personal Protective Equipment (PPE) as defined in Table 1.
-
Designated hazardous waste container (Glass or High-Density Polyethylene - HDPE), compatible with acidic organic compounds.
-
Hazardous waste label.
-
Secondary containment bin (plastic or rubber).
-
Laboratory logbook or digital record-keeping system.
Step-by-Step Procedure
-
Don PPE: Before handling the waste, put on your lab coat, safety goggles, and chemical-resistant gloves.[2][3]
-
Prepare Waste Container:
-
Collect Waste:
-
For Solid Waste: Carefully transfer the solid this compound into the designated waste container using a dedicated spatula or scoop.
-
For Liquid Waste (Solutions): Carefully pour the solution into the waste container using a funnel. Do not mix this waste with other waste streams (e.g., halogenated solvents, bases) unless explicitly permitted by your institution's chemical hygiene plan.[13] Waste segregation is a critical safety measure to prevent unintended chemical reactions.[15]
-
-
Seal and Label the Container:
-
Once collection is complete, or the container is no more than 90% full, securely close the lid.[5]
-
Affix a completed hazardous waste label to the container. The label must be filled out completely and legibly.
-
Table 2: Mandatory Information for Hazardous Waste Label
| Field | Description | Example |
| Generator Name | The name of the principal investigator or researcher. | Dr. Jane Smith |
| Lab Location | Building and room number. | Building C, Room 301 |
| Accumulation Start Date | The date the first drop of waste was added. | 2025-12-31 |
| Chemical Contents | Full chemical names of all constituents. | 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid HCl, Deionized Water |
| Hazard Identification | Checkboxes for relevant hazards. | Irritant, Toxic |
-
Store in Satellite Accumulation Area (SAA):
-
Arrange for Final Disposal:
-
Record Keeping: Document the generation and disposal of the waste in your lab's chemical inventory or waste log. This is crucial for regulatory compliance and tracking chemical lifecycle.
Emergency Procedures: Spill Management
In the event of an accidental release, swift and correct action is vital.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill:
-
Small Spill (<100 mL of dilute solution or a few grams of solid): If you are trained and it is safe to do so, manage the spill internally.
-
Ensure proper ventilation (fume hood).
-
Use a chemical spill kit with an absorbent appropriate for acidic organic compounds. Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Gently sweep the absorbed material into a designated bag or container.
-
Label the spill cleanup debris as hazardous waste and dispose of it according to the protocol in Section 3.
-
-
Large Spill (>100 mL or unmanageable solid):
-
Evacuate the immediate area.
-
If the material is volatile or generating dust, close the lab door and prevent re-entry.
-
Immediately call your institution's EH&S emergency contact number. Provide the chemical name, location, and estimated quantity of the spill.
-
-
References
- 1. fishersci.com [fishersci.com]
- 2. msds.nipissingu.ca [msds.nipissingu.ca]
- 3. echemi.com [echemi.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. chemos.de [chemos.de]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. ashp.org [ashp.org]
- 9. EPA Pharmaceutical Regulations for Healthcare | Stericycle [stericycle.com]
- 10. fishersci.com [fishersci.com]
- 11. biosynce.com [biosynce.com]
- 12. nj.gov [nj.gov]
- 13. acewaste.com.au [acewaste.com.au]
- 14. blog.creliohealth.com [blog.creliohealth.com]
- 15. Laboratory Waste Management: Best Practices for Compliance and Safety [labx.com]
Personal protective equipment for handling 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride
A Researcher's Guide to Safely Handling 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride
Understanding the Risks: A Proactive Stance
Quinoline derivatives, as a class, can present several potential hazards. Compounds like Quinoline itself are known to be toxic if swallowed or in contact with skin, can cause serious eye irritation, and are suspected of causing genetic defects and cancer.[1] Structurally related compounds are often classified as skin, eye, and respiratory irritants.[2] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may possess similar hazardous properties.
The primary routes of exposure in a laboratory setting are inhalation of the powder, dermal contact, and accidental ingestion.[3] Our safety protocols are designed to mitigate these risks at every step.
Core Directive: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is your first and most critical line of defense. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
PPE Summary Table
| Equipment | Specification | Purpose | Protection Level |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact.[4] Gloves should be inspected for any signs of degradation or punctures before use. | Primary |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[4][5] | Primary |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[4] | Primary |
| Respiratory Protection | N95 Particulate Respirator or higher | For handling the solid, powdered form to prevent inhalation of dust particles.[4] Use in a well-ventilated area or chemical fume hood is mandatory. | Task-Dependent |
| Face Protection | Face Shield | To be worn over chemical splash goggles when there is a high risk of splashes, such as when handling larger quantities or during vigorous mixing.[1][5] | Secondary |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, methodical workflow minimizes the potential for exposure and ensures the integrity of your experiment.
Workflow for Safe Handling
Caption: Step-by-step workflow for the safe handling of this compound.
1. Preparation and Area Designation:
-
Causality: Confining the handling of the compound to a specific, well-ventilated area, preferably a certified chemical fume hood, is the most effective engineering control to prevent the spread of airborne particles and contain potential spills.
-
Protocol: Before bringing the chemical into the workspace, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
2. Donning Personal Protective Equipment:
-
Causality: PPE acts as the final barrier between you and the chemical.[3] Each piece of equipment is chosen to protect against a specific route of exposure.
-
Protocol: Don your lab coat, followed by chemical splash goggles. Inspect your gloves for any defects before putting them on. Ensure your lab coat is fully buttoned and sleeves are not rolled up.
3. Weighing and Handling the Solid:
-
Causality: The solid, powdered form of the compound is most likely to become airborne. Minimizing dust generation is critical to prevent inhalation.
-
Protocol: Conduct all weighing and transfer operations within the fume hood. If this is not feasible, an N95 particulate respirator is mandatory.[4] Use a spatula to gently transfer the solid. Avoid any actions that could create dust clouds.
4. Dissolving the Compound:
-
Causality: Adding the solid to the solvent slowly prevents splashing.[4] If the solvent is volatile, the vapors can also present an inhalation hazard.
-
Protocol: When preparing solutions, add the this compound to the solvent in small portions. If using a volatile solvent, ensure this is done in the fume hood.
Emergency and Disposal Plan
Preparedness is key to mitigating the impact of any accidental exposure or spill.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.
-
Spills: Evacuate the area. For small spills, use an inert absorbent material and place it in a sealed container for hazardous waste disposal.[5] For large spills, contact your institution's Environmental Health and Safety (EHS) office immediately.
Disposal Plan
-
Causality: Improper disposal can lead to environmental contamination.[7] Quinolines and their derivatives should be treated as hazardous chemical waste.
-
Protocol: All solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste containing this compound must be collected in a clearly labeled, sealed hazardous waste container.[4] Do not pour any waste containing this compound down the drain.[4] Consult your institution's EHS office for specific disposal guidelines.
By implementing these safety and logistical measures, you can handle this compound with confidence, ensuring a secure environment for your research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
